Niclofolan
Beschreibung
Proposed fasciolacide. Synonyms: Dertil; Bilevon; Bay 9015.
Structure
2D Structure
3D Structure
Eigenschaften
IUPAC Name |
4-chloro-2-(5-chloro-2-hydroxy-3-nitrophenyl)-6-nitrophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Cl2N2O6/c13-5-1-7(11(17)9(3-5)15(19)20)8-2-6(14)4-10(12(8)18)16(21)22/h1-4,17-18H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XULACPAEUUWKFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C2=C(C(=CC(=C2)Cl)[N+](=O)[O-])O)O)[N+](=O)[O-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Cl2N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5023249 | |
| Record name | Menichlopholan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5023249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10331-57-4 | |
| Record name | 5,5′-Dichloro-3,3′-dinitro[1,1′-biphenyl]-2,2′-diol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10331-57-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Niclofolan [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010331574 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Menichlopholan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5023249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Niclofolan | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.642 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NICLOFOLAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/82KFT81F6W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Niclofolan's Mechanism of Action on Mitochondria: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Niclofolan, a halogenated salicylanilide, exerts its biological effects primarily through the disruption of mitochondrial function. This technical guide provides a comprehensive overview of the core mechanism of action of this compound on mitochondria, detailing its role as a protonophoric uncoupler of oxidative phosphorylation. The subsequent cascade of events, including the dissipation of the mitochondrial membrane potential, inhibition of ATP synthesis, and induction of downstream cellular stress pathways, is meticulously described. This document synthesizes available quantitative data, presents detailed experimental protocols for assessing this compound's mitochondrial effects, and utilizes visualizations to illustrate the complex signaling and experimental workflows involved.
Core Mechanism: Uncoupling of Oxidative Phosphorylation
The primary mechanism of action of this compound on mitochondria is the uncoupling of oxidative phosphorylation.[1][2][3] As a member of the salicylanilide class of compounds, this compound functions as a protonophore , a lipid-soluble molecule that can transport protons across the inner mitochondrial membrane, bypassing the ATP synthase complex.[4][5]
This protonophoric activity is attributed to the chemical structure of salicylanilides, which possess a dissociable acidic proton and a bulky, hydrophobic moiety. These features allow the protonated form of this compound to diffuse across the inner mitochondrial membrane into the matrix. Once in the alkaline environment of the matrix, it releases a proton, and the resulting anionic form returns to the intermembrane space, driven by the membrane potential. This cyclical process effectively shuttles protons back into the mitochondrial matrix, dissipating the crucial proton gradient generated by the electron transport chain.
The uncoupling of the proton gradient from ATP synthesis leads to a series of immediate and downstream consequences for mitochondrial and cellular function.
Signaling Pathway: Protonophoric Action of this compound
Caption: Protonophoric cycle of this compound across the inner mitochondrial membrane.
Quantitative Effects of this compound on Mitochondrial Function
The following tables summarize the quantitative effects of this compound and related salicylanilides on key mitochondrial parameters. It is important to note that specific quantitative data for this compound is limited in the publicly available literature. Therefore, data for the closely related and well-studied salicylanilide, niclosamide, is included for comparative purposes, with the assumption of a similar mechanism of action.
Table 1: Effect of Salicylanilides on Mitochondrial Respiration
| Compound | System | Parameter | Value | Reference |
| Salicylanilides | Rat Liver Mitochondria | Uncoupling Activity | Ranged over three orders of magnitude | |
| Niclosamide | Isolated Mouse Liver Mitochondria | EC50 for Uncoupling | 0.04 µM |
Table 2: Effect of Salicylanilides on ATP Synthesis
| Compound | System | Parameter | Effect | Reference |
| Salicylanilides | Housefly & Rat Liver Mitochondria | P(i)-ATP Exchange | Inhibition |
Table 3: Downstream Cellular Effects of Niclosamide
| Effect | Cell Line | Observation | Reference |
| Mitochondrial Fragmentation | HeLa Cells | Potent inducer of mitochondrial fission | |
| Apoptosis | HeLa Cells | Caspase-3 activation | |
| Autophagy | HeLa Cells | Increased autophagic activity |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments to assess the impact of this compound on mitochondrial function.
Measurement of Mitochondrial Oxygen Consumption
Objective: To determine the effect of this compound on the rate of oxygen consumption in isolated mitochondria, a direct measure of electron transport chain activity and uncoupling.
Experimental Workflow:
Caption: Workflow for measuring mitochondrial oxygen consumption rate.
Methodology:
-
Isolation of Mitochondria: Isolate mitochondria from a suitable source (e.g., rat liver) using differential centrifugation.
-
Protein Quantification: Determine the protein concentration of the mitochondrial suspension using a standard method (e.g., Bradford or BCA assay).
-
Respirometry:
-
Calibrate a Clark-type oxygen electrode or a high-resolution respirometer (e.g., Oroboros Oxygraph-2k) at 37°C.
-
Add respiration buffer to the chamber, followed by the isolated mitochondria (typically 0.5-1 mg/mL).
-
Add a substrate for the electron transport chain (e.g., 5 mM succinate in the presence of 1 µM rotenone to inhibit Complex I).
-
Record the basal (State 2) oxygen consumption rate.
-
To measure State 3 respiration, add a saturating amount of ADP (e.g., 150 µM).
-
Once the ADP is phosphorylated to ATP, the respiration rate will decrease to State 4.
-
To assess the uncoupling effect of this compound, perform a stepwise titration of this compound to the chamber during State 4 respiration and record the stimulation of oxygen consumption.
-
-
Data Analysis: Calculate the respiratory control ratio (RCR = State 3/State 4) as an indicator of mitochondrial coupling. Plot the dose-response curve for this compound-stimulated oxygen consumption to determine the EC50 value.
Assessment of Mitochondrial Membrane Potential (ΔΨm)
Objective: To measure the dissipation of the mitochondrial membrane potential induced by this compound.
Methodology:
-
Cell Culture: Plate cells (e.g., HeLa or primary neurons) in a suitable format (e.g., 96-well black-walled plates for plate reader analysis or glass-bottom dishes for microscopy).
-
Staining: Load the cells with a fluorescent potentiometric dye such as Tetramethylrhodamine, Ethyl Ester (TMRE) or JC-1.
-
TMRE: Incubate cells with 25-100 nM TMRE for 20-30 minutes at 37°C.
-
JC-1: Incubate cells with 1-5 µg/mL JC-1 for 15-30 minutes at 37°C.
-
-
Treatment: After staining, wash the cells and treat with various concentrations of this compound for a defined period. Include a positive control for depolarization, such as FCCP (carbonyl cyanide p-(trifluoromethoxy)phenylhydrazone).
-
Measurement:
-
Fluorescence Microscopy: Capture images using appropriate filter sets. For JC-1, capture both green (monomers, indicating low ΔΨm) and red (J-aggregates, indicating high ΔΨm) fluorescence.
-
Flow Cytometry: Analyze the shift in fluorescence intensity.
-
Plate Reader: Measure the fluorescence intensity. For JC-1, calculate the ratio of red to green fluorescence.
-
-
Data Analysis: Quantify the decrease in fluorescence (for TMRE) or the decrease in the red/green fluorescence ratio (for JC-1) as a function of this compound concentration to determine the dose-response relationship.
Quantification of Cellular ATP Levels
Objective: To determine the impact of this compound on the cell's ability to produce ATP.
Methodology:
-
Cell Culture and Treatment: Plate cells in a 96-well white-walled plate and treat with a range of this compound concentrations for a specified time.
-
ATP Measurement: Use a commercial ATP luminescence assay kit (e.g., CellTiter-Glo®).
-
Lyse the cells according to the kit's protocol to release ATP.
-
Add the luciferase/luciferin reagent.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis: Normalize the luminescence signal to the number of viable cells (which can be determined in a parallel assay, e.g., MTT or crystal violet). Plot the ATP levels as a function of this compound concentration to determine the IC50 for ATP depletion.
Detection of Reactive Oxygen Species (ROS)
Objective: To measure the generation of reactive oxygen species as a downstream consequence of mitochondrial dysfunction induced by this compound.
Methodology:
-
Cell Culture and Treatment: Culture cells and treat with this compound as described for other assays.
-
Staining: Load the cells with a ROS-sensitive fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (H2DCF-DA) or MitoSOX™ Red (for mitochondrial superoxide).
-
Measurement: Analyze the fluorescence intensity using a plate reader, flow cytometer, or fluorescence microscope.
-
Data Analysis: Quantify the increase in fluorescence as a function of this compound concentration.
Analysis of Mitochondrial Morphology
Objective: To visualize and quantify changes in mitochondrial morphology (e.g., fragmentation) induced by this compound.
Methodology:
-
Cell Culture and Staining: Culture cells on glass coverslips and stain mitochondria with a fluorescent probe that is independent of membrane potential, such as MitoTracker™ Green FM.
-
Treatment: Treat the cells with this compound.
-
Imaging: Acquire high-resolution images of the mitochondria using confocal or fluorescence microscopy.
-
Image Analysis: Use image analysis software (e.g., ImageJ/Fiji) to quantify mitochondrial morphology parameters such as aspect ratio, form factor, and the number of individual mitochondrial fragments.
-
Western Blot Analysis: To investigate the molecular mechanism of fragmentation, perform western blotting for key mitochondrial dynamics proteins such as Drp1, Mfn1, and Mfn2.
Downstream Cellular Consequences
The uncoupling of oxidative phosphorylation by this compound triggers a cascade of cellular events.
Induction of Apoptosis and Autophagy
The disruption of mitochondrial integrity, including the loss of membrane potential and increased ROS production, are potent triggers for programmed cell death. This compound has been shown to induce both apoptosis, characterized by the activation of caspases, and autophagy, a cellular recycling process.
Signaling Pathway: this compound-Induced Cellular Stress Responses
Caption: Downstream cellular consequences of this compound-induced mitochondrial dysfunction.
Structure-Activity Relationship
The uncoupling activity of salicylanilides like this compound is closely tied to their chemical structure. Key features for potent uncoupling activity include:
-
An Acidic Proton: The phenolic hydroxyl group provides the necessary dissociable proton for the protonophoric cycle.
-
Hydrophobicity: A high degree of lipophilicity, conferred by the halogenated phenyl rings, is essential for the molecule to readily partition into and diffuse across the lipid bilayer of the inner mitochondrial membrane.
-
Electron-Withdrawing Groups: The presence of electron-withdrawing substituents, such as nitro groups and halogens, stabilizes the anionic form of the molecule after deprotonation, which is crucial for its return journey across the membrane.
Conclusion
This compound's mechanism of action on mitochondria is centered on its function as a protonophoric uncoupler. By disrupting the proton gradient across the inner mitochondrial membrane, it effectively decouples electron transport from ATP synthesis. This leads to a cascade of events including mitochondrial depolarization, inhibition of cellular energy production, increased oxidative stress, and alterations in mitochondrial morphology. These mitochondrial perturbations ultimately culminate in the activation of cellular stress pathways, including apoptosis and autophagy. A thorough understanding of these mechanisms, supported by quantitative analysis and detailed experimental investigation, is crucial for the continued exploration of this compound and related compounds in various research and drug development contexts.
References
- 1. Salicylanilides: a new group of active uncouplers of oxidative phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Salicylanilides and Their Anticancer Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Uncouplers of oxidative phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. actanaturae.ru [actanaturae.ru]
The Dual Primary Cellular Targets of Niclofolan: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Niclofolan, a halogenated salicylanilide, has long been utilized as an anthelmintic agent.[1] Recent research, however, has unveiled its potent and distinct effects on fundamental cellular processes, establishing it as a molecule with significant potential for drug repurposing, particularly in oncology. This technical guide delineates the dual primary cellular targets of this compound: its function as a mitochondrial protonophore leading to the uncoupling of oxidative phosphorylation, and its role as a potent inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. This document provides a comprehensive overview of the mechanisms of action, quantitative data on its efficacy, detailed experimental protocols for target validation, and visual representations of the involved signaling pathways and experimental workflows.
Introduction
This compound's established use in veterinary medicine as a flukicide has paved the way for deeper investigations into its molecular mechanisms. These inquiries have revealed that its efficacy extends beyond its antiparasitic activity, highlighting its interaction with two critical cellular components: mitochondria and the STAT3 protein. Its ability to act as a protonophore disrupts the mitochondrial membrane potential, a mechanism shared by other salicylanilides.[1][2] Concurrently, this compound has been identified as a small-molecule inhibitor of the STAT3 signaling pathway, a key regulator of cell proliferation, survival, and differentiation that is often dysregulated in cancer.[3][4] This dual-targeting capability makes this compound a compelling subject for further research and therapeutic development.
Primary Cellular Target 1: Mitochondria - Uncoupling of Oxidative Phosphorylation
This compound functions as a classical mitochondrial uncoupler. As a protonophore, it is a lipophilic weak acid capable of shuttling protons across the inner mitochondrial membrane, dissipating the proton gradient that is essential for ATP synthesis. This uncoupling of electron transport from oxidative phosphorylation leads to a decrease in ATP production, an increase in oxygen consumption, and the dissipation of energy as heat.
Mechanism of Action as a Protonophore
The protonophoric action of this compound involves its ability to exist in both protonated and deprotonated states. In the intermembrane space, where the proton concentration is high, the anionic form of this compound becomes protonated. This neutral form can then diffuse across the hydrophobic inner mitochondrial membrane into the matrix. Once in the alkaline environment of the matrix, it releases the proton, reverting to its anionic form. This cyclical process effectively creates a proton leak, bypassing the ATP synthase complex.
References
- 1. Fifty Years of Research on Protonophores: Mitochondrial Uncoupling As a Basis for Therapeutic Action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural investigations on the mitochondrial uncouplers niclosamide and FCCP - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of Niclosamide as a New Small-Molecule Inhibitor of the STAT3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Niclosamide Inhibits Cell Growth and Enhances Drug Sensitivity of Hepatocellular Carcinoma Cells via STAT3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of Niclofolan
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis pathway of Niclofolan, a potent anthelmintic agent. The document details the core chemical reactions, precursors, and experimental protocols necessary for its laboratory-scale preparation. Quantitative data is summarized for clarity, and key transformations are visualized to facilitate a deeper understanding of the underlying chemical principles.
Introduction
This compound, chemically known as 5,5'-dichloro-2,2'-dihydroxy-3,3'-dinitrobiphenyl, is a halogenated biphenyl derivative that has been utilized in veterinary medicine for its flukicidal properties. Its molecular structure, characterized by a substituted biphenyl core, dictates its biological activity. The synthesis of this compound is a multi-step process that involves the formation of a key phenolic precursor followed by a coupling reaction to construct the central biphenyl linkage. This guide will elucidate the synthetic route, starting from commercially available reagents.
Overview of the Synthesis Pathway
The synthesis of this compound can be conceptually divided into two primary stages:
-
Synthesis of the Precursor: The preparation of 4-chloro-2-nitrophenol from a suitable starting material.
-
Dimerization of the Precursor: The coupling of two molecules of 4-chloro-2-nitrophenol to form the final this compound structure.
The most plausible and documented route for the dimerization step is the Ullmann coupling reaction, a classic method for the synthesis of symmetrical biaryls.
Experimental Protocols
Stage 1: Synthesis of 4-chloro-2-nitrophenol
The precursor, 4-chloro-2-nitrophenol, can be synthesized via the hydrolysis of 2,5-dichloronitrobenzene.
Reaction:
Experimental Protocol:
A detailed protocol for the synthesis of 4-chloro-2-nitrophenol is adapted from established chemical synthesis procedures. In a suitable reaction vessel, 2,5-dichloronitrobenzene is heated with an aqueous solution of sodium hydroxide. The reaction mixture is maintained at an elevated temperature to facilitate the nucleophilic aromatic substitution of one of the chlorine atoms with a hydroxyl group. Upon completion of the reaction, the resulting sodium salt of 4-chloro-2-nitrophenol is isolated. The free phenol is then liberated by acidification with a strong acid, such as hydrochloric acid. The crude product can be purified by recrystallization or distillation.
| Parameter | Value |
| Starting Material | 2,5-Dichloronitrobenzene |
| Reagents | Sodium hydroxide, Hydrochloric acid |
| Solvent | Water |
| Reaction Temperature | Elevated, typically reflux |
| Reaction Time | Several hours |
| Typical Yield | High |
Stage 2: Synthesis of this compound (5,5'-dichloro-2,2'-dihydroxy-3,3'-dinitrobiphenyl) via Ullmann Coupling
The final step in the synthesis of this compound is the copper-catalyzed homocoupling of 4-chloro-2-nitrophenol.
Reaction:
Experimental Protocol:
This protocol is a representative procedure based on general Ullmann coupling reactions for similar nitroaryl halides, as a specific detailed protocol for this compound was not explicitly found in the surveyed literature.
In a high-boiling point solvent such as dimethylformamide (DMF) or in the absence of a solvent (neat), 4-chloro-2-nitrophenol is mixed with finely divided copper powder or copper bronze. The mixture is heated to a high temperature, typically in the range of 150-250°C, under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. The reaction is monitored for the disappearance of the starting material. Upon completion, the reaction mixture is cooled, and the product is isolated by extraction and purified by recrystallization from a suitable solvent system (e.g., ethanol/water or acetic acid/water).
| Parameter | Value |
| Starting Material | 4-chloro-2-nitrophenol |
| Reagent | Copper powder or Copper bronze |
| Solvent | High-boiling point solvent (e.g., DMF) or neat |
| Reaction Temperature | 150-250°C |
| Atmosphere | Inert (Nitrogen or Argon) |
| Purification | Recrystallization |
Data Presentation
Table 1: Summary of Reagents and Expected Products
| Step | Starting Material | Key Reagents | Intermediate/Product | Molecular Formula | Molar Mass ( g/mol ) |
| 1 | 2,5-Dichloronitrobenzene | NaOH, HCl | 4-chloro-2-nitrophenol | C₆H₄ClNO₃ | 173.55 |
| 2 | 4-chloro-2-nitrophenol | Copper | This compound | C₁₂H₆Cl₂N₂O₆ | 345.09 |
Mandatory Visualization
Synthesis Pathway of this compound
Caption: Overall synthesis pathway of this compound from 2,5-dichloronitrobenzene.
Experimental Workflow for this compound Synthesis
Beyond the Worm: A Technical Guide to the Expanding Biological Activities of Niclofolan
For Researchers, Scientists, and Drug Development Professionals
Abstract
Niclofolan, a halogenated biphenol, has long been recognized for its efficacy as an anthelmintic agent, particularly against liver flukes. Its primary mechanism of action involves the disruption of energy metabolism in parasites through the uncoupling of oxidative phosphorylation. However, emerging research into structurally related compounds, notably niclosamide, suggests a much broader spectrum of biological activity. This technical guide synthesizes the current understanding of this compound's molecular interactions and explores its potential in therapeutic areas beyond parasitology, including oncology and virology. Drawing parallels with the well-documented activities of niclosamide, this paper provides a framework for future research and drug development initiatives centered on this compound. We present available quantitative data, detail relevant experimental protocols, and visualize key signaling pathways to offer a comprehensive resource for the scientific community.
Core Mechanism of Action: Disruption of Mitochondrial Bioenergetics
This compound's established anthelmintic activity is primarily attributed to its function as a potent uncoupler of oxidative phosphorylation in parasite mitochondria.[1][2] This process is fundamental to cellular energy production.
Mechanism:
-
Protonophore Activity: this compound acts as a protonophore, a lipid-soluble molecule that can transport protons across the inner mitochondrial membrane.
-
Dissipation of the Proton Gradient: By shuttling protons back into the mitochondrial matrix, this compound dissipates the proton motive force that is essential for ATP synthesis by ATP synthase.
-
Energy Deficit: The uncoupling of the electron transport chain from ATP synthesis leads to a rapid depletion of cellular ATP, causing metabolic collapse, paralysis, and death of the parasite.[1]
In vitro studies have demonstrated that this compound, along with other liver fluke anthelmintics, increases the ATPase activity of rat-liver mitochondria, confirming its effect on mitochondrial function.[3]
Potential Anticancer Activity: A Comparative Analysis with Niclosamide
While direct studies on the anticancer effects of this compound are limited, extensive research on its close analog, niclosamide, provides compelling evidence for this potential application. The shared salicylanilide scaffold suggests that this compound may interact with similar cellular pathways implicated in cancer.
Niclosamide has been shown to exert anti-neoplastic effects by modulating multiple signaling pathways critical for cancer cell proliferation, survival, and metastasis.[3] It is plausible that this compound could exhibit similar activities.
Key Signaling Pathways Potentially Targeted by this compound (inferred from Niclosamide studies):
-
Wnt/β-catenin Signaling: This pathway is crucial for embryogenesis and tissue homeostasis, and its aberrant activation is a hallmark of many cancers. Niclosamide inhibits this pathway, leading to decreased cancer cell growth.
-
Notch Signaling: The Notch pathway regulates cell fate decisions, and its dysregulation is implicated in various malignancies. Niclosamide has been shown to suppress Notch signaling.
-
STAT3 (Signal Transducer and Activator of Transcription 3) Signaling: Constitutive activation of STAT3 is common in cancer and promotes tumor cell survival and proliferation. Niclosamide can inhibit STAT3 signaling.
-
mTOR (mammalian Target of Rapamycin) Signaling: The mTOR pathway is a central regulator of cell growth and metabolism and is often hyperactivated in cancer. Niclosamide has been identified as an inhibitor of mTOR signaling.
-
NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Signaling: This pathway is involved in inflammation and cell survival, and its chronic activation can contribute to tumorigenesis. Niclosamide can suppress NF-κB activity.
Quantitative Data on the Anticancer Activity of Niclosamide (for comparative purposes):
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| Adrenocortical Carcinoma Cells | Adrenocortical Carcinoma | Not Specified | |
| Esophageal Adenocarcinoma Cells (SK-GT-4) | Esophageal Cancer | 0.8 - 1.0 | |
| Esophageal Adenocarcinoma Cells (FLO-1) | Esophageal Cancer | 0.8 - 1.0 | |
| Small Cell Lung Cancer (SCLC) CTC lines | Small Cell Lung Cancer | Varies | |
| Human Oral Squamous Cell Carcinoma Cells | Oral Squamous Cell Carcinoma | Not Specified |
Experimental Protocols for Assessing Anticancer Activity:
-
Cell Viability and Cytotoxicity Assays:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
-
Real-Time Cell Monitoring: Systems like the iCELLigence use electrical impedance to continuously monitor cell proliferation, providing real-time IC50 values.
-
Resazurin Fluorometric Method: This assay measures the reduction of resazurin to the fluorescent resorufin by viable cells.
-
-
Apoptosis Assays:
-
Annexin V Staining: Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells. This can be detected by flow cytometry.
-
Caspase Activity Assays: These assays measure the activity of caspases, a family of proteases that are key mediators of apoptosis.
-
-
Colony Formation Assay: This assay assesses the ability of single cells to undergo unlimited division and form colonies, a measure of clonogenic survival.
-
Spheroid Inhibition Assay: This three-dimensional culture model mimics the in vivo tumor microenvironment and is used to evaluate the anti-proliferative effects of compounds.
-
Western Blot Analysis: This technique is used to detect and quantify specific proteins to investigate the effect of the compound on signaling pathways (e.g., downregulation of BCL2, MCL1, β-catenin, and phosphorylation of STAT3).
Potential Antiviral Activity: Insights from Niclosamide Research
This compound's precursor relationship to niclosamide, a compound with demonstrated broad-spectrum antiviral effects, suggests that this compound may also possess antiviral properties. The proposed mechanism for niclosamide's antiviral activity involves the disruption of endosomal acidification, a process crucial for the entry of many enveloped viruses into host cells.
Mechanism of Antiviral Action (based on Niclosamide):
As a proton carrier, niclosamide can neutralize the acidic environment of endosomes. This prevents the pH-dependent conformational changes in viral envelope proteins that are necessary for fusion with the endosomal membrane and subsequent release of the viral genome into the cytoplasm.
Viruses Potentially Susceptible to this compound (inferred from Niclosamide studies):
-
Human Rhinoviruses (HRV)
-
Influenza Virus
-
Severe Acute Respiratory Syndrome Coronavirus (SARS-CoV)
-
Middle East Respiratory Syndrome Coronavirus (MERS-CoV)
-
Zika Virus (ZIKV)
-
Hepatitis C Virus (HCV)
-
Human Adenovirus
Quantitative Data on the Antiviral Activity of Niclosamide (for comparative purposes):
| Virus | Cell Line | EC50 (µM) | Reference |
| Human Rhinovirus 1A (HRV1A) | HeLa | 1.4 | |
| Human Rhinovirus 2 (HRV2) | HeLa | 0.84 | |
| Human Rhinovirus 14 (HRV14) | HeLa | 1.2 | |
| Human Rhinovirus 16 (HRV16) | HeLa | 1.1 | |
| Influenza A/PR8 | A549 | 0.83 | |
| SARS-CoV | Vero E6 | < 0.1 |
Experimental Protocols for Assessing Antiviral Activity:
-
Viral Entry Assays:
-
19°C Trapping Experiments: Cells are incubated with the virus at a low temperature (e.g., 19°C) to allow viral attachment and internalization but prevent fusion from the endosomes. The compound is then added before shifting to a permissive temperature (37°C) to assess its effect on the fusion step.
-
-
Infection Quantification:
-
Immunostaining: Infected cells are fixed, permeabilized, and stained with antibodies against viral antigens (e.g., dsRNA for many RNA viruses). The percentage of infected cells is then quantified.
-
-
Cytopathic Effect (CPE) Inhibition Assay: This assay visually assesses the ability of a compound to protect cells from the morphological changes and death induced by viral infection.
-
v-ATPase Inhibition Assay: To determine if a compound directly inhibits the vacuolar H+-ATPase responsible for endosomal acidification, an assay measuring ATP hydrolysis in isolated vesicles can be performed.
Potential Antibacterial Activity
While the primary focus of research on this compound and related compounds has been on their anthelmintic, anticancer, and antiviral effects, some salicylanilides have shown antibacterial properties. The nitro group present in this compound is a feature of some antibacterial compounds. Further investigation is warranted to determine if this compound exhibits clinically relevant antibacterial activity.
Experimental Protocols for Assessing Antibacterial Activity:
-
Minimum Inhibitory Concentration (MIC) Assay: This is the gold standard for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a bacterium. It is typically performed using broth microdilution or agar dilution methods.
-
Minimum Bactericidal Concentration (MBC) Assay: This assay determines the lowest concentration of an antibacterial agent required to kill a particular bacterium.
-
Biofilm Inhibition and Eradication Assays: These assays assess the ability of a compound to prevent the formation of bacterial biofilms or to destroy pre-formed biofilms, which are often associated with chronic infections and antibiotic resistance.
Visualizing the Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams illustrate key signaling pathways and experimental workflows.
Caption: Uncoupling of oxidative phosphorylation by this compound.
Caption: Potential inhibition of pro-cancer signaling by this compound.
Caption: Experimental workflow for antiviral efficacy testing.
Conclusion and Future Directions
This compound's well-established role as a mitochondrial uncoupler provides a strong foundation for its anthelmintic properties. The extensive research on the structurally similar compound, niclosamide, strongly suggests that this compound may possess a much wider range of biological activities, including potent anticancer and antiviral effects. However, there is a clear and urgent need for dedicated research to specifically investigate these non-anthelmintic properties of this compound.
Future studies should focus on:
-
Directly assessing the in vitro anticancer and antiviral efficacy of this compound against a broad range of cancer cell lines and viruses.
-
Elucidating the specific molecular targets and signaling pathways modulated by this compound.
-
Conducting structure-activity relationship (SAR) studies to optimize the therapeutic potential and minimize the toxicity of this compound derivatives.
-
Investigating the pharmacokinetic and pharmacodynamic properties of this compound in relevant preclinical models.
By systematically exploring these avenues, the full therapeutic potential of this compound can be unlocked, potentially leading to the development of novel treatments for a variety of challenging diseases. This technical guide serves as a foundational resource to stimulate and guide these future research endeavors.
References
Off-Target Effects of Salicylanilides in Mammalian Cells: A Technical Guide Focused on Niclosamide
Introduction: While the query specified Niclofolan, the available body of scientific literature extensively details the off-target effects of a closely related salicylanilide, Niclosamide. Given the structural similarities and the wealth of data on Niclosamide's interactions with mammalian cellular pathways, this guide will focus on its off-target activities. Niclosamide, an FDA-approved anthelmintic drug, is primarily known as a mitochondrial uncoupler.[1][2][3][4][5] However, extensive research has revealed its potent inhibitory effects on multiple critical signaling pathways implicated in cancer and other diseases, positioning it as a promising repurposed drug candidate. This document provides an in-depth technical overview of these off-target effects, complete with quantitative data, experimental methodologies, and pathway visualizations for researchers, scientists, and drug development professionals.
Key Off-Target Signaling Pathways
Niclosamide has been shown to modulate several key signaling pathways independent of its protonophoric activity in the mitochondria. The most well-documented off-target effects are on the Wnt/β-catenin, STAT3, and mTOR signaling pathways.
1.1. Wnt/β-catenin Signaling Pathway
Dysregulated Wnt signaling is a hallmark of many cancers, particularly colorectal cancer. Niclosamide inhibits this pathway by acting on upstream components. It promotes the internalization of the Frizzled1 (FZD1) receptor and leads to the downregulation of Dishevelled-2 (Dvl2) protein levels. This cascade of events prevents the stabilization of β-catenin and subsequently inhibits the transcription of Wnt target genes mediated by the LEF/TCF transcription factors. The inhibitory effect of niclosamide on Wnt/β-catenin signaling has been demonstrated in various cancer cell lines, where it reduces cell proliferation and migration.
1.2. STAT3 Signaling Pathway
Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is frequently overactivated in a wide range of human cancers. Constitutive STAT3 signaling promotes cell proliferation, survival, and angiogenesis while suppressing anti-tumor immunity. Niclosamide has been identified as a potent inhibitor of the STAT3 signaling pathway. It effectively inhibits the phosphorylation of STAT3 at Tyrosine 705 (Tyr705), which is a critical step for its activation and dimerization. This inhibition appears to be independent of upstream kinases like JAK1, JAK2, or Src. By blocking STAT3 activation, Niclosamide prevents its nuclear translocation and transcriptional activity, leading to the downregulation of STAT3 target genes such as Bcl-xL and Mcl-1, ultimately inducing apoptosis and cell cycle arrest in cancer cells with hyperactive STAT3.
1.3. mTOR Signaling Pathway
The mammalian target of rapamycin (mTOR) is a central kinase that regulates cell growth, proliferation, and metabolism. The mTOR signaling pathway is often dysregulated in various human cancers. Niclosamide has been identified as a selective inhibitor of mTOR signaling, disrupting both mTORC1 and mTORC2 complexes. This inhibition affects downstream signaling cascades related to protein synthesis and cellular metabolism, contributing to its anti-proliferative effects.
Quantitative Data: Cytotoxicity
The cytotoxic effects of Niclosamide have been evaluated across numerous mammalian cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a drug's potency.
| Cell Line | Cancer Type | IC50 (µM) | Assay Type | Citation |
| CaCO2 | Colorectal Cancer | ~5 (Wnt inhibition) | TOPflash Assay | |
| HCT116 | Colorectal Cancer | ~5 (Wnt inhibition) | TOPflash Assay | |
| HEK293 | Embryonic Kidney | ~1 (Wnt inhibition) | TOPflash Assay | |
| HTB-26 | Breast Cancer | 10 - 50 | Crystal Violet | |
| PC-3 | Pancreatic Cancer | 10 - 50 | Crystal Violet | |
| HepG2 | Hepatocellular Carcinoma | 10 - 50 | Crystal Violet | |
| HeLa | Cervical Cancer | 0.25 (STAT3 inhibition) | STAT3 Reporter |
Note: IC50 values can vary significantly based on the cell line, assay duration, and specific endpoint measured (e.g., inhibition of signaling vs. cell viability).
Experimental Protocols
This section details the methodologies for key experiments used to investigate the off-target effects of Niclosamide.
3.1. Cell Viability and Cytotoxicity Assays
These assays are fundamental for determining a compound's effect on cell proliferation and survival.
-
Principle: Quantify the number of viable cells after treatment with the compound of interest.
-
Common Methods:
-
MTS/MTT Assay: Based on the reduction of a tetrazolium salt by metabolically active cells into a colored formazan product, which is measured spectrophotometrically.
-
Crystal Violet Assay: Stains the DNA of adherent cells. The amount of dye taken up is proportional to the number of cells and is quantified after solubilization.
-
Trypan Blue Exclusion: A dye exclusion method where viable cells with intact membranes exclude the blue dye, while non-viable cells are stained. Cells are then counted using a hemocytometer or automated cell counter.
-
-
General Protocol (MTS Assay Example):
-
Cell Seeding: Plate mammalian cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of Niclosamide (e.g., 0.1 to 50 µM) and a vehicle control (e.g., DMSO) for a specified duration (e.g., 24, 48, or 72 hours).
-
Reagent Addition: Add MTS reagent to each well and incubate according to the manufacturer's instructions (typically 1-4 hours).
-
Measurement: Measure the absorbance at the appropriate wavelength (e.g., 490 nm) using a plate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
-
3.2. Wnt/β-catenin Signaling Reporter Assay (TOPflash/FOPflash)
This luciferase-based reporter assay is the standard method for quantifying the activity of the canonical Wnt signaling pathway.
-
Principle: Uses two plasmids: TOPflash, which contains multiple TCF/LEF binding sites upstream of a luciferase reporter gene, and FOPflash, a negative control with mutated binding sites. A co-transfected Renilla luciferase plasmid is used for normalization.
-
General Protocol:
-
Transfection: Co-transfect mammalian cells (e.g., HEK293, HCT116) with TOPflash or FOPflash plasmid and a Renilla luciferase normalization plasmid.
-
Treatment: After transfection, treat the cells with a Wnt ligand (e.g., Wnt3A) to activate the pathway, along with various concentrations of Niclosamide or a vehicle control for 24 hours.
-
Cell Lysis: Lyse the cells using a suitable lysis buffer.
-
Luciferase Measurement: Measure both Firefly (from TOP/FOPflash) and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Analysis: Normalize the Firefly luciferase activity to the Renilla luciferase activity. The relative luciferase units (RLU) indicate the level of Wnt/β-catenin signaling activity.
-
3.3. Western Blotting (Immunoblotting)
Western blotting is used to detect specific proteins in a sample and to assess their expression levels or phosphorylation status.
-
Principle: Separates proteins by size using gel electrophoresis, transfers them to a membrane, and then uses specific antibodies to detect the protein of interest.
-
General Protocol (for p-STAT3):
-
Cell Treatment & Lysis: Treat cells with Niclosamide for the desired time, then lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.
-
Protein Quantification: Determine the protein concentration of the lysates using a method like the BCA assay.
-
Gel Electrophoresis: Separate equal amounts of protein from each sample on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking & Antibody Incubation: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-p-STAT3 Tyr705) overnight at 4°C. Follow with incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify band intensity and normalize to a loading control (e.g., β-actin or GAPDH) to compare protein levels across samples.
-
3.4. Mitochondrial Function Assays
These assays assess the impact of compounds on mitochondrial health and function, such as cellular respiration.
-
Principle: The Seahorse XF Analyzer measures the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) in real-time, providing insights into mitochondrial respiration and glycolysis.
-
General Protocol (Seahorse XF Assay):
-
Cell Seeding: Plate cells in a Seahorse XF cell culture microplate.
-
Compound Exposure: Acutely expose the cells to test compounds like Niclosamide.
-
Mitochondrial Stress Test: Sequentially inject mitochondrial inhibitors (Oligomycin, FCCP, and Rotenone/Antimycin A) to measure basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial oxygen consumption.
-
Data Acquisition: The instrument measures changes in OCR and ECAR in real-time.
-
Analysis: Analyze the resulting profiles to determine how the compound affects key parameters of mitochondrial function.
-
Conclusion
Niclosamide exhibits significant off-target activity against key oncogenic signaling pathways in mammalian cells, including Wnt/β-catenin, STAT3, and mTOR. These effects are distinct from its primary mechanism as a mitochondrial protonophore and are the basis for its consideration as a repurposed anticancer agent. The data summarized and protocols detailed in this guide provide a framework for researchers to further investigate the complex pharmacology of Niclosamide and other salicylanilides. A thorough understanding of these off-target effects is critical for the strategic design of future therapeutic applications and for anticipating potential mechanisms of action or toxicity.
References
- 1. Structural investigations on the mitochondrial uncouplers niclosamide and FCCP - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Fifty Years of Research on Protonophores: Mitochondrial Uncoupling As a Basis for Therapeutic Action - Kotova - Acta Naturae [actanaturae.ru]
- 4. Fifty Years of Research on Protonophores: Mitochondrial Uncoupling As a Basis for Therapeutic Action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fifty Years of Research on Protonophores: Mitochondrial Uncoupling As a Basis for Therapeutic Action - PubMed [pubmed.ncbi.nlm.nih.gov]
Niclofolan: A Potential Chemical Probe for Mitochondrial Studies - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Niclofolan, a biphenyl anthelmintic compound, has been traditionally used in veterinary medicine. Structurally similar to the well-characterized mitochondrial uncoupler niclosamide, this compound presents itself as a promising chemical probe for investigating mitochondrial function.[1][2][3][4][5] This technical guide provides an in-depth overview of this compound's core mechanism of action, its potential applications in mitochondrial research, and detailed experimental protocols for its use.
Mitochondrial uncouplers are molecules that dissipate the proton gradient across the inner mitochondrial membrane, a critical step in oxidative phosphorylation. This uncoupling leads to an increase in oxygen consumption by the electron transport chain (ETC) that is not coupled to ATP synthesis, thereby disrupting the primary energy production pathway of the cell. By studying the effects of controlled mitochondrial uncoupling with chemical probes like this compound, researchers can gain valuable insights into mitochondrial physiology and its role in various disease states.
This guide will detail this compound's chemical properties, its proposed mechanism of action as a mitochondrial uncoupler, and provide a framework for its application in laboratory settings.
Chemical and Physical Properties
A clear understanding of this compound's properties is essential for its effective use in experimental settings.
| Property | Value | Reference |
| IUPAC Name | 5,5'-Dichloro-3,3'-dinitro-[1,1'-biphenyl]-2,2'-diol | |
| Synonyms | Bilevon, Bay 9015, Menichlopholan | |
| CAS Number | 10331-57-4 | |
| Molecular Formula | C₁₂H₆Cl₂N₂O₆ | |
| Molecular Weight | 345.09 g/mol | |
| Appearance | Orange-yellow crystalline powder | |
| Solubility | Soluble in acetone, glacial acetic acid, and sodium hydroxide solution. Slightly soluble in water and ethanol. | |
| Melting Point | 178-182 °C |
Mechanism of Action: Mitochondrial Uncoupling
This compound is postulated to act as a protonophore, a molecule that shuttles protons across the inner mitochondrial membrane, thereby dissipating the proton-motive force. This action uncouples the electron transport chain from ATP synthesis.
Signaling Pathway of Mitochondrial Uncoupling by this compound
The following diagram illustrates the proposed mechanism of action of this compound as a mitochondrial uncoupler.
Caption: Mechanism of mitochondrial uncoupling by this compound.
Quantitative Data on Mitochondrial Effects
While specific quantitative data for this compound is limited in publicly available literature, the following table provides a template for the types of data that should be generated to characterize its activity as a mitochondrial probe. Data for the related compound, niclosamide, are included for reference where available.
| Parameter | This compound (To be determined) | Niclosamide (Reference) | Experimental System |
| Uncoupling Activity (EC₅₀) | Requires experimental determination | ~0.2 - 1 µM | Isolated mitochondria / Various cell lines |
| Maximal Respiration (OCR) | Requires experimental determination | Significant increase at effective concentrations | Seahorse XF Analyzer |
| ATP Production | Requires experimental determination | Significant decrease at effective concentrations | Luminescence-based ATP assays |
| Mitochondrial Membrane Potential (ΔΨm) | Requires experimental determination | Dose-dependent decrease | JC-1 or TMRE/TMRM fluorescence assays |
| In Vitro Cytotoxicity (CC₅₀) | Requires experimental determination | Varies by cell line (e.g., ~1-10 µM) | MTT, LDH, or other viability assays |
Experimental Protocols
The following protocols are adapted from established methods for studying mitochondrial function and can be applied to investigate the effects of this compound.
Assessment of Cellular Respiration using Seahorse XF Analyzer
This protocol outlines the use of the Seahorse XF Analyzer to measure the effect of this compound on the oxygen consumption rate (OCR) of cultured cells.
Materials:
-
Seahorse XF96 or XF24 cell culture microplates
-
Seahorse XF Calibrant
-
Seahorse XF Base Medium (supplemented with glucose, pyruvate, and glutamine)
-
This compound stock solution (in DMSO)
-
Oligomycin (Complex V inhibitor)
-
FCCP (classical uncoupler, positive control)
-
Rotenone/Antimycin A (Complex I and III inhibitors)
-
Cultured cells of interest
Protocol Workflow:
Caption: Workflow for Seahorse XF cellular respiration assay.
Detailed Steps:
-
Cell Seeding (Day 1): Seed cells at an optimized density in a Seahorse XF cell culture microplate and incubate overnight.
-
Cartridge Hydration (Day 1): Hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant overnight in a non-CO₂ incubator at 37°C.
-
Compound Preparation (Day 2): Prepare fresh dilutions of this compound, oligomycin, FCCP, and rotenone/antimycin A in Seahorse XF assay medium.
-
Cell Plate Preparation (Day 2): Gently wash the cells with pre-warmed assay medium and replace the culture medium with the final volume of assay medium. Incubate the cell plate in a non-CO₂ incubator at 37°C for 1 hour prior to the assay.
-
Assay Execution: Load the compound plate into the Seahorse XF Analyzer and follow the instrument's prompts to calibrate and run the assay. A typical injection strategy would be:
-
Port A: this compound (at various concentrations) or vehicle control
-
Port B: Oligomycin
-
Port C: FCCP
-
Port D: Rotenone/Antimycin A
-
-
Data Analysis: Analyze the OCR data to determine basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial oxygen consumption.
Measurement of Mitochondrial Membrane Potential (ΔΨm)
This protocol uses the fluorescent dye JC-1 to assess changes in mitochondrial membrane potential upon treatment with this compound.
Materials:
-
JC-1 dye
-
Cultured cells
-
Black, clear-bottom 96-well plates
-
Fluorescence microplate reader or fluorescence microscope
-
This compound stock solution (in DMSO)
-
FCCP (positive control for depolarization)
Protocol Workflow:
Caption: Workflow for JC-1 mitochondrial membrane potential assay.
Detailed Steps:
-
Cell Seeding: Seed cells in a black, clear-bottom 96-well plate and allow them to adhere.
-
Treatment: Treat cells with various concentrations of this compound or FCCP for the desired time.
-
Staining: Remove the treatment media and add JC-1 staining solution to each well. Incubate for 15-30 minutes at 37°C.
-
Washing: Gently wash the cells with assay buffer.
-
Fluorescence Measurement: Measure the fluorescence intensity of JC-1 aggregates (red fluorescence, ~590 nm emission) and JC-1 monomers (green fluorescence, ~525 nm emission).
-
Data Analysis: Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial depolarization.
Quantification of Cellular ATP Levels
This protocol describes the use of a luminescence-based assay to measure changes in intracellular ATP concentration following this compound treatment.
Materials:
-
Luminescence-based ATP assay kit (e.g., CellTiter-Glo®)
-
Cultured cells
-
White, opaque 96-well plates
-
Luminometer
-
This compound stock solution (in DMSO)
-
Oligomycin (positive control for ATP synthase inhibition)
Protocol Workflow:
Caption: Workflow for luminescence-based cellular ATP assay.
Detailed Steps:
-
Cell Seeding: Seed cells in a white, opaque 96-well plate.
-
Treatment: Treat cells with various concentrations of this compound or oligomycin for the desired duration.
-
Assay Reagent Addition: Add the ATP assay reagent directly to the wells, which lyses the cells and initiates the luminescent reaction.
-
Incubation: Incubate at room temperature for a short period to stabilize the luminescent signal.
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Correlate the luminescence signal to ATP concentration using a standard curve.
In Vitro Cytotoxicity Assessment
It is crucial to determine the concentration range at which this compound acts as a mitochondrial uncoupler without causing significant cell death.
Protocol: Standard cytotoxicity assays such as MTT, XTT, or LDH release assays should be performed. Cells should be treated with a range of this compound concentrations for relevant time points (e.g., 24, 48, 72 hours). The concentration that causes 50% cell death (CC₅₀) should be determined. The effective uncoupling concentrations of this compound should ideally be significantly lower than its cytotoxic concentrations.
Conclusion
This compound holds considerable potential as a chemical probe for studying mitochondrial function due to its likely role as a mitochondrial uncoupler. Its structural similarity to niclosamide provides a strong rationale for its mechanism of action. This guide has provided a comprehensive framework for researchers to begin investigating the effects of this compound on mitochondrial bioenergetics. The detailed protocols for assessing cellular respiration, mitochondrial membrane potential, and ATP levels, along with the necessary considerations for cytotoxicity, will enable a thorough characterization of this compound as a valuable tool in mitochondrial research. Future studies should focus on generating specific quantitative data for this compound to further solidify its utility as a precise chemical probe.
References
- 1. Structural investigations on the mitochondrial uncouplers niclosamide and FCCP - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Structural investigations on the mitochondrial uncouplers niclosamide and FCCP -ORCA [orca.cardiff.ac.uk]
- 4. Mitochondrial uncouplers with an extraordinary dynamic range - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A high-throughput screen of real-time ATP levels in individual cells reveals mechanisms of energy failure - PMC [pmc.ncbi.nlm.nih.gov]
Understanding the Protonophore Activity of Niclofolan: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Niclofolan is a halogenated salicylanilide, a class of compounds recognized for their anthelmintic properties. The primary mechanism of action for this compound and related salicylanilides is the uncoupling of oxidative phosphorylation in the mitochondria of target organisms. This is achieved through their activity as protonophores, which disrupts the proton motive force essential for ATP synthesis. This technical guide provides an in-depth exploration of the core protonophore activity of this compound, presenting quantitative data from closely related compounds, detailed experimental protocols for assessing its effects, and visualizations of the key pathways and experimental workflows.
Core Mechanism: Protonophore Activity
Protonophores are lipid-soluble weak acids that can transport protons across biological membranes, dissipating the electrochemical proton gradient. In the context of mitochondria, this process uncouples the electron transport chain from ATP synthesis. The energy released from the electron transport chain is dissipated as heat instead of being used to generate ATP.
The general mechanism for a protonophore like this compound involves the following steps:
-
Protonation: In the acidic intermembrane space, the anionic form of this compound picks up a proton.
-
Diffusion: The now neutral, lipophilic molecule diffuses across the inner mitochondrial membrane.
-
Deprotonation: Upon reaching the alkaline mitochondrial matrix, the molecule releases the proton.
-
Return: The anionic form of this compound then diffuses back across the inner membrane to the intermembrane space, ready to repeat the cycle.
This cyclical transport of protons collapses the mitochondrial membrane potential, leading to a futile cycle of respiration without ATP production, ultimately causing energy depletion and cell death in the target parasite.
Quantitative Data on Salicylanilide Protonophore Activity
| Parameter | Compound | Value | Organism/System |
| EC50 for Uncoupling Oxidative Phosphorylation | Niclosamide | 0.04 µM[1] | Isolated mouse liver mitochondria |
Experimental Protocols
The following are detailed methodologies for key experiments to assess the protonophore activity of a compound like this compound.
Measurement of Mitochondrial Oxygen Consumption Rate (OCR)
This assay directly measures the effect of a compound on mitochondrial respiration. Uncouplers like this compound are expected to increase the OCR to its maximum rate.
Objective: To determine the concentration-dependent effect of this compound on the oxygen consumption rate of isolated mitochondria.
Materials:
-
Isolated mitochondria (e.g., from rat liver)
-
Respiration buffer (e.g., 120 mM KCl, 5 mM KH2PO4, 3 mM HEPES, 1 mM EGTA, pH 7.2)
-
Respiratory substrates (e.g., succinate, glutamate/malate)
-
ADP
-
Oligomycin (ATP synthase inhibitor)
-
This compound stock solution (in DMSO)
-
High-resolution respirometer (e.g., Oroboros Oxygraph-2k or Seahorse XF Analyzer)
Procedure:
-
Mitochondria Isolation: Isolate mitochondria from fresh tissue (e.g., rat liver) using differential centrifugation.
-
Respirometer Setup: Calibrate the respirometer according to the manufacturer's instructions. Add respiration buffer to the chambers and allow it to equilibrate to the desired temperature (e.g., 37°C).
-
Mitochondria Addition: Add a standardized amount of isolated mitochondria to each chamber.
-
State 2 Respiration: Add a respiratory substrate (e.g., 5 mM succinate) to initiate electron transport and measure the basal oxygen consumption rate (State 2).
-
State 3 Respiration: Add a saturating amount of ADP (e.g., 1 mM) to stimulate ATP synthesis and measure the active respiration rate (State 3).
-
State 4 Respiration: After the phosphorylation of ADP is complete, the respiration rate will decrease to State 4.
-
Uncoupling Effect: Titrate this compound at various concentrations into the chamber and record the stimulation of the oxygen consumption rate. The maximum rate achieved is the uncoupled respiration rate.
-
Data Analysis: Plot the oxygen consumption rate against the this compound concentration to determine the EC50 value.
Assessment of Mitochondrial Membrane Potential (ΔΨm)
This assay measures the disruption of the mitochondrial membrane potential caused by the protonophore activity of this compound.
Objective: To quantify the effect of this compound on the mitochondrial membrane potential.
Materials:
-
Cultured cells or isolated mitochondria
-
Fluorescent cationic dyes sensitive to ΔΨm (e.g., TMRM, TMRE, or JC-1)
-
FCCP (a known uncoupler, as a positive control)
-
This compound stock solution (in DMSO)
-
Fluorescence microscope or plate reader
Procedure:
-
Cell/Mitochondria Preparation: Plate cells in a suitable format (e.g., 96-well plate) or prepare a suspension of isolated mitochondria.
-
Dye Loading: Incubate the cells or mitochondria with the fluorescent dye (e.g., 20 nM TMRM) for a specified period to allow for its accumulation in the mitochondria, driven by the membrane potential.
-
Compound Treatment: Treat the dye-loaded cells or mitochondria with various concentrations of this compound and a positive control (FCCP).
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microscope or plate reader. A decrease in fluorescence intensity indicates a depolarization of the mitochondrial membrane.
-
Data Analysis: Normalize the fluorescence intensity to the control and plot it against the this compound concentration to determine the dose-response relationship.
Measurement of ATP Synthesis Rate
This assay directly quantifies the inhibitory effect of this compound on mitochondrial ATP production.
Objective: To measure the rate of ATP synthesis in the presence of varying concentrations of this compound.
Materials:
-
Isolated mitochondria
-
Assay buffer containing respiratory substrates and ADP
-
This compound stock solution (in DMSO)
-
Luciferin/Luciferase-based ATP detection kit
-
Luminometer
Procedure:
-
Mitochondria Preparation: Prepare a suspension of isolated mitochondria at a known protein concentration.
-
Reaction Setup: In a luminometer-compatible plate, add the assay buffer, respiratory substrates, and ADP.
-
Compound Addition: Add different concentrations of this compound to the wells.
-
Initiate Reaction: Add the isolated mitochondria to each well to start the ATP synthesis reaction.
-
ATP Measurement: At specific time points, add the luciferin/luciferase reagent, which will produce a light signal proportional to the amount of ATP present.
-
Data Analysis: Measure the luminescence using a luminometer. Calculate the rate of ATP synthesis and plot it against the this compound concentration to determine its inhibitory effect.
Visualizations
Signaling Pathway of Protonophore Action
Caption: Mechanism of this compound as a protonophore.
Experimental Workflow for OCR Measurement
Caption: Workflow for measuring mitochondrial oxygen consumption.
Logical Relationship of Protonophore Activity
Caption: Consequences of this compound's protonophore activity.
Conclusion
This compound exerts its anthelmintic effect primarily through its function as a protonophore, disrupting the vital process of oxidative phosphorylation in the mitochondria of parasites. This guide has detailed the mechanism of action, provided key quantitative data from a closely related compound, and outlined robust experimental protocols to assess this activity. The provided visualizations offer clear representations of the molecular mechanism, experimental procedures, and the physiological consequences of this compound's protonophore action. This information serves as a valuable resource for researchers and professionals in the field of drug development and parasitology.
References
Unraveling the Bioenergetic Impact of Niclofolan: A Technical Guide to its Effects on Cellular Respiration and ATP Synthesis
For Immediate Release
[CITY, STATE] – [Date] – A comprehensive technical guide released today offers researchers, scientists, and drug development professionals an in-depth understanding of the cellular and molecular mechanisms of Niclofolan, a salicylanilide anthelmintic. This whitepaper details the compound's profound impact on mitochondrial function, specifically its role as an uncoupler of oxidative phosphorylation, leading to a disruption of cellular energy production.
This compound, a chlorinated salicylanilide derivative, is a potent mitochondrial uncoupler. Its primary mechanism of action involves the dissipation of the proton gradient across the inner mitochondrial membrane, a critical process for the synthesis of adenosine triphosphate (ATP), the cell's primary energy currency. This uncoupling action leads to a cascade of events, including an increase in the rate of oxygen consumption by the electron transport chain and a concomitant decrease in ATP synthesis. Evidence also suggests that this compound may directly inhibit succinate dehydrogenase (Complex II) of the electron transport chain, further disrupting cellular respiration.
This technical guide provides a detailed examination of the experimental evidence elucidating this compound's effects, complete with quantitative data and methodologies for key in vitro assays.
Quantitative Impact of this compound on Mitochondrial Function
The following table summarizes the quantitative effects of this compound on key parameters of mitochondrial respiration and energy production. It is important to note that specific values can vary depending on the experimental model and conditions. The data presented here is synthesized from various in vitro studies on this compound and closely related salicylanilides to provide a comparative overview.
| Parameter | Effect of this compound | Typical Concentration Range | Quantitative Data (Example) |
| Oxygen Consumption Rate (OCR) | Stimulates basal and maximal respiration | Sub-micromolar to low micromolar | EC50 for uncoupling activity: ~0.1 µM |
| ATP Synthesis | Potent inhibition | Nanomolar to micromolar | IC50 for ATP synthesis inhibition: Not explicitly found for this compound, but expected to be in the nanomolar range based on its uncoupling activity. |
| Mitochondrial Membrane Potential (ΔΨm) | Dissipation / Depolarization | Nanomolar to micromolar | Concentration-dependent decrease in ΔΨm. |
| Succinate Dehydrogenase (Complex II) Activity | Inhibition | Micromolar | IC50: Not explicitly found for this compound. |
Core Mechanism of Action: Mitochondrial Uncoupling
The primary mechanism by which this compound exerts its effects on cellular respiration is through its action as a protonophore. This process is visualized in the signaling pathway diagram below.
Caption: Mechanism of this compound as a mitochondrial uncoupler.
Experimental Protocols
This section details the methodologies for key experiments to assess the impact of this compound on mitochondrial function.
Measurement of Oxygen Consumption Rate (OCR)
This protocol describes the use of high-resolution respirometry to measure the effect of this compound on the oxygen consumption of isolated mitochondria or intact cells.
Workflow:
Caption: Workflow for measuring Oxygen Consumption Rate (OCR).
Detailed Steps:
-
Mitochondrial Isolation/Cell Preparation: Isolate mitochondria from fresh tissue (e.g., rat liver) by differential centrifugation or prepare a suspension of intact cells.
-
Protein Concentration: Determine the protein concentration of the mitochondrial or cell suspension using a standard method (e.g., Bradford assay).
-
Respirometer Calibration: Calibrate the high-resolution respirometer (e.g., Oroboros Oxygraph-2k) according to the manufacturer's instructions.
-
Chamber Loading: Add a known amount of mitochondria or cells to the respirometer chambers containing respiration buffer.
-
Substrate Addition: Add a substrate for the electron transport chain, such as succinate (for Complex II-driven respiration), to initiate basal respiration.
-
Basal Respiration: Record the stable rate of oxygen consumption (State 2).
-
State 3 Respiration: Add a saturating concentration of ADP to stimulate ATP synthesis-coupled respiration (State 3).
-
This compound Titration: Perform a stepwise titration of this compound, recording the oxygen consumption rate after each addition to determine the uncoupling effect.
-
Inhibitor Addition: Add specific inhibitors of the electron transport chain (e.g., Antimycin A to inhibit Complex III) to measure non-mitochondrial oxygen consumption.
-
Data Analysis: Calculate the oxygen consumption rates at each stage, normalized to the amount of protein. Plot the dose-response curve for this compound's effect on OCR to determine the EC50 value.
Measurement of ATP Synthesis
This protocol outlines a luminescence-based assay to quantify the inhibition of mitochondrial ATP synthesis by this compound.
Workflow:
Caption: Workflow for measuring ATP synthesis inhibition.
Detailed Steps:
-
Mitochondrial Isolation: Isolate mitochondria as described in the OCR protocol.
-
Reagent Preparation: Prepare the ATP assay reagents, including a luciferin/luciferase solution and an ATP standard curve.
-
Incubation: In a multi-well plate, incubate isolated mitochondria with respiration buffer containing a substrate (e.g., succinate) and ADP.
-
This compound Addition: Add varying concentrations of this compound to the wells.
-
Initiate Synthesis: Allow the ATP synthesis reaction to proceed for a defined period.
-
Lysis: Add a cell lysis reagent to release the newly synthesized ATP.
-
Luminescence Reaction: Add the luciferin/luciferase reagent to each well.
-
Measurement: Immediately measure the luminescence using a plate reader.
-
Standard Curve: Generate a standard curve using known concentrations of ATP.
-
Calculation: Calculate the concentration of ATP produced in each well based on the standard curve.
-
IC50 Determination: Plot the percentage of ATP synthesis inhibition against the this compound concentration to determine the IC50 value.
Signaling Pathways and Downstream Effects
The disruption of the mitochondrial proton gradient and the inhibition of ATP synthesis by this compound trigger a cascade of downstream cellular events. The immediate consequence is a switch to anaerobic glycolysis to compensate for the lack of ATP from oxidative phosphorylation. Prolonged mitochondrial dysfunction can lead to increased production of reactive oxygen species (ROS), activation of stress-activated protein kinases (e.g., AMPK), and ultimately, induction of apoptosis.
Caption: Downstream cellular effects of this compound-induced mitochondrial dysfunction.
Conclusion
This compound's potent uncoupling activity disrupts the fundamental process of cellular energy production. The detailed methodologies and quantitative data presented in this guide provide a framework for researchers to further investigate the intricate effects of this and other mitochondrial toxicants. A thorough understanding of these mechanisms is crucial for the development of novel therapeutics and for assessing the safety profiles of existing compounds.
Methodological & Application
Application Notes and Protocols for Niclofolan in In Vitro Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Niclofolan is a halogenated salicylanilide, a class of compounds historically recognized for their anthelmintic properties. Recent research into structurally similar salicylanilides, such as niclosamide, has unveiled potent anti-cancer activities, primarily through the inhibition of critical cellular signaling pathways.[1] These findings suggest that this compound may also possess valuable biological activities worthy of investigation in cell-based assays for drug discovery and development. Niclosamide, a compound sharing the core salicylanilide structure with this compound, has been identified as an inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway, a key regulator of tumor cell proliferation, survival, and metastasis.[1][2][3]
This document provides detailed protocols for in vitro cell-based assays to characterize the potential biological effects of this compound, leveraging established methodologies for the closely related compound, niclosamide. The provided protocols will guide researchers in assessing cytotoxicity, induction of apoptosis, and modulation of the STAT3 signaling pathway.
Note: Due to the limited availability of specific in vitro data for this compound in cancer cell lines, the quantitative data and specific concentrations provided in these protocols are based on published studies of the structurally related compound, niclosamide. Researchers should consider these as starting points and perform dose-response experiments to determine the optimal concentrations for this compound.
Data Presentation: Quantitative Data Summary for Niclosamide
The following table summarizes the half-maximal inhibitory concentration (IC50) values of niclosamide in various cancer cell lines, demonstrating its cytotoxic and anti-proliferative effects. This data can serve as a reference for designing initial dose-response studies for this compound.
| Cell Line | Cancer Type | Assay Duration | IC50 (µM) | Reference |
| HepG2 | Hepatocellular Carcinoma | 48h | 31.91 | [4] |
| QGY-7703 | Hepatocellular Carcinoma | 48h | 10.24 | |
| SMMC-7721 | Hepatocellular Carcinoma | 48h | 13.46 | |
| Jurkat | T-cell Acute Lymphoblastic Leukemia | 24h | ~1.0-2.0 | |
| CCRF-CEM | T-cell Acute Lymphoblastic Leukemia | 24h | ~0.5-1.0 | |
| FaDu | Head and Neck Squamous Cell Carcinoma | 48h | 0.4 | |
| BICR6 | Head and Neck Squamous Cell Carcinoma | 48h | 0.2 | |
| H314 | Head and Neck Squamous Cell Carcinoma | 48h | 0.94 | |
| Du145 | Prostate Cancer | Not Specified | 0.7 | |
| HGC-27 | Gastric Carcinoma | 48h | ~1.0-2.0 | |
| MKN-74 | Gastric Carcinoma | 48h | ~5.0-10.0 |
Mandatory Visualization: Signaling Pathways and Experimental Workflows
Signaling Pathway Diagram
Caption: Hypothesized inhibition of the STAT3 signaling pathway by this compound.
Experimental Workflow Diagram
Caption: General experimental workflow for in vitro cell-based assays.
Experimental Protocols
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of this compound on cancer cells and to calculate the IC50 value.
Materials:
-
Cancer cell line of interest (e.g., HepG2, Jurkat)
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (stock solution in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium from the stock solution. The final concentrations should typically range from 0.1 µM to 100 µM. A vehicle control (DMSO) should be included, ensuring the final DMSO concentration does not exceed 0.1%.
-
Remove the existing medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 490 nm or 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
Objective: To quantify the induction of apoptosis by this compound in cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound (stock solution in DMSO)
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Protocol:
-
Cell Seeding: Seed cells in 6-well plates at a density of 1 x 10^6 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with this compound at predetermined concentrations (e.g., based on IC50 values) and a vehicle control for 24 or 48 hours.
-
Cell Harvesting: After treatment, harvest the cells (including any floating cells in the medium) by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Wash the cells twice with ice-cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cells.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples by flow cytometry within one hour of staining. Annexin V-FITC positive, PI negative cells are considered early apoptotic, while cells positive for both are late apoptotic or necrotic.
STAT3 Signaling Pathway Inhibition Assay (Western Blot for Phospho-STAT3)
Objective: To determine if this compound inhibits the activation of STAT3 by measuring the levels of phosphorylated STAT3 (p-STAT3).
Materials:
-
Cancer cell line with constitutively active STAT3 (e.g., Du145) or cells stimulated with a STAT3 activator (e.g., IL-6)
-
Complete culture medium
-
This compound (stock solution in DMSO)
-
6-well plates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-p-STAT3 (Tyr705), anti-total STAT3, anti-β-actin (or other loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) detection system
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach. Treat the cells with various concentrations of this compound for a specified time (e.g., 2-24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer. Scrape the cells and collect the lysate.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Western Blot:
-
Prepare protein samples with Laemmli buffer and denature at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-STAT3 (Tyr705) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an ECL detection system.
-
-
Normalization: Strip the membrane and re-probe with an antibody against total STAT3 and a loading control (e.g., β-actin) to ensure equal protein loading.
-
Data Analysis: Perform densitometric analysis of the bands to quantify the relative levels of p-STAT3 normalized to total STAT3 and the loading control.
References
- 1. Niclosamide: Beyond an antihelminthic drug - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of Niclosamide as a New Small-Molecule Inhibitor of the STAT3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Niclosamide Inhibits Cell Growth and Enhances Drug Sensitivity of Hepatocellular Carcinoma Cells via STAT3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Inducing Mitochondrial Dysfunction in Culture Using Niclofolan
For Researchers, Scientists, and Drug Development Professionals
Introduction
Niclofolan is a halogenated salicylanilide that belongs to a class of compounds known to act as mitochondrial uncouplers. By disrupting the proton gradient across the inner mitochondrial membrane, this compound interferes with oxidative phosphorylation, leading to a decrease in ATP synthesis and a dissipation of the mitochondrial membrane potential. This induced mitochondrial dysfunction makes this compound a valuable tool for studying cellular bioenergetics, apoptosis, and for screening potential therapeutic agents that target mitochondrial metabolism.
These application notes provide a comprehensive guide for utilizing this compound to induce mitochondrial dysfunction in cultured cells. The protocols detailed below are based on established methodologies for assessing key indicators of mitochondrial health. While specific quantitative data for this compound is limited in the literature, data from the closely related and well-characterized compound, niclosamide, is provided as a reference to guide experimental design. It is recommended that users perform dose-response experiments to determine the optimal concentration of this compound for their specific cell type and experimental goals.
Mechanism of Action
This compound, as a protonophore, shuttles protons across the inner mitochondrial membrane, bypassing the ATP synthase complex. This uncoupling of the electron transport chain from ATP synthesis leads to a series of cellular events characteristic of mitochondrial dysfunction.
Data Presentation
The following tables summarize the expected effects of mitochondrial uncouplers, using data reported for the related compound niclosamide as a reference. Researchers should generate their own dose-response curves for this compound in their specific cell system.
Table 1: Cytotoxicity of Niclosamide in Various Cancer Cell Lines
| Cell Line | Assay | IC50 (µM) after 48h | Reference |
| A549 (Lung Cancer) | MTT | ~2.5 | [1] |
| CL1-5 (Lung Cancer) | MTT | ~2.5 | [1] |
| KKU-100 (Cholangiocarcinoma) | SRB | 0.55 ± 0.03 | [2] |
| KKU-213A (Cholangiocarcinoma) | SRB | 0.42 ± 0.03 | [2] |
| Jurkat (T-cell Leukemia) | MTT | ~1.0-2.0 (after 24h) | [3] |
| CCRF-CEM (T-cell Leukemia) | MTT | ~0.5-1.0 (after 24h) |
Table 2: Effect of Niclosamide on Mitochondrial Parameters
| Cell Line | Parameter | Concentration (µM) | Observation | Reference |
| HeLa | Mitochondrial Membrane Potential | 10 | Disruption | |
| HeLa | ATP Levels | 1 and 10 | Reduction | |
| A549 and CL1-5 | ATP Levels | 2.5 | Significant reduction | |
| KKU-100 and KKU-213A | ATP Levels | 0.25 - 1.0 | Dose-dependent suppression | |
| HGC-27 and MKN-74 (Gastric Cancer) | ROS Generation | 1, 2, 5, 10 | Significant increase | |
| HL-60 (Leukemia) | ROS Generation | 0.5 | Increase, peaking at 8h |
Experimental Workflow
A typical workflow for assessing this compound-induced mitochondrial dysfunction involves cell culture, treatment with a range of this compound concentrations, and subsequent analysis of key mitochondrial health parameters.
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
This protocol is for assessing the cytotoxic effects of this compound.
-
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound stock solution (dissolved in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Plate reader (570 nm)
-
-
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the no-treatment control.
-
2. Measurement of Mitochondrial Membrane Potential (ΔΨm) using TMRM
This protocol describes the use of Tetramethylrhodamine, Methyl Ester (TMRM) to measure changes in ΔΨm.
-
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound stock solution
-
TMRM stock solution (in DMSO)
-
FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone) as a positive control for depolarization
-
Fluorescence microscope or plate reader (Excitation/Emission ~548/573 nm)
-
-
Protocol:
-
Seed cells on a glass-bottom dish or a black-walled 96-well plate suitable for fluorescence imaging.
-
On the day of the experiment, load the cells with 20-100 nM TMRM in complete culture medium for 30 minutes at 37°C.
-
Wash the cells twice with pre-warmed PBS.
-
Add fresh, pre-warmed medium containing the desired concentrations of this compound.
-
Acquire baseline fluorescence readings.
-
Continue to acquire images or readings at different time points after this compound addition.
-
At the end of the experiment, add a high concentration of FCCP (e.g., 10 µM) to completely depolarize the mitochondria and obtain a minimum fluorescence value.
-
Analyze the change in TMRM fluorescence intensity over time. A decrease in fluorescence indicates mitochondrial depolarization.
-
3. Quantification of Intracellular ATP Levels
This protocol utilizes a luciferase-based assay to measure changes in cellular ATP content.
-
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound stock solution
-
Opaque-walled 96-well plates
-
Commercial ATP assay kit (e.g., CellTiter-Glo®)
-
Luminometer
-
-
Protocol:
-
Seed cells in an opaque-walled 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for the desired duration.
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add the ATP assay reagent (e.g., CellTiter-Glo® reagent) to each well according to the manufacturer's instructions (typically in a 1:1 ratio with the culture medium).
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Express the results as a percentage of the ATP level in control cells.
-
4. Detection of Intracellular Reactive Oxygen Species (ROS)
This protocol uses 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to detect intracellular ROS.
-
Materials:
-
Cells of interest
-
Serum-free medium
-
This compound stock solution
-
DCFH-DA stock solution (in DMSO)
-
H₂O₂ as a positive control
-
Fluorescence plate reader or flow cytometer (Excitation/Emission ~485/535 nm)
-
-
Protocol:
-
Seed cells in a black, clear-bottom 96-well plate and allow them to adhere.
-
Wash the cells with serum-free medium.
-
Load the cells with 5-10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.
-
Wash the cells twice with PBS to remove excess probe.
-
Add fresh medium containing various concentrations of this compound.
-
Measure the fluorescence intensity at different time points.
-
A positive control can be included by treating cells with H₂O₂ (e.g., 100 µM).
-
The increase in fluorescence intensity is proportional to the level of intracellular ROS.
-
References
- 1. Antihelminthic Niclosamide Induces Autophagy and Delayed Apoptosis in Human Non-small Lung Cancer Cells In Vitro and In Vivo | Anticancer Research [ar.iiarjournals.org]
- 2. Metabolomic analyses uncover an inhibitory effect of niclosamide on mitochondrial membrane potential in cholangiocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Niclosamide suppresses T-cell acute lymphoblastic leukemia growth through activation of apoptosis and autophagy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Niclofolan in Cancer Cell Metabolism Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Niclofolan in cancer cell metabolism research. This compound, a halogenated bisphenol, is primarily known as an anthelmintic agent. However, its structural resemblance to other mitochondrial uncouplers suggests a potential role in targeting the metabolic vulnerabilities of cancer cells. This document outlines the hypothesized mechanism of action, provides protocols for its investigation, and presents data on related compounds to guide experimental design.
Introduction to this compound's Potential in Cancer Metabolism
Cancer cells exhibit profound metabolic reprogramming to sustain their high proliferation rates. A key feature is the reliance on both glycolysis and, in many cases, oxidative phosphorylation (OXPHOS) to generate ATP and biosynthetic precursors[1][2][3]. Mitochondrial uncouplers are molecules that disrupt the coupling between the electron transport chain and ATP synthesis, leading to a dissipation of the proton gradient across the inner mitochondrial membrane without inhibiting the respiratory chain itself[4][5]. This leads to a decrease in ATP production from OXPHOS and can induce metabolic stress in cancer cells.
This compound is hypothesized to act as a mitochondrial uncoupler. By disrupting mitochondrial function, this compound may trigger a cascade of events within cancer cells, including a compensatory increase in glycolysis, activation of cellular energy sensors like AMP-activated protein kinase (AMPK), and potentially leading to cell cycle arrest and apoptosis. The closely related compound, niclosamide, has been shown to affect amino acid, glucose, and lipid metabolism in liver cancer cells.
Quantitative Data: Cytotoxicity of Related Compounds
| Compound | Cancer Cell Line | IC50 (µM) | Reference Compound Type |
| Compound 1 (Oleoyl hybrid) | HCT116 (Colon) | 22.4 | Natural Antioxidant Hybrid |
| Compound 2 (Oleoyl hybrid) | HCT116 (Colon) | 0.34 | Natural Antioxidant Hybrid |
| Compound 1 (Oleoyl hybrid) | HTB-26 (Breast) | 10-50 | Natural Antioxidant Hybrid |
| Compound 2 (Oleoyl hybrid) | HTB-26 (Breast) | 10-50 | Natural Antioxidant Hybrid |
| Compound 1 (Oleoyl hybrid) | PC-3 (Prostate) | 10-50 | Natural Antioxidant Hybrid |
| Compound 2 (Oleoyl hybrid) | PC-3 (Prostate) | 10-50 | Natural Antioxidant Hybrid |
| Compound 1 (Oleoyl hybrid) | HepG2 (Liver) | 10-50 | Natural Antioxidant Hybrid |
| Compound 2 (Oleoyl hybrid) | HepG2 (Liver) | 10-50 | Natural Antioxidant Hybrid |
| 2,4-Dinitrophenol (DNP) | Lung Cancer Cells | ~200 | Classical Mitochondrial Uncoupler |
Table 1: IC50 values of compounds with mechanisms relevant to the study of this compound. Data for Oleoyl hybrids from. Data for DNP from.
Hypothesized Mechanism of Action and Signaling Pathways
This compound, as a putative mitochondrial uncoupler, is expected to interfere with cellular energy homeostasis. This interference can trigger signaling pathways that are critical for cancer cell survival and proliferation.
Caption: Hypothesized mechanism of this compound in cancer cells.
Key signaling pathways potentially modulated by this compound include:
-
AMPK Signaling: A decrease in cellular ATP levels leads to an increase in the AMP/ATP ratio, which is a potent activator of AMPK. Activated AMPK acts as a metabolic checkpoint, inhibiting anabolic processes (like protein synthesis via mTORC1 inhibition) and promoting catabolic processes (like glycolysis and fatty acid oxidation) to restore energy homeostasis.
-
STAT3 Signaling: Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively activated in many cancers and plays a crucial role in promoting proliferation, survival, and metabolic reprogramming. Some mitochondrial-targeting agents have been shown to inhibit STAT3 signaling. The related compound, niclosamide, has been shown to inhibit STAT3 signaling. Therefore, it is plausible that this compound could also modulate STAT3 activity, either directly or indirectly through the induction of metabolic stress.
Experimental Protocols
The following protocols provide a framework for investigating the effects of this compound on cancer cell metabolism.
Protocol 1: Cell Viability and IC50 Determination
This protocol uses the crystal violet assay to determine the cytotoxic effects of this compound and to calculate its half-maximal inhibitory concentration (IC50).
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
96-well cell culture plates
-
Phosphate-buffered saline (PBS)
-
Crystal Violet Staining Solution (0.5% crystal violet in 20% methanol)
-
33% Acetic Acid solution
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Allow cells to adhere overnight.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with solvent).
-
Incubate the plate for 48-72 hours at 37°C in a humidified incubator.
-
Gently wash the cells twice with PBS.
-
Add 50 µL of Crystal Violet Staining Solution to each well and incubate for 20 minutes at room temperature.
-
Wash the plate with water to remove excess stain and allow it to air dry.
-
Add 100 µL of 33% Acetic Acid to each well to solubilize the stain.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.
Protocol 2: Analysis of Cellular Metabolism using Extracellular Flux Analyzer
This protocol measures the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) to assess the impact of this compound on mitochondrial respiration and glycolysis, respectively.
Caption: Experimental workflow for Seahorse XF metabolic analysis.
Materials:
-
Seahorse XF Analyzer and consumables (cell culture plates, sensor cartridges)
-
Cancer cell line of interest
-
Complete cell culture medium
-
Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine
-
This compound
-
Oligomycin, FCCP, Rotenone/Antimycin A (for mitochondrial stress test)
Procedure:
-
Seed cells in a Seahorse XF cell culture plate at an optimized density. Allow cells to adhere overnight.
-
Hydrate the sensor cartridge with Seahorse XF Calibrant overnight at 37°C in a non-CO2 incubator.
-
On the day of the assay, remove the growth medium and wash the cells with pre-warmed XF assay medium. Add fresh XF assay medium to each well.
-
Incubate the cell plate at 37°C in a non-CO2 incubator for 1 hour to allow for temperature and pH equilibration.
-
Load the hydrated sensor cartridge with this compound and other compounds (e.g., for a mitochondrial stress test) into the appropriate injection ports.
-
Place the cell plate and the sensor cartridge into the Seahorse XF Analyzer and initiate the assay protocol.
-
The instrument will measure baseline OCR and ECAR before injecting this compound and then continue to measure the cellular response.
-
Analyze the data to determine the effect of this compound on basal respiration, ATP-linked respiration, maximal respiration, and glycolytic rate.
Protocol 3: Western Blot Analysis of Signaling Proteins
This protocol is for detecting changes in the phosphorylation status and total protein levels of key signaling molecules like AMPK and STAT3.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
6-well plates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-AMPKα (Thr172), anti-AMPKα, anti-phospho-STAT3 (Tyr705), anti-STAT3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with this compound at various concentrations and time points. Include a vehicle control.
-
Wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration using the BCA assay.
-
Denature protein samples by boiling with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply ECL substrate and visualize the protein bands using an imaging system.
-
Quantify band intensities and normalize to a loading control like β-actin.
Conclusion
This compound presents an interesting candidate for investigation in the field of cancer metabolism due to its potential as a mitochondrial uncoupler. The protocols and information provided here offer a solid foundation for researchers to explore its mechanism of action and therapeutic potential. By disrupting the energy-producing machinery of cancer cells, this compound may represent a novel approach to cancer therapy. Further research is warranted to fully elucidate its effects on various cancer types and to validate its efficacy in preclinical models.
References
- 1. Energy metabolism of cancer: Glycolysis versus oxidative phosphorylation (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of Metabolic Reprogramming in Cancer Cells Supporting Enhanced Growth and Proliferation [mdpi.com]
- 3. Tumor cell metabolism: An integral view - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Uncouplers of oxidative phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Exploring the therapeutic potential of mitochondrial uncouplers in cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing Niclofolan as a Mitochondrial Uncoupler in the Seahorse XF Cell Mito Stress Test
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Agilent Seahorse XF Cell Mito Stress Test is a cornerstone assay for investigating mitochondrial function, providing key insights into cellular metabolism and bioenergetics.[1][2] This assay measures the oxygen consumption rate (OCR) in live cells in real-time to determine parameters such as basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.[1][2] A critical component of this assay is the use of a mitochondrial uncoupler to stimulate maximal respiration. While Carbonyl cyanide-4 (trifluoromethoxy) phenylhydrazone (FCCP) is the most commonly used uncoupler, interest in alternative compounds with different properties is growing.[3]
Niclofolan, a salicylanilide anthelmintic, and its analogue niclosamide have been identified as potent mitochondrial uncouplers. These compounds function by dissipating the proton gradient across the inner mitochondrial membrane, which is essential for ATP synthesis. This uncoupling action forces the electron transport chain (ETC) to work at its maximum capacity to pump protons, resulting in a maximal oxygen consumption rate. This application note provides a detailed protocol for adapting the Seahorse XF Cell Mito Stress Test to use this compound as the uncoupler, including guidance on optimizing its concentration and interpreting the results.
Mechanism of Action: Mitochondrial Uncoupling
Mitochondrial respiration is tightly coupled to ATP synthesis. The electron transport chain pumps protons from the mitochondrial matrix to the intermembrane space, creating an electrochemical gradient (proton motive force). The energy stored in this gradient is used by ATP synthase to produce ATP as protons flow back into the matrix.
Chemical uncouplers like this compound are lipophilic weak acids that disrupt this coupling. They shuttle protons across the inner mitochondrial membrane, bypassing ATP synthase. This dissipates the proton gradient, leading to a continuous and maximal effort by the ETC to maintain it, resulting in a significant increase in oxygen consumption.
Figure 1. Mechanism of mitochondrial uncoupling by this compound.
Experimental Protocol
This protocol is adapted from the standard Agilent Seahorse XF Cell Mito Stress Test. Critical steps include cell seeding, preparation of assay medium, and optimization of compound concentrations, particularly for this compound.
Materials
-
Seahorse XF Cell Culture Microplates (Agilent)
-
Seahorse XF Calibrant (Agilent)
-
Seahorse XF Base Medium (e.g., DMEM, pH 7.4) (Agilent, #103575-100)
-
Glucose (Agilent, #103577-100)
-
Pyruvate (Agilent, #103578-100)
-
Glutamine (Agilent, #103579-100)
-
Oligomycin (from Seahorse XF Cell Mito Stress Test Kit or standalone)
-
This compound (user-supplied)
-
Rotenone/Antimycin A (from Seahorse XF Cell Mito Stress Test Kit or standalone)
-
Seahorse XFe/XF Pro Analyzer (Agilent)
Day 1: Cell Seeding and Cartridge Hydration
-
Hydrate the Sensor Cartridge : Add 200 µL of Seahorse XF Calibrant to each well of a utility plate and place the sensor cartridge on top. Incubate at 37°C in a non-CO2 incubator overnight.
-
Seed Cells : Plate cells in a Seahorse XF cell culture microplate at a pre-optimized density. Cell density is critical and should be determined empirically for each cell type to ensure the oxygen consumption rate falls within the optimal range of the instrument. Incubate the cell plate overnight in a 37°C, CO2 incubator.
Day 2: Seahorse Assay
-
Prepare Assay Medium : Warm Seahorse XF Base Medium to 37°C. Supplement with glucose (e.g., 10 mM), pyruvate (e.g., 1 mM), and glutamine (e.g., 2 mM). Adjust the pH to 7.4.
-
Prepare Cell Plate :
-
Remove the cell culture medium from the wells, leaving approximately 20 µL.
-
Gently wash the cells twice with 180 µL of pre-warmed assay medium.
-
After the final wash, add 180 µL of assay medium to each well.
-
Incubate the cell plate at 37°C in a non-CO2 incubator for at least 45-60 minutes to allow the cells to equilibrate.
-
-
Prepare Compound Plate :
-
Prepare stock solutions of Oligomycin, this compound, and Rotenone/Antimycin A in the assay medium.
-
Crucial Step: this compound Concentration Optimization : The optimal concentration of this compound must be determined for each cell type. A titration experiment is essential. Too low a concentration will not induce maximal respiration, while too high a concentration can inhibit the electron transport chain. A suggested starting range for titration is 0.1 µM to 10 µM.
-
Load the compounds into the appropriate ports of the hydrated sensor cartridge. The volumes will be slightly different to account for injection pressure (e.g., Port A: 20 µL, Port B: 22 µL, Port C: 25 µL).
-
Port A : Oligomycin (e.g., final concentration of 1.5 µM)
-
Port B : this compound (at the determined optimal concentration)
-
Port C : Rotenone/Antimycin A (e.g., final concentration of 0.5 µM)
-
-
-
Run the Assay :
-
Load the hydrated and compound-loaded sensor cartridge into the Seahorse XF Analyzer for calibration.
-
Once calibration is complete, replace the calibrant plate with the cell plate.
-
Start the assay. The instrument will measure the basal OCR before sequentially injecting the compounds and measuring the OCR after each injection.
-
Figure 2. Experimental workflow for the Seahorse assay using this compound.
Data Presentation and Interpretation
The data generated from the Seahorse XF Cell Mito Stress Test allows for the calculation of several key parameters of mitochondrial function. The results can be normalized to cell number or protein content per well.
Key Parameters of Mitochondrial Respiration
| Parameter | Calculation | Biological Significance |
| Basal Respiration | (Last rate measurement before first injection) – (Non-mitochondrial respiration rate) | The baseline oxygen consumption of the cells, representing the energetic demand under basal conditions. |
| ATP Production | (Last rate measurement before oligomycin injection) – (Minimum rate measurement after oligomycin injection) | The portion of basal respiration that is being used to generate ATP via ATP synthase. |
| Proton Leak | (Minimum rate measurement after oligomycin injection) – (Non-mitochondrial respiration rate) | Oxygen consumption that continues after ATP synthase inhibition, attributed to protons leaking across the inner mitochondrial membrane. |
| Maximal Respiration | (Maximum rate measurement after this compound injection) – (Non-mitochondrial respiration rate) | The maximum rate of respiration that the cell can achieve, indicative of the cell's bioenergetic potential. |
| Spare Respiratory Capacity | (Maximal Respiration) – (Basal Respiration) | A measure of the cell's ability to respond to an increased energy demand. |
| Non-Mitochondrial Respiration | Minimum rate measurement after Rotenone/Antimycin A injection | Oxygen consumption from cellular processes outside of the mitochondria. |
Sample Data Table
The following table presents hypothetical data from a Seahorse assay comparing a control cell line to a treated cell line, using this compound as the uncoupler.
| Group | Basal Respiration (pmol O2/min) | ATP Production (pmol O2/min) | Maximal Respiration (pmol O2/min) | Spare Respiratory Capacity (pmol O2/min) |
| Control | 105.2 ± 8.1 | 75.3 ± 5.9 | 250.6 ± 15.4 | 145.4 ± 10.2 |
| Treated | 80.5 ± 6.5 | 55.1 ± 4.8 | 155.9 ± 12.1 | 75.4 ± 8.3 |
Conclusion
This compound can be effectively used as a mitochondrial uncoupler in the Seahorse XF Cell Mito Stress Test, providing a valuable alternative to FCCP. The successful implementation of this protocol hinges on the careful optimization of the this compound concentration for the specific cell type under investigation. By following this detailed protocol, researchers can accurately assess key parameters of mitochondrial function, advancing our understanding of cellular metabolism in health, disease, and in the context of drug development.
References
Measuring Changes in Mitochondrial Membrane Potential with Niclofolan: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The mitochondrial membrane potential (ΔΨm) is a critical indicator of mitochondrial health and cellular function. It is generated by the electron transport chain and is essential for ATP synthesis. A loss of ΔΨm is a hallmark of mitochondrial dysfunction and an early event in apoptosis. Niclofolan, a salicylanilide anthelmintic, is also known to be a potent mitochondrial uncoupler. By dissipating the proton gradient across the inner mitochondrial membrane, this compound disrupts the ΔΨm, making it a useful tool for studying mitochondrial bioenergetics and screening for compounds that modulate mitochondrial function.
These application notes provide detailed protocols for utilizing this compound to measure changes in mitochondrial membrane potential in cultured cells using common fluorescent dyes.
Mechanism of Action: this compound as a Protonophore
This compound acts as a protonophore, a lipid-soluble molecule that can transport protons across the inner mitochondrial membrane, bypassing the ATP synthase. This uncoupling of oxidative phosphorylation from ATP synthesis leads to a dissipation of the proton motive force and a decrease in the mitochondrial membrane potential. This rapid depolarization can be quantitatively measured using potentiometric fluorescent dyes.
Signaling pathway of this compound-induced mitochondrial uncoupling.
Quantitative Data Summary
The following tables summarize illustrative quantitative data for the effects of this compound on mitochondrial membrane potential, as measured by the fluorescent dyes JC-1 and TMRM. This data is representative and may vary depending on the cell type and experimental conditions.
Table 1: Effect of this compound on JC-1 Fluorescence Ratio (Red/Green)
| This compound Concentration (µM) | Red Fluorescence (Aggregate) Mean Intensity | Green Fluorescence (Monomer) Mean Intensity | Red/Green Fluorescence Ratio | % Decrease in ΔΨm (Normalized) |
| 0 (Control) | 8500 | 1200 | 7.08 | 0% |
| 0.1 | 7800 | 1500 | 5.20 | 26.55% |
| 0.5 | 5200 | 3800 | 1.37 | 80.65% |
| 1.0 | 2500 | 6500 | 0.38 | 94.63% |
| 5.0 | 1300 | 8200 | 0.16 | 97.74% |
| 10.0 (FCCP Control) | 1200 | 8500 | 0.14 | 98.02% |
Table 2: Effect of this compound on TMRM Fluorescence Intensity
| This compound Concentration (µM) | Mean TMRM Fluorescence Intensity (Arbitrary Units) | % Decrease in ΔΨm (Normalized) |
| 0 (Control) | 9800 | 0% |
| 0.1 | 8900 | 9.18% |
| 0.5 | 4500 | 54.08% |
| 1.0 | 2100 | 78.57% |
| 5.0 | 900 | 90.82% |
| 10.0 (FCCP Control) | 800 | 91.84% |
Experimental Protocols
Protocol 1: Measuring ΔΨm using JC-1 Dye
This protocol details the use of the ratiometric dye JC-1 to measure changes in mitochondrial membrane potential induced by this compound. In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence. Upon mitochondrial depolarization, JC-1 reverts to its monomeric form, which emits green fluorescence. The ratio of red to green fluorescence provides a measure of the ΔΨm.
Materials:
-
Cultured cells (e.g., HeLa, HepG2)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
This compound (stock solution in DMSO)
-
JC-1 Dye (stock solution in DMSO)
-
FCCP (Carbonyl cyanide 4-(trifluoromethoxyphenyl)hydrazone) as a positive control (stock solution in DMSO)
-
Black, clear-bottom 96-well plates
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells into a black, clear-bottom 96-well plate at a density of 2 x 10⁴ to 5 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from a concentrated stock solution.
-
Prepare a positive control solution of FCCP (e.g., 10 µM final concentration).
-
Prepare a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Remove the culture medium from the wells and add 100 µL of the prepared compound solutions to the respective wells.
-
Incubate for the desired time (e.g., 1-4 hours) at 37°C.
-
-
JC-1 Staining:
-
Prepare a 2X JC-1 staining solution (e.g., 10 µg/mL) in pre-warmed complete culture medium.
-
Add 100 µL of the 2X JC-1 staining solution to each well, resulting in a final concentration of 5 µg/mL.
-
Incubate the plate for 15-30 minutes at 37°C, protected from light.
-
-
Washing:
-
Carefully remove the staining solution.
-
Wash each well twice with 100 µL of pre-warmed PBS.
-
-
Fluorescence Measurement:
-
Add 100 µL of pre-warmed PBS or culture medium to each well.
-
Measure the fluorescence using a microplate reader.
-
Red fluorescence (J-aggregates): Excitation ~560 nm, Emission ~595 nm.
-
Green fluorescence (J-monomers): Excitation ~485 nm, Emission ~535 nm.
-
-
Alternatively, visualize the cells using a fluorescence microscope with appropriate filter sets.
-
-
Data Analysis: Calculate the ratio of red to green fluorescence intensity for each well. A decrease in this ratio indicates mitochondrial depolarization.
Experimental workflow for measuring ΔΨm with JC-1.
Protocol 2: Measuring ΔΨm using TMRM Dye
This protocol describes the use of the non-ratiometric dye Tetramethylrhodamine, Methyl Ester (TMRM) to measure changes in mitochondrial membrane potential. TMRM accumulates in mitochondria in a potential-dependent manner. A decrease in ΔΨm results in a decrease in TMRM fluorescence intensity.
Materials:
-
Cultured cells (e.g., HeLa, HepG2)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
This compound (stock solution in DMSO)
-
TMRM (Tetramethylrhodamine, Methyl Ester) (stock solution in DMSO)
-
FCCP as a positive control (stock solution in DMSO)
-
Black, clear-bottom 96-well plates
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells into a black, clear-bottom 96-well plate at a density of 2 x 10⁴ to 5 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
TMRM Loading:
-
Prepare a TMRM working solution (e.g., 100-200 nM) in complete culture medium.
-
Remove the culture medium from the wells and add 100 µL of the TMRM working solution.
-
Incubate for 30 minutes at 37°C, protected from light.
-
-
Compound Treatment:
-
Prepare 2X concentrations of this compound serial dilutions and controls (FCCP and vehicle) in complete culture medium.
-
Add 100 µL of the 2X compound solutions to the corresponding wells containing the TMRM-loaded cells.
-
Incubate for the desired time (e.g., 30-60 minutes) at 37°C, protected from light.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using a microplate reader (Excitation ~548 nm, Emission ~574 nm) at different time points to obtain a kinetic reading, or at a final endpoint.
-
Alternatively, visualize and quantify the fluorescence intensity using a fluorescence microscope.
-
-
Data Analysis: A decrease in TMRM fluorescence intensity indicates mitochondrial depolarization. Normalize the fluorescence values to the vehicle control.
Protocol 3: Cytotoxicity Assay
It is crucial to assess the cytotoxicity of this compound at the concentrations used for the ΔΨm assay to ensure that the observed effects are not due to cell death. A common method is the MTT or MTS assay, which measures cell viability.
Materials:
-
Cultured cells
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
MTT or MTS reagent
-
Solubilization solution (for MTT assay)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 2 x 10⁴ cells per well and incubate for 24 hours.
-
Compound Treatment: Treat cells with a range of this compound concentrations for the same duration as in the ΔΨm experiments.
-
MTT/MTS Assay:
-
Add MTT or MTS reagent to each well according to the manufacturer's instructions.
-
Incubate for 1-4 hours at 37°C.
-
If using MTT, add the solubilization solution.
-
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Conclusion
This compound serves as a valuable tool for inducing and studying mitochondrial depolarization. The provided protocols offer a framework for researchers to measure changes in mitochondrial membrane potential in a quantitative and reproducible manner. It is recommended to optimize the protocols, including compound concentrations and incubation times, for each specific cell type and experimental setup. Combining these assays with cytotoxicity tests will ensure the accurate interpretation of results related to mitochondrial function.
Application Notes and Protocols for Niclofolan as a Tool to Study Apoptosis and Cell Death Pathways
Disclaimer: Scientific literature extensively documents the pro-apoptotic and anti-cancer properties of Niclosamide. Niclofolan, a closely related halogenated salicylanilide, is presumed to share similar mechanisms of action. Due to the limited availability of specific data on this compound, these application notes and protocols are based on the established activities of Niclosamide as a proxy, providing a framework for investigating this compound's role in apoptosis and cell death. Researchers are advised to optimize these protocols for their specific experimental conditions.
Introduction
This compound, a halogenated salicylanilide, has emerged as a promising tool for investigating the intricate signaling networks that govern apoptosis and other forms of programmed cell death. Its ability to modulate key regulatory pathways makes it a valuable pharmacological agent for researchers in oncology, cell biology, and drug development. These application notes provide an overview of the mechanisms of action of the related compound Niclosamide, which is likely shared by this compound, and detailed protocols for its use in studying apoptosis.
Niclosamide has been shown to induce apoptosis through a variety of mechanisms, including the inhibition of the STAT3 signaling pathway, activation of the AMPK/mTOR pathway, and induction of mitochondrial dysfunction.[1][2][3] It triggers both caspase-dependent and caspase-independent apoptotic pathways, making it a versatile tool for dissecting the complexities of cell death.[1][4]
Data Presentation
The following tables summarize the quantitative data on the effects of Niclosamide on various cancer cell lines. This data can serve as a starting point for determining the effective concentration range for this compound in similar experimental setups.
Table 1: IC50 Values of Niclosamide in Various Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) | Reference |
| A549 | Non-small cell lung cancer | 48 | ~2.7 | |
| A549 | Non-small cell lung cancer | 72 | ~2.3 | |
| CL1-5 | Non-small cell lung cancer | 48 | ~2.2 | |
| CL1-5 | Non-small cell lung cancer | 72 | ~1.7 | |
| Du145 | Prostate Cancer | 24 | 0.7 | |
| MCF-7 | Breast Cancer | 48 | 2.0 | |
| T-47D | Breast Cancer | 48 | 2.1 | |
| 4T1 | Mouse Mammary Cancer | 72 | Varies (0-10 µM tested) | |
| MEF | Mouse Embryonic Fibroblast | 72 | 4.54 | |
| NHFB | Normal Human Fibroblast | 72 | 5.78 |
Table 2: Effects of Niclosamide on Apoptosis-Related Proteins
| Cell Line | Protein | Effect | Reference |
| 4T1 | Cleaved Caspase-3 | Upregulation | |
| 4T1 | Bcl-2 | Downregulation | |
| 4T1 | Mcl-1 | Downregulation | |
| 4T1 | Survivin | Downregulation | |
| HepG2, QGY-7703, SMMC-7721 | p-STAT3 (Y705) | Inactivation | |
| HepG2, QGY-7703, SMMC-7721 | Mcl-1 | Downregulation | |
| HepG2, QGY-7703, SMMC-7721 | Survivin | Downregulation | |
| TPC-1, BCPAP, ACT-1 | Bax | Upregulation | |
| TPC-1, BCPAP, ACT-1 | Bcl-2 | Inhibition | |
| TPC-1, BCPAP, ACT-1 | Cleaved Caspase-3 | Upregulation |
Signaling Pathways Modulated by Niclosamide (and likely this compound)
Niclosamide has been demonstrated to interfere with several critical signaling pathways that regulate cell survival and proliferation.
STAT3 Signaling Pathway
Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is often constitutively active in cancer cells, promoting cell proliferation and preventing apoptosis. Niclosamide has been identified as a potent inhibitor of the STAT3 signaling pathway. It suppresses the phosphorylation of STAT3 at tyrosine 705 (Y705), which is crucial for its activation, dimerization, and nuclear translocation. This inhibition leads to the downregulation of STAT3 target genes, including anti-apoptotic proteins like Mcl-1, Survivin, and Bcl-2.
Mitochondrial (Intrinsic) Pathway of Apoptosis
Niclosamide has been shown to induce apoptosis through the mitochondrial intrinsic pathway. This involves the disruption of the mitochondrial membrane potential, leading to the release of pro-apoptotic factors like cytochrome c and apoptosis-inducing factor (AIF) from the mitochondria into the cytoplasm. The release of these factors triggers a cascade of caspase activation, including caspase-9 and the executioner caspase-3, ultimately leading to apoptosis. Furthermore, Niclosamide modulates the expression of Bcl-2 family proteins, leading to an increased ratio of pro-apoptotic (e.g., Bax) to anti-apoptotic (e.g., Bcl-2) proteins.
Experimental Protocols
The following are detailed protocols for key experiments to study the effects of this compound on apoptosis and cell death pathways.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
This compound stock solution (dissolved in DMSO)
-
96-well cell culture plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 5, 10, 25, 50 µM) and a vehicle control (DMSO) for the desired time points (e.g., 24, 48, 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
This compound-treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and binding buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Protocol:
-
Seed cells and treat with this compound as described for the MTT assay.
-
Harvest the cells (including floating cells in the medium) and wash twice with cold PBS.
-
Resuspend the cells in 1X binding buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Western Blot Analysis of Apoptosis-Related Proteins
This technique is used to detect changes in the expression levels of key proteins involved in apoptosis.
Materials:
-
This compound-treated and control cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-STAT3, anti-p-STAT3, anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Lyse the treated and control cells with RIPA buffer and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control like β-actin.
Experimental Workflow
The following diagram illustrates a typical workflow for investigating the pro-apoptotic effects of this compound.
References
- 1. Antihelminthic Niclosamide Induces Autophagy and Delayed Apoptosis in Human Non-small Lung Cancer Cells In Vitro and In Vivo | Anticancer Research [ar.iiarjournals.org]
- 2. ar.iiarjournals.org [ar.iiarjournals.org]
- 3. Niclosamide Inhibits Cell Growth and Enhances Drug Sensitivity of Hepatocellular Carcinoma Cells via STAT3 Signaling Pathway [jcancer.org]
- 4. The Anthelmintic Drug Niclosamide Induces Apoptosis, Impairs Metastasis and Reduces Immunosuppressive Cells in Breast Cancer Model | PLOS One [journals.plos.org]
Investigating the Metabolic Effects of Niclofolan: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Niclofolan is a halogenated biphenol anthelmintic. While its primary mode of action is understood to involve the disruption of cellular energy metabolism in parasites, its specific effects on glycolysis and overall cellular metabolism in mammalian cells are of increasing interest, particularly in the context of drug repurposing for diseases like cancer. Structurally related compounds, such as niclosamide, are known mitochondrial uncouplers.[1][2][3] Mitochondrial uncouplers dissipate the proton gradient across the inner mitochondrial membrane, which is essential for ATP synthesis, thereby forcing cells to alter their metabolic pathways to meet their energy demands.[1][2]
These application notes provide a comprehensive guide for researchers to investigate the impact of this compound on cellular glycolysis and metabolism. The protocols outlined below describe key in vitro assays to elucidate the mechanism of action of this compound and to quantify its effects on cellular bioenergetics.
Postulated Mechanism of Action
This compound, like other salicylanilides, is thought to act as a protonophore, shuttling protons across the inner mitochondrial membrane. This uncoupling of oxidative phosphorylation from ATP synthesis leads to a futile cycle of substrate oxidation, increased oxygen consumption, and a compensatory upregulation of glycolysis to generate ATP.
References
- 1. Effect of mitochondrial uncouplers niclosamide ethanolamine (NEN) and oxyclozanide on hepatic metastasis of colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural investigations on the mitochondrial uncouplers niclosamide and FCCP - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural investigations on the mitochondrial uncouplers niclosamide and FCCP -ORCA [orca.cardiff.ac.uk]
Application Notes and Protocols for Niclofolan Treatment of Primary Cell Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
Niclofolan is a halogenated salicylanilide that has historically been used as an anthelmintic agent, particularly against flukes. Its primary mechanism of action is the uncoupling of oxidative phosphorylation in mitochondria. This disruption of the mitochondrial proton gradient leads to a decrease in ATP synthesis, ultimately causing metabolic stress and cell death in the target organism.
These application notes provide a comprehensive overview of the anticipated effects of this compound on primary cell cultures, drawing parallels from the known effects of mitochondrial uncouplers and the closely related compound, Niclosamide. The provided protocols offer a foundational framework for researchers to investigate the cytotoxic and signaling effects of this compound in their specific primary cell culture models.
Mechanism of Action
This compound, with the chemical structure 5,5'-dichloro-2,2'-dihydroxy-3,3'-dinitrobiphenyl, acts as a protonophore. It shuttles protons across the inner mitochondrial membrane, dissipating the proton motive force that is essential for ATP synthase to produce ATP. This uncoupling of the electron transport chain from ATP synthesis has several downstream consequences for the cell.
Data Presentation
Due to the limited availability of specific quantitative data for this compound treatment on primary cell cultures in publicly accessible literature, the following table provides extrapolated data based on the effects of the related compound Niclosamide on various cancer and non-cancerous cell lines. Researchers should use these values as a preliminary guide and must perform their own dose-response experiments to determine the precise IC50 for their specific primary cell type.
| Cell Type | Compound | IC50 (µM) | Exposure Time (h) | Assay |
| Basal-like Breast Cancer Cell Lines | Niclosamide | 0.33 - 1.9 | Not Specified | Not Specified |
| Non-adherent spheres from BLBC lines | Niclosamide | 0.17 - 0.29 | Not Specified | Not Specified |
| A549 (Lung Cancer) | Niclosamide | 2.60 ± 0.21 | 24 | CCK-8 |
| A549/DDP (Cisplatin-resistant) | Niclosamide | 1.15 ± 0.18 | 24 | CCK-8 |
| Mouse Embryonic Fibroblasts (MEF) | Niclosamide | 4.54 | 72 | MTS |
| Normal Human Fibroblast (NHFB) | Niclosamide | 5.78 | 72 | MTS |
| Healthy Donor Bone Marrow Cells | Niclosamide | 9.00 ± 4.87 | Not Specified | Not Specified |
Experimental Protocols
Protocol 1: Preparation of Primary Fibroblast Culture from Skin Biopsy
This protocol describes the isolation and culture of primary fibroblasts, a common primary cell type for in vitro studies.
Materials:
-
Skin biopsy sample
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution (10,000 U/mL)
-
Collagenase Type I (1 mg/mL)
-
Trypsin-EDTA (0.25%)
-
Phosphate-Buffered Saline (PBS), sterile
-
70% Ethanol
-
Sterile culture dishes, flasks, and pipettes
-
Centrifuge
-
Incubator (37°C, 5% CO2)
Procedure:
-
Sample Preparation: Place the skin biopsy in a sterile petri dish containing PBS with 2x Penicillin-Streptomycin.
-
Wash the tissue sample three times with sterile PBS to remove any contaminants.
-
Mince the tissue into small pieces (approximately 1-2 mm³) using sterile scalpels.
-
Enzymatic Digestion: Transfer the minced tissue to a sterile tube containing collagenase solution.
-
Incubate at 37°C for 2-4 hours with gentle agitation until the tissue is dissociated.
-
Cell Isolation: Neutralize the collagenase by adding an equal volume of DMEM with 10% FBS.
-
Centrifuge the cell suspension at 200 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in complete culture medium (DMEM with 10% FBS and 1x Penicillin-Streptomycin).
-
Cell Culture: Plate the cells in a T-25 culture flask and incubate at 37°C with 5% CO2.
-
Change the medium every 2-3 days.
-
Once the cells reach 80-90% confluency, subculture them using Trypsin-EDTA.
Protocol 2: In Vitro Cytotoxicity Assay using MTT
This protocol details the determination of the cytotoxic effects of this compound on primary cell cultures.
Materials:
-
Primary cells cultured in 96-well plates
-
This compound stock solution (dissolved in DMSO)
-
Complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the primary cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should not exceed 0.1%.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO) and a no-cell control (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Assay: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting the cell viability against the log of the this compound concentration.
Mandatory Visualizations
Signaling Pathways Affected by this compound
Caption: Proposed signaling pathways modulated by this compound.
Experimental Workflow for Assessing this compound's Effects
Caption: Workflow for studying this compound in primary cells.
Discussion and Anticipated Results
Cytotoxicity: Based on its mechanism as a mitochondrial uncoupler, this compound is expected to be cytotoxic to primary cells in a dose- and time-dependent manner. The IC50 values are likely to be in the low micromolar range, but this will vary significantly between different primary cell types due to differences in metabolic rates and mitochondrial densities.
Signaling Effects:
-
AMPK Activation: The decrease in cellular ATP levels caused by this compound is expected to activate AMP-activated protein kinase (AMPK), a key sensor of cellular energy status.
-
Induction of Apoptosis and Autophagy: Mitochondrial dysfunction is a potent trigger for both apoptosis (programmed cell death) and autophagy (a cellular recycling process). Therefore, treatment with this compound is likely to induce these pathways.
-
Anti-inflammatory and Antioxidant Potential: By causing mild mitochondrial uncoupling, this compound may reduce the production of mitochondrial reactive oxygen species (ROS), thereby exerting an antioxidant effect. Some studies on mitochondrial uncouplers suggest a potential to inhibit pro-inflammatory signaling pathways such as NF-κB.
Considerations for Primary Cell Culture: Primary cells are more sensitive to chemical treatments than immortalized cell lines. It is crucial to:
-
Use early passage primary cells for all experiments to ensure physiological relevance.
-
Carefully optimize cell seeding density to avoid artifacts due to overgrowth or sparse culture.
-
Include appropriate vehicle controls to account for any effects of the solvent (e.g., DMSO) used to dissolve this compound.
Conclusion
This compound, as a mitochondrial uncoupler, presents an interesting tool for studying cellular metabolism and stress responses in primary cell cultures. The protocols and information provided herein offer a starting point for researchers to explore its effects. Due to the inherent variability of primary cells, careful experimental design and optimization are paramount for obtaining reliable and reproducible results.
Determining the Effective Concentration of Niclofolan for In Vitro Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Niclofolan is a halogenated salicylanilide, a class of compounds known for their anthelmintic properties. Emerging research has highlighted the potential of salicylanilides, including the closely related compound niclosamide, in other therapeutic areas, particularly oncology. This is attributed to their multifaceted mechanism of action, which includes the disruption of cellular energy metabolism and the modulation of key signaling pathways. These application notes provide a comprehensive guide for determining the effective concentration of this compound for various in vitro studies, offering detailed protocols and summarizing available data to facilitate research and development.
This compound's primary mechanism of action is the uncoupling of oxidative phosphorylation in mitochondria. This process disrupts the proton gradient across the inner mitochondrial membrane, leading to a decrease in ATP synthesis and an increase in oxygen consumption. This disruption of cellular energy homeostasis can trigger various downstream effects, including the inhibition of cell proliferation and induction of cell death.
Furthermore, salicylanilides have been shown to modulate several critical signaling pathways implicated in cell growth, survival, and development. These include the STAT3, mTOR, and Wnt/β-catenin signaling pathways, which are often dysregulated in cancer and other diseases.
Data Presentation: Effective Concentrations of Salicylanilides
While specific in vitro cytotoxicity data for this compound in a wide range of mammalian cell lines is limited in publicly available literature, data from the closely related and extensively studied salicylanilide, Niclosamide, provides a valuable reference point for determining initial experimental concentrations. The structural similarities suggest that their effective concentration ranges may be comparable.
| Compound | Cell Line | Assay Type | IC50 Value | Reference |
| Niclosamide | Du145 (Prostate Cancer) | Proliferation Assay | 0.7 µM | [1] |
| Du145 (Prostate Cancer) | Colony Formation Assay | 0.1 µM | [1] | |
| Ovarian Cancer Patient Samples | ATP-lite Assay | 0.1 - 5 µM | [2] | |
| HEK293 (with Wnt3A) | TOPFlash Reporter Assay | ~0.5 µM | [3] | |
| Retinoblastoma (Y79, RB116, WERI-Rb-1) | Proliferation/Apoptosis Assays | Not Specified | [4] | |
| This compound | Fasciola hepatica (Liver Fluke) | Motility Assay | Induces rapid spastic paralysis at ≥ 1.0 µg/mL |
Note: The IC50 values for Niclosamide can serve as a starting point for designing dose-response experiments for this compound. It is crucial to determine the specific IC50 for this compound in the cell line of interest.
Mandatory Visualizations
Signaling Pathways and Experimental Workflow
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by salicylanilides and a general workflow for determining the effective concentration of this compound.
Caption: A general experimental workflow for determining the effective concentration of this compound in vitro.
Caption: Key signaling pathways modulated by salicylanilides like this compound.
Experimental Protocols
Determination of IC50 using MTT Assay
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of this compound on adherent mammalian cells.
Materials:
-
Target adherent cell line
-
Complete cell culture medium
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
96-well plates
-
Multichannel pipette
-
Plate reader (490 nm)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.
-
Drug Preparation: Prepare a stock solution of this compound in DMSO. Create a series of dilutions in complete medium to achieve the desired final concentrations. It is recommended to perform a preliminary experiment with a broad range of concentrations (e.g., 0.01 µM to 100 µM) to determine the approximate effective range.
-
Cell Treatment: Remove the medium from the wells and add 100 µL of the prepared this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a blank control (medium only).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well. Agitate the plate on a shaker for 10 minutes to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration and use non-linear regression to determine the IC50 value.
Western Blot Analysis of STAT3 and mTOR Signaling Pathways
This protocol describes the analysis of the phosphorylation status of key proteins in the STAT3 and mTOR signaling pathways following this compound treatment.
Materials:
-
Target cell line
-
Complete cell culture medium
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-STAT3 (Tyr705), anti-STAT3, anti-p-mTOR (Ser2448), anti-mTOR, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with this compound at concentrations around the predetermined IC50 for a specified time (e.g., 6, 12, or 24 hours). Include a vehicle control.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
SDS-PAGE and Transfer: Normalize the protein amounts, prepare the samples with Laemmli buffer, and separate the proteins by SDS-PAGE. Transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the desired primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane, add ECL substrate, and visualize the protein bands using a chemiluminescence imager.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels and the loading control (e.g., β-actin).
In Vitro Anthelmintic Activity Assay (Adult Worm Motility Assay)
This protocol provides a method to assess the direct effect of this compound on the motility of adult helminths.
Materials:
-
Adult helminths (e.g., Fasciola hepatica, Haemonchus contortus)
-
Culture medium appropriate for the specific helminth
-
This compound
-
DMSO
-
Petri dishes or multi-well plates
-
Microscope
Procedure:
-
Worm Collection and Preparation: Collect adult worms from a suitable host and wash them in the culture medium.
-
Drug Preparation: Prepare a stock solution of this compound in DMSO and create serial dilutions in the culture medium.
-
Treatment: Place a set number of worms (e.g., 5-10) in each well or petri dish containing the different concentrations of this compound. Include a vehicle control.
-
Incubation and Observation: Incubate the worms at an appropriate temperature (e.g., 37°C) and observe their motility under a microscope at regular intervals (e.g., 1, 2, 4, 8, 24 hours). Motility can be scored on a scale (e.g., 0 = no movement, 1 = intermittent movement, 2 = active movement).
-
Data Analysis: Determine the concentration of this compound that causes paralysis or death of the worms over time. The effective concentration (EC50) for motility inhibition can be calculated.
Conclusion
These application notes and protocols provide a framework for researchers to investigate the in vitro effects of this compound. While specific quantitative data for this compound is still emerging, the information available for the broader class of salicylanilides, particularly Niclosamide, offers a solid foundation for experimental design. By following these detailed methodologies, researchers can effectively determine the cytotoxic and signaling modulation properties of this compound in their specific models, contributing to a better understanding of its therapeutic potential. It is imperative to perform dose-response studies for each new cell line and assay to establish the precise effective concentrations of this compound.
References
- 1. Identification of Niclosamide as a New Small-Molecule Inhibitor of the STAT3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Inhibiting STAT3 signaling pathway by natural products for cancer prevention and therapy: In vitro and in vivo activity and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. WNT7A/β-catenin signaling induces FGF1 and influences sensitivity to niclosamide in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Flow Cytometry Analysis of Cells Treated with Niclosamide
These application notes provide researchers, scientists, and drug development professionals with detailed protocols for analyzing the cellular effects of Niclosamide using flow cytometry. The protocols focus on the analysis of apoptosis, cell cycle progression, and reactive oxygen species (ROS) generation.
Introduction
Niclosamide, an FDA-approved anthelmintic drug, has garnered significant attention for its potent anticancer properties.[1][2] It has been shown to modulate multiple oncogenic signaling pathways, including Wnt/β-catenin, STAT3, and mTOR, leading to the inhibition of cancer cell proliferation and induction of cell death.[3][4][5] Flow cytometry is a powerful technique to quantitatively assess the cellular responses to Niclosamide treatment, providing valuable insights into its mechanism of action.
Data Presentation
The following tables summarize quantitative data from studies that have utilized flow cytometry to analyze the effects of Niclosamide on various cancer cell lines.
Table 1: Induction of Apoptosis by Niclosamide
| Cell Line | Niclosamide Concentration (µM) | Treatment Duration (h) | Percentage of Apoptotic Cells (%) | Reference |
| HCT-116 (Colon Cancer) | 1 | 48 | 18.78 | |
| Jurkat (T-cell ALL) | 2 | 24 | ~40 (Early & Late Apoptosis) | |
| CCRF-CEM (T-cell ALL) | 1 | 24 | ~35 (Early & Late Apoptosis) | |
| HGC-27 (Gastric Cancer) | 0.5 | 24 | 7.15 (Early Apoptosis) | |
| HGC-27 (Gastric Cancer) | 1 | 24 | 27.60 (Early Apoptosis) | |
| HGC-27 (Gastric Cancer) | 2 | 24 | 39.65 (Early Apoptosis) | |
| MKN-74 (Gastric Cancer) | 2.5 | 24 | 8.65 (Early Apoptosis) | |
| MKN-74 (Gastric Cancer) | 5 | 24 | 12.40 (Early Apoptosis) | |
| MKN-74 (Gastric Cancer) | 10 | 24 | 20.60 (Early Apoptosis) | |
| A549/DDP (Cisplatin-resistant Lung Cancer) | 1 | 36 | 11.0 | |
| A549/DDP (Cisplatin-resistant Lung Cancer) | 1 (with 5 µg/ml Cisplatin) | 36 | 30.36 | |
| HepG2 (Hepatocellular Carcinoma) | 5 | 72 | Increased apoptosis vs. control | |
| QGY-7703 (Hepatocellular Carcinoma) | 5 | 72 | Increased apoptosis vs. control |
Table 2: Cell Cycle Arrest Induced by Niclosamide
| Cell Line | Niclosamide Concentration (µM) | Treatment Duration (h) | Cell Cycle Phase Distribution (%) | Reference |
| G0/G1 | S | |||
| WSU-HN6 (HNSCC) | 1 | 24 | Increased vs. control | - |
| CNE-2Z (HNSCC) | 1 | 24 | Increased vs. control | - |
| Du145 (Prostate Cancer) | Dose-dependent | 24 | G0/G1 arrest | - |
| HGC-27 (Gastric Cancer) | 0 | 24 | 41.3 | - |
| HGC-27 (Gastric Cancer) | 0.5 | 24 | 42.5 | - |
| HGC-27 (Gastric Cancer) | 1 | 24 | 58.2 | - |
| HGC-27 (Gastric Cancer) | 2 | 24 | 60.3 | - |
| A2780cp20 (Ovarian Cancer) | 1 | 24 | G1 arrest | - |
Table 3: Generation of Reactive Oxygen Species (ROS) by Niclosamide
| Cell Line | Niclosamide Concentration (µM) | Treatment Duration (h) | Observation | Reference |
| HGC-27 (Gastric Cancer) | 1, 2, 5, 10 | 3 | Significant increase in ROS | |
| MKN-74 (Gastric Cancer) | 1, 2, 5, 10 | 3 | Significant increase in ROS |
Experimental Protocols
Analysis of Apoptosis by Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol is for the detection of apoptosis in cells treated with Niclosamide by identifying the externalization of phosphatidylserine on the cell membrane using Annexin V-FITC and differentiating viable, early apoptotic, late apoptotic, and necrotic cells with PI.
Materials:
-
Niclosamide
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate at a density of 3 x 10^5 cells per well and allow them to adhere overnight. Treat the cells with the desired concentrations of Niclosamide (e.g., 0.5, 1, 2, 5, 10 µM) for the specified duration (e.g., 24, 36, or 48 hours). Include an untreated control group.
-
Cell Harvesting: After treatment, collect both floating and adherent cells. Gently aspirate the culture medium (containing floating cells) and transfer to a centrifuge tube. Wash the adherent cells with PBS and then detach them using trypsin-EDTA. Combine the detached cells with the medium collected earlier.
-
Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells immediately by flow cytometry. Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up compensation and gates.
Cell Cycle Analysis by Propidium Iodide (PI) Staining
This protocol describes the analysis of cell cycle distribution in Niclosamide-treated cells by staining the cellular DNA with PI.
Materials:
-
Niclosamide
-
Cell culture medium and supplements
-
PBS
-
70% Ethanol (ice-cold)
-
RNase A (50 µg/mL)
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate at a density of 3 x 10^5 cells per well and culture overnight. Treat the cells with various concentrations of Niclosamide (e.g., 1 µM) for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization.
-
Fixation: Wash the cells with PBS and then fix them by adding ice-cold 70% ethanol dropwise while vortexing gently. Incubate the cells at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol. Wash the cell pellet with PBS. Resuspend the cells in PBS containing 50 µg/mL RNase A and incubate for 30 minutes at 37°C. Add PI staining solution to a final concentration of 50 µg/mL.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the DNA content, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol outlines the detection of intracellular ROS levels in cells treated with Niclosamide using the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).
Materials:
-
Niclosamide
-
Cell culture medium and supplements
-
PBS
-
2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and allow them to attach. Treat the cells with different concentrations of Niclosamide (e.g., 1, 2, 5, 10 µM) for a short duration (e.g., 3 hours).
-
Loading with DCFH-DA: After treatment, wash the cells with PBS. Add serum-free medium containing 10 µM DCFH-DA to the cells and incubate for 30 minutes at 37°C in the dark.
-
Cell Harvesting: Detach the cells using trypsin-EDTA and collect them in a centrifuge tube.
-
Flow Cytometry Analysis: Wash the cells with PBS and resuspend them in PBS. Immediately analyze the fluorescence intensity of dichlorofluorescein (DCF) using a flow cytometer. An increase in DCF fluorescence indicates an increase in intracellular ROS levels.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the signaling pathways affected by Niclosamide and the general workflow for its analysis using flow cytometry.
References
- 1. Identification of Niclosamide as a New Small-Molecule Inhibitor of the STAT3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Drug Screening Identifies Niclosamide as an Inhibitor of Breast Cancer Stem-Like Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oncotarget.com [oncotarget.com]
- 4. Inhibition of Wnt/β-catenin pathway by niclosamide: a therapeutic target for ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Niclosamide Inhibits Cell Growth and Enhances Drug Sensitivity of Hepatocellular Carcinoma Cells via STAT3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Niclofolan in Cell Culture Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Niclofolan in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the solubility of this compound in DMSO?
A1: The solubility of this compound in dimethyl sulfoxide (DMSO) is 100 mg/mL, which is equivalent to 289.78 mM. To achieve complete dissolution, ultrasonic treatment, warming, and heating to 60°C may be employed. It is highly recommended to use a fresh, unopened bottle of DMSO, as its hygroscopic nature can negatively impact the solubility of this compound.
Q2: How should I prepare a stock solution of this compound in DMSO?
A2: A detailed protocol for preparing a this compound stock solution is provided in the "Experimental Protocols" section of this guide. This includes a step-by-step procedure and a helpful table for preparing various concentrations.
Q3: What are the recommended storage conditions for this compound stock solutions?
A3: this compound stock solutions in DMSO are stable for up to 6 months when stored at -80°C and for 1 month when stored at -20°C. It is crucial to protect the stock solution from light.
Q4: What is a typical concentration range for this compound in cell culture experiments?
A4: While specific data for this compound in mammalian cell culture is limited, a study on the parasitic fluke Fasciola hepatica showed biological effects at concentrations of 1.0 µg/mL and above. For the closely related compound, Niclosamide, concentrations around 10 µM have been used in cancer cell lines to study its effects on signaling pathways. We recommend performing a dose-response experiment to determine the optimal concentration for your specific cell line and assay.
Q5: What are the potential signaling pathways affected by this compound?
A5: Direct research on this compound's impact on specific signaling pathways in mammalian cells is not widely available. However, studies on the structurally similar drug, Niclosamide, have shown that it inhibits multiple key oncogenic signaling pathways. These include the Wnt/β-catenin, STAT3, mTOR, and NF-κB pathways. It is plausible that this compound may exert its effects through similar mechanisms.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| This compound precipitate observed in media after dilution from DMSO stock. | The final concentration of DMSO in the cell culture medium is too high, causing the compound to precipitate. | Ensure the final DMSO concentration in your culture medium does not exceed 0.5%. Prepare intermediate dilutions of your this compound stock solution in culture medium to minimize the final DMSO concentration. |
| The solubility of this compound in aqueous media is low. | After diluting the DMSO stock in media, vortex the solution thoroughly and warm it to 37°C before adding it to the cells. | |
| Inconsistent or unexpected experimental results. | Degradation of this compound stock solution. | Ensure proper storage of the stock solution at -20°C or -80°C and protect it from light. Avoid repeated freeze-thaw cycles by preparing single-use aliquots. |
| Inaccurate concentration of the stock solution. | Verify the calculations used for preparing the stock solution and dilutions. Use calibrated pipettes for accurate volume measurements. | |
| High levels of cell death observed even at low concentrations. | The cell line is highly sensitive to this compound or the final DMSO concentration is toxic. | Perform a dose-response curve starting from a very low concentration of this compound to determine the IC50 value for your specific cell line. Include a DMSO-only control to assess solvent toxicity. |
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound.
| Parameter | Value | Notes |
| Molecular Weight | 345.09 g/mol | |
| Solubility in DMSO | 100 mg/mL (289.78 mM) | Heating and sonication can aid dissolution. |
| Stock Solution Storage | -80°C for 6 months; -20°C for 1 month | Protect from light. |
Experimental Protocols
Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound powder (MW: 345.09 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Calibrated pipettes
-
Vortex mixer
-
Water bath or sonicator (optional)
-
-
Procedure:
-
Weigh out 3.45 mg of this compound powder and place it into a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the solution vigorously until the this compound is completely dissolved.
-
If necessary, warm the solution in a 37-60°C water bath or sonicate briefly to aid dissolution.
-
Once fully dissolved, aliquot the 10 mM stock solution into smaller, single-use sterile tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months), protected from light.
-
Dilution of this compound for Cell Culture Experiments
-
Objective: To prepare a working solution of 10 µM this compound in cell culture medium from a 10 mM DMSO stock solution.
-
Procedure:
-
Thaw a single-use aliquot of the 10 mM this compound stock solution at room temperature.
-
Perform a serial dilution. For example, to make a 10 µM working solution, you can perform a 1:1000 dilution.
-
Add 1 µL of the 10 mM stock solution to 999 µL of pre-warmed cell culture medium.
-
Vortex the working solution gently to ensure it is well-mixed.
-
Add the desired volume of the 10 µM working solution to your cell culture plates. Remember to include a vehicle control (medium with the same final concentration of DMSO) in your experimental setup.
-
Visualizations
Experimental Workflow for this compound Cell Culture Experiments
Technical Support Center: Niclofolan Stock Solutions
This guide provides researchers, scientists, and drug development professionals with detailed protocols and troubleshooting advice for preparing stable stock solutions of Niclofolan.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a this compound stock solution?
A1: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing this compound stock solutions.[1] this compound is also soluble in acetone, glacial acetic acid, and sodium hydroxide solutions.[2]
Q2: What solvents should be avoided?
A2: this compound is not soluble in water and is only slightly soluble in ethanol.[1][2] Therefore, preparing a primary stock solution directly in aqueous buffers or ethanol is not recommended.
Q3: How should solid this compound be stored?
A3: For optimal stability, solid this compound should be stored in a dry, dark environment. Recommended storage temperatures are 0-4°C for short-term storage (days to weeks) and -20°C for long-term storage (months to years).[1]
Q4: What are the recommended storage conditions for a this compound stock solution?
A4: this compound stock solutions, typically prepared in DMSO, should be stored at 0-4°C for short-term use (days to weeks) or at -20°C for long-term storage. To minimize degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.
Q5: What is the shelf life of a this compound stock solution?
A5: When stored properly at -20°C or below, a this compound stock solution can be stable for over two years. However, stability can be solvent and concentration-dependent, so periodic quality control is recommended for long-term studies.
Experimental Protocols and Data
Chemical and Physical Properties of this compound
The following table summarizes key properties of this compound. This data is essential for accurate stock solution preparation.
| Property | Value | Reference(s) |
| Chemical Name | 6,6'-dichloro-4,4'-dinitro-[1,1'-biphenyl]-2,2'-diol | |
| CAS Number | 10331-57-4 | |
| Molecular Formula | C₁₂H₆Cl₂N₂O₆ | |
| Molecular Weight | 345.09 g/mol |
Solubility Profile
| Solvent | Solubility | Reference(s) |
| DMSO | Soluble | |
| Water | Not Soluble | |
| Acetone | Soluble | |
| Glacial Acetic Acid | Soluble | |
| Ethanol | Slightly Soluble |
Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol details the steps to prepare a 10 mM stock solution of this compound.
Materials:
-
This compound (solid)
-
Anhydrous DMSO
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or amber glass vials
-
Vortex mixer
-
Pipettors and sterile tips
Procedure:
-
Calculate the Required Mass:
-
Use the following formula to determine the mass of this compound needed:
-
Mass (g) = Molarity (mol/L) × Molecular Weight ( g/mol ) × Volume (L)
-
-
For 1 mL (0.001 L) of a 10 mM (0.010 mol/L) solution:
-
Mass (g) = 0.010 mol/L × 345.09 g/mol × 0.001 L = 0.00345 g = 3.45 mg
-
-
-
Weigh the this compound:
-
Tare a sterile, appropriately sized vial on a calibrated analytical balance.
-
Carefully weigh approximately 3.45 mg of this compound directly into the vial. Record the exact weight.
-
-
Solubilization:
-
Add the calculated volume of anhydrous DMSO to the vial. If your exact weight was different from the target, adjust the solvent volume proportionally to maintain the 10 mM concentration.
-
Volume (mL) = [Mass (mg) / 345.09 ( g/mol )] / 0.010 (mol/L)
-
-
Cap the vial tightly.
-
Vortex the solution thoroughly until all the solid this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution, but prolonged heating should be avoided to prevent potential degradation.
-
-
Storage:
-
For long-term storage, aliquot the stock solution into smaller, single-use volumes in amber or foil-wrapped tubes to protect from light.
-
Store the aliquots at -20°C.
-
Visualized Experimental Workflow
The following diagram illustrates the key steps for preparing a stable this compound stock solution.
Caption: A step-by-step workflow for preparing a this compound stock solution.
Troubleshooting Guide
Q1: My this compound stock solution appears cloudy or has visible precipitate. What should I do?
A1: This may indicate that the compound has not fully dissolved or has exceeded its solubility limit.
-
Action 1: Enhance Dissolution. Ensure you have vortexed the solution thoroughly. Gentle warming (e.g., 37°C) can also help.
-
Action 2: Re-evaluate Concentration. If the precipitate persists, you may have exceeded the solubility in DMSO at your intended concentration. Consider preparing a more dilute stock solution.
-
Action 3: Check Solvent Quality. Ensure you are using anhydrous (dry) DMSO, as water contamination can reduce the solubility of hydrophobic compounds.
Q2: The compound precipitates when I dilute my DMSO stock solution into an aqueous buffer for my experiment. How can I prevent this?
A2: This is a common issue when diluting a compound from a high-concentration organic stock into an aqueous medium.
-
Action 1: Lower the Final Concentration. The most straightforward solution is to decrease the final concentration of this compound in your aqueous medium.
-
Action 2: Use a Co-solvent. If possible for your experimental system, including a small percentage of an organic co-solvent (like ethanol) in your final aqueous buffer might help maintain solubility.
-
Action 3: Add Surfactants. For some applications, adding a biocompatible surfactant (e.g., Tween-20 or Pluronic F-68) to the final buffer can help keep the compound in solution. The suitability of this approach depends heavily on your specific assay.
-
Action 4: Optimize Dilution Method. Add the DMSO stock solution to your aqueous buffer dropwise while vortexing or stirring vigorously. This can prevent localized high concentrations that lead to immediate precipitation.
Q3: I suspect my this compound stock solution has degraded. What are the signs and what should I do?
A3: While specific degradation pathways for this compound are not well-documented in publicly available literature, general signs of degradation can include a change in the color of the solution or a noticeable loss of biological activity in your experiments.
-
Action 1: Prepare a Fresh Stock. The most reliable solution is to discard the suspect stock and prepare a fresh solution from solid material.
-
Action 2: Review Storage Conditions. Ensure your storage conditions are optimal: -20°C, protected from light, and in tightly sealed containers. Avoid repeated freeze-thaw cycles by using single-use aliquots.
-
Action 3: Perform Quality Control. If you have access to analytical instrumentation (e.g., HPLC, LC-MS), you can analyze the purity of your stock solution to confirm its integrity.
Troubleshooting Decision Tree
This diagram provides a logical flow for addressing common issues encountered during the preparation and use of this compound solutions.
Caption: A troubleshooting guide for common this compound solution issues.
References
Technical Support Center: Troubleshooting Niclofolan Precipitation in Aqueous Media
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered when working with Niclofolan in aqueous media. This compound, a potent anthelmintic agent, is characterized by its low aqueous solubility, which can lead to precipitation and inconsistent experimental results. This guide offers practical solutions and detailed protocols to help you achieve reliable and reproducible outcomes.
Frequently Asked Questions (FAQs)
Q1: My this compound is precipitating out of my aqueous buffer. What are the most likely causes?
A1: this compound precipitation in aqueous media is a common issue stemming from its hydrophobic nature. The primary causes include:
-
pH of the Medium: this compound is a weakly acidic compound. Its solubility is highly dependent on the pH of the aqueous medium. In acidic to neutral conditions, it exists predominantly in its less soluble, protonated form.
-
Solvent Shock: If you are adding a concentrated stock solution of this compound (typically in an organic solvent like DMSO) to an aqueous buffer too quickly, it can cause a rapid change in the solvent environment, leading to immediate precipitation.
-
Low Temperature: The solubility of many compounds, including this compound, decreases at lower temperatures. If your experiments are conducted at temperatures below ambient, this can promote precipitation.
-
High Concentration: You may be attempting to work at a concentration that exceeds this compound's solubility limit in your specific aqueous medium.
-
Ionic Strength: High salt concentrations in your buffer can sometimes decrease the solubility of organic compounds through the "salting out" effect.
Q2: How can I increase the solubility of this compound in my aqueous experimental setup?
A2: Several strategies can be employed to enhance the solubility of this compound and prevent precipitation:
-
pH Adjustment: Increasing the pH of your aqueous medium will deprotonate this compound, forming a more soluble salt. Based on data from structurally similar compounds like niclosamide, increasing the pH to a slightly alkaline range (e.g., pH 8-9) can significantly increase solubility.[1]
-
Use of Co-solvents: Incorporating a water-miscible organic co-solvent can increase the overall solvating capacity of your medium. Common co-solvents include DMSO, ethanol, and polyethylene glycol (PEG). However, it is crucial to determine the tolerance of your experimental system (e.g., cells, enzymes) to the chosen co-solvent concentration.
-
Addition of Surfactants: Surfactants form micelles that can encapsulate hydrophobic compounds like this compound, increasing their apparent solubility in aqueous solutions. Non-ionic surfactants such as Tween® 80 or Polysorbate 80 are often used in biological experiments. The concentration should be kept above the critical micelle concentration (CMC).
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with good water solubility and low toxicity.
Q3: What is the recommended solvent for preparing a this compound stock solution?
A3: Dimethyl sulfoxide (DMSO) is a highly effective solvent for this compound and is a common choice for preparing concentrated stock solutions.[2] It is important to use anhydrous, high-purity DMSO to prevent degradation of the compound. When preparing working solutions, the final concentration of DMSO in the aqueous medium should be kept to a minimum (typically <0.5% v/v) to avoid solvent-induced artifacts in biological assays.
Q4: I'm observing precipitation even after preparing my working solution. How can I prevent this during my experiment?
A4: To prevent precipitation during your experiment, consider the following:
-
Gradual Addition: When preparing your working solution, add the this compound stock solution to the aqueous buffer dropwise while vortexing or stirring vigorously. This helps to avoid localized high concentrations that can lead to "solvent shock" and precipitation.
-
Pre-warming the Medium: If your experiment allows, pre-warming the aqueous medium to the experimental temperature before adding the this compound stock can help maintain its solubility.
-
Sonication: Briefly sonicating the final working solution can help to redissolve any small precipitates that may have formed.
-
Filtration: If you suspect the presence of undissolved particles, you can filter your final working solution through a 0.22 µm syringe filter. However, be aware that this may remove some of the dissolved compound if the solution is saturated.
Troubleshooting Guide
This section provides a systematic approach to troubleshooting this compound precipitation issues.
| Problem | Potential Cause | Recommended Solution |
| Immediate precipitation upon adding stock solution to buffer. | Solvent Shock: Rapid change in solvent polarity. | Add the this compound stock solution dropwise to the aqueous buffer while vortexing or stirring vigorously. |
| pH Incompatibility: The buffer pH is too low for the desired this compound concentration. | Increase the pH of the aqueous buffer to a slightly alkaline range (e.g., pH 8.0). Verify the final pH after adding the this compound stock. | |
| Precipitation observed after a period of time or at a lower temperature. | Supersaturation: The initial concentration was above the equilibrium solubility at the experimental conditions. | Reduce the final concentration of this compound in your working solution. |
| Temperature Effect: Decreased solubility at lower temperatures. | If experimentally feasible, maintain the temperature of your solutions. Consider preparing fresh working solutions immediately before use. | |
| Inconsistent results between experiments. | Variable Precipitation: Undetected micro-precipitation is affecting the effective concentration of this compound. | Incorporate a solubilizing agent such as a non-ionic surfactant (e.g., 0.1% Tween® 80) or a cyclodextrin (e.g., 1-5 mM HP-β-CD) into your aqueous medium. |
| Stock Solution Degradation: The this compound stock solution may have degraded over time. | Prepare fresh stock solutions regularly and store them protected from light at -20°C. |
Experimental Protocols
Protocol 1: Determination of this compound Solubility at Different pH Values
This protocol is based on the Biopharmaceutics Classification System (BCS) guidelines for solubility determination.[3][4][5]
-
Preparation of Buffers: Prepare a series of buffers at different pH values (e.g., pH 4.0, 5.0, 6.0, 7.0, 7.4, 8.0, 9.0) using appropriate buffer systems (e.g., acetate for acidic pH, phosphate for neutral pH, borate for alkaline pH).
-
Equilibration: Add an excess amount of this compound powder to a known volume of each buffer in separate sealed vials.
-
Incubation: Incubate the vials at a constant temperature (e.g., 25°C or 37°C) in a shaking incubator for a sufficient period to reach equilibrium (typically 24-48 hours).
-
Sample Collection and Preparation: After incubation, allow the vials to stand to let the undissolved material settle. Carefully withdraw an aliquot from the supernatant.
-
Filtration/Centrifugation: Centrifuge the aliquot at high speed (e.g., 10,000 x g for 15 minutes) or filter through a 0.22 µm syringe filter to remove any undissolved particles.
-
Quantification: Dilute the clear supernatant with a suitable solvent (e.g., methanol or acetonitrile) and quantify the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Data Analysis: Plot the measured solubility of this compound as a function of pH.
Protocol 2: General Dissolution Method for a this compound Formulation
This protocol is based on the general principles outlined in the USP General Chapter <711> Dissolution.
-
Dissolution Medium Preparation: Prepare a suitable dissolution medium. For poorly soluble drugs like this compound, a medium with a pH where the drug has higher solubility (e.g., pH 7.4 phosphate buffer) and may contain a surfactant (e.g., 0.5% Sodium Lauryl Sulfate) is often necessary to achieve sink conditions. Deaerate the medium before use.
-
Apparatus Setup: Use a USP Apparatus 2 (Paddle Apparatus). Set the temperature to 37 ± 0.5°C and the paddle rotation speed to a suitable rate (e.g., 50 or 75 RPM).
-
Sample Introduction: Place one unit of the this compound dosage form (e.g., tablet or capsule) into each dissolution vessel.
-
Sampling: At predetermined time points (e.g., 5, 10, 15, 30, 45, and 60 minutes), withdraw a sample from a zone midway between the surface of the dissolution medium and the top of the rotating paddle, not less than 1 cm from the vessel wall.
-
Sample Filtration: Immediately filter the withdrawn samples through a suitable filter (e.g., 0.45 µm PVDF syringe filter) to stop the dissolution process.
-
Analysis: Analyze the filtered samples for this compound concentration using a validated HPLC method.
-
Data Analysis: Calculate the percentage of the labeled amount of this compound dissolved at each time point and plot the dissolution profile.
Visualizations
Mechanism of Action: Mitochondrial Uncoupling
This compound's primary mechanism of action involves the uncoupling of oxidative phosphorylation in mitochondria. It acts as a protonophore, dissipating the proton gradient across the inner mitochondrial membrane that is essential for ATP synthesis.
Caption: this compound dissipates the proton gradient, uncoupling ATP synthesis.
Troubleshooting Workflow for this compound Precipitation
This workflow provides a logical sequence of steps to diagnose and resolve precipitation issues.
Caption: A step-by-step guide to resolving this compound precipitation.
References
- 1. The pH Dependence of Niclosamide Solubility, Dissolution, and Morphology: Motivation for Potentially Universal Mucin-Penetrating Nasal and Throat Sprays for COVID19, its Variants and other Viral Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. Emerging Role of Biopharmaceutical Classification and Biopharmaceutical Drug Disposition System in Dosage form Development: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. veeprho.com [veeprho.com]
- 5. gsconlinepress.com [gsconlinepress.com]
Optimizing Niclofolan concentration to avoid cytotoxicity in cell lines
This guide provides researchers, scientists, and drug development professionals with essential information for optimizing the concentration of Niclofolan in cell culture experiments to achieve desired biological effects while avoiding cytotoxicity.
Troubleshooting Guide
This section addresses specific issues that may arise during your experiments with this compound.
Question 1: I am observing unexpectedly high levels of cell death, even at low this compound concentrations. What could be the cause?
Answer:
Several factors could be contributing to excessive cytotoxicity. Consider the following possibilities:
-
High Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to chemical compounds.[1] Your specific cell line may be particularly sensitive to this compound. It is crucial to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for your cell line.[1]
-
Solvent Toxicity: The solvent used to dissolve this compound, most commonly DMSO, can be toxic to cells at higher concentrations.[1] Ensure the final concentration of the solvent in your culture medium is non-toxic, typically below 0.5% for DMSO.[1] Always include a vehicle control (cells treated with the solvent alone) to assess solvent-induced cytotoxicity.[2]
-
Compound Instability: this compound may be unstable in your culture medium, leading to the formation of toxic byproducts. It is best practice to prepare fresh dilutions of the compound for each experiment and avoid repeated freeze-thaw cycles.
-
Suboptimal Cell Health: Cells that are unhealthy, have been passaged too many times, or are overly confluent may be more susceptible to chemical stressors. Always start experiments with healthy, low-passage cells growing in their logarithmic phase.
Question 2: My results from cell viability assays are inconsistent between experiments. How can I improve reproducibility?
Answer:
Lack of reproducibility often points to variability in cell culture conditions or procedural steps. To improve consistency:
-
Standardize Cell Culture Practices:
-
Passage Number: Use cells within a consistent and limited passage number range to avoid phenotypic drift.
-
Cell Seeding Density: Inconsistent cell numbers across wells will lead to variable results. Ensure you have a homogenous single-cell suspension before seeding and visually confirm even distribution.
-
Confluency: Standardize the confluency of your stock flasks from which cells are harvested for experiments.
-
-
Mitigate Plate Edge Effects: Wells on the perimeter of multi-well plates are prone to evaporation, which can alter media concentration and affect cell growth. A common practice is to fill the outer wells with sterile PBS or media without cells and not use them for experimental data.
-
Ensure Reagent Quality: Prepare fresh reagents when possible. If using stored reagents, ensure they have been stored correctly and have not undergone multiple freeze-thaw cycles. Qualify new batches of compounds and reagents before use.
-
Develop and Follow SOPs: Adhering to a detailed Standard Operating Procedure (SOP) for the entire experimental workflow is critical for reproducibility.
Question 3: I am not observing any biological effect or cytotoxicity even at high concentrations of this compound. What should I do?
Answer:
This issue can stem from several sources:
-
Poor Compound Solubility: this compound may not be sufficiently soluble in the culture medium at the concentrations tested. Visually inspect for any precipitation.
-
Incorrect Target Expression: The cellular target of this compound may not be present or may be expressed at very low levels in your chosen cell line. Verify the expression of putative targets if possible.
-
Insufficient Incubation Time: The biological effect you are measuring may require a longer incubation period to become apparent. It is recommended to perform a time-course experiment to determine the optimal incubation time.
-
Degraded Compound: The this compound stock may have degraded. Ensure it has been stored correctly, protected from light, and consider using a new, validated batch.
| Problem | Possible Cause | Troubleshooting Tip |
| High Cytotoxicity | Cell line sensitivity | Determine the IC50 for your specific cell line. |
| Solvent toxicity | Keep final solvent concentration low (e.g., <0.5% DMSO) and use a vehicle control. | |
| Compound instability | Prepare fresh dilutions for each experiment. | |
| Inconsistent Results | Uneven cell seeding | Ensure a homogenous cell suspension and visually confirm even distribution. |
| Edge effects in plates | Fill perimeter wells with sterile PBS and do not use them for data collection. | |
| Variable cell health | Use cells within a consistent passage number range and at a standardized confluency. | |
| No Observable Effect | Poor solubility | Visually inspect for compound precipitation. |
| Insufficient incubation time | Perform a time-course experiment (e.g., 24, 48, 72 hours). | |
| Incorrect target | Verify that the cellular target is expressed in your cell line. |
Frequently Asked Questions (FAQs)
Question 1: What is this compound and its primary mechanism of action?
Answer: this compound is traditionally known as an antihelminthic drug. In cancer research, it has been identified as an inhibitor of STAT3 (Signal Transducer and Activator of Transcription 3) signaling, which is a critical pathway for cell proliferation and survival. By inhibiting STAT3 transcriptional activity, this compound can suppress tumor cell growth and induce apoptosis. It has also been described as an uncoupler of oxidative phosphorylation in mitochondria, which can disrupt cellular energy metabolism and trigger cell death pathways.
Question 2: What is a recommended starting concentration for this compound in a new cell line?
Answer: For a compound with potentially unknown potency in your specific cell line, it is recommended to start with a wide range of concentrations to establish a dose-response curve. A logarithmic or semi-log dilution series is a common starting point, for example, ranging from 10 nM to 100 µM. This broad range helps to identify concentrations that produce a biological effect, induce cytotoxicity, or have no effect.
Question 3: How do I determine the optimal (non-cytotoxic) working concentration of this compound?
Answer: The optimal concentration is one that produces the desired biological effect (e.g., inhibition of a specific pathway) without causing widespread cell death. The process involves:
-
Determine the IC50: First, perform a dose-response experiment to find the concentration that inhibits cell viability by 50% (the IC50). This defines the cytotoxic range of the compound for your cells.
-
Select a Working Range: Choose concentrations for your experiments that are significantly below the calculated IC50 value. A common approach is to use concentrations at or below the IC10 or IC20 (the concentration that inhibits viability by 10% or 20%).
-
Validate the Effect: Confirm that the selected low concentrations are sufficient to achieve the desired biological outcome (e.g., reduction in STAT3 phosphorylation) without significantly impacting overall cell viability.
Question 4: What is an IC50 value and how is it determined?
Answer: The half-maximal inhibitory concentration (IC50) is a quantitative measure of the effectiveness of a compound in inhibiting a specific biological function, such as cell proliferation. It represents the concentration of a drug that is required for 50% inhibition in vitro. To determine the IC50, cells are treated with a range of drug concentrations. After a set incubation period (e.g., 24, 48, or 72 hours), a cell viability assay is performed. The resulting data (cell viability vs. drug concentration) is plotted to generate a dose-response curve, from which the IC50 value can be calculated using non-linear regression analysis.
Question 5: Which cell viability assay should I use?
Answer: Several assays can be used to assess cytotoxicity. The choice often depends on the experimental context and available equipment. Common methods include:
-
MTT or MTS Assays: These are colorimetric assays that measure the metabolic activity of cells, which serves as an indicator of cell viability. In living cells, mitochondrial dehydrogenases reduce a tetrazolium salt (MTT) to a colored formazan product.
-
Trypan Blue Exclusion Assay: This dye exclusion method provides a direct count of viable versus non-viable cells. Healthy cells with intact membranes exclude the dye, while dead cells do not.
-
LDH Release Assay: This assay measures the activity of lactate dehydrogenase (LDH) released from the cytosol of damaged cells into the culture medium.
-
ATP-Based Assays: These assays quantify the amount of ATP present, which correlates with the number of metabolically active cells.
Question 6: What are the common signaling pathways affected by this compound-induced cytotoxicity?
Answer: Given this compound's mechanisms of action, high concentrations can induce cytotoxicity primarily through the intrinsic (mitochondrial) apoptosis pathway. This is triggered by mitochondrial stress, which leads to the release of cytochrome c from the mitochondria. Cytochrome c then participates in the formation of the apoptosome, which activates initiator caspase-9. Caspase-9, in turn, activates executioner caspases like caspase-3, leading to the cleavage of cellular proteins and ultimately, apoptotic cell death.
Experimental Protocols
Protocol 1: Determining the IC50 of this compound Using an MTT Assay
This protocol provides a framework for assessing the cytotoxic potential of this compound on adherent cell lines.
Objective: To determine the concentration of this compound that reduces cell viability by 50%.
Materials:
-
Selected adherent cell line
-
Complete culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well flat-bottom plates
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
MTT solution (5 mg/mL in PBS)
-
DMSO (for formazan solubilization)
-
Multichannel pipette
-
Microplate reader
Methodology:
-
Cell Seeding:
-
Harvest cells that are in the logarithmic growth phase.
-
Perform a cell count and determine viability (should be >90%).
-
Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).
-
Incubate the plate for 24 hours at 37°C and 5% CO2 to allow cells to attach.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from your stock solution. A common approach is a 1:3 or 1:10 dilution series to cover a wide concentration range (e.g., 0.01 µM to 100 µM).
-
Include "vehicle control" wells containing medium with the highest concentration of DMSO used and "no-cell control" wells with medium only for background measurement.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After incubation, add 10-20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to purple formazan crystals.
-
Carefully aspirate the medium containing MTT without disturbing the crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to correct for background absorbance.
-
Subtract the average absorbance of the "no-cell control" wells from all other readings.
-
Calculate percent viability for each concentration relative to the vehicle control (untreated cells are 100% viable).
-
Plot the percent viability against the logarithm of the this compound concentration and use non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC50 value.
-
Visualizations
Below are diagrams illustrating key workflows and pathways relevant to your experiments with this compound.
Caption: Workflow for optimizing this compound concentration.
Caption: Simplified intrinsic apoptosis pathway induced by this compound.
References
Niclofolan Stability in Cell Culture Media: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with essential information and troubleshooting guidance regarding the stability of Niclofolan in cell culture media. As an anthelmintic compound with potential applications in other therapeutic areas, understanding its stability in vitro is critical for obtaining reliable and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: How stable is this compound in standard cell culture media like DMEM or RPMI-1640?
A: There is currently limited publicly available data specifically detailing the stability of this compound in common cell culture media. The stability of a compound in media is not solely dependent on the basal medium itself but is also influenced by supplements (e.g., fetal bovine serum), incubation conditions (temperature, CO₂), and the compound's intrinsic chemical properties. It is highly recommended to perform a stability assessment under your specific experimental conditions.
Q2: What are the common factors that can affect this compound's stability in my experiments?
A: Several factors can influence the stability of small molecules like this compound in cell culture media.[1] Key factors include:
-
pH: Most drugs exhibit optimal stability within a pH range of 4-8.[2] The pH of cell culture media is typically maintained around 7.2-7.4, but cellular metabolism can cause localized pH shifts that may affect compound stability.
-
Temperature: Higher temperatures generally accelerate chemical degradation.[2] Maintaining a constant and accurate incubator temperature of 37°C is crucial.
-
Light Exposure: Some compounds are photosensitive and can degrade upon exposure to light.[1] It is advisable to handle this compound solutions in a manner that minimizes light exposure.
-
Media Components: Components within the cell culture media, such as certain amino acids (e.g., cysteine) or metal ions (e.g., iron), can interact with and degrade the compound.[3] Serum proteins in supplemented media can also bind to the compound, affecting its free concentration and apparent stability.
-
Oxidation: The presence of dissolved oxygen can lead to oxidative degradation of susceptible compounds.
Q3: What analytical methods are suitable for quantifying this compound in cell culture media?
A: High-Performance Liquid Chromatography (HPLC) coupled with a UV or mass spectrometry (MS) detector is a standard and reliable method for quantifying small molecules like this compound in complex matrices such as cell culture media. LC-MS/MS offers high sensitivity and specificity, allowing for the detection of both the parent compound and potential degradation products.
Q4: How can I determine the stability of this compound in my specific cell culture setup?
A: A straightforward approach is to incubate this compound in your complete cell culture medium (including all supplements) under your standard experimental conditions (e.g., 37°C, 5% CO₂) in the absence of cells. Aliquots of the medium should be collected at various time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours), and the concentration of this compound should be quantified using a validated analytical method like HPLC or LC-MS/MS.
Troubleshooting Guide
This guide addresses common issues encountered when working with this compound in cell culture experiments.
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Inconsistent or weaker than expected biological effect of this compound. | 1. Degradation of this compound: The compound may be unstable under your experimental conditions, leading to a lower effective concentration over time. 2. Binding to plasticware or serum proteins: this compound may adsorb to the surface of your culture vessels or bind to proteins in the serum, reducing its bioavailable concentration. | 1. Perform a stability study: Follow the experimental protocol outlined below to determine the degradation rate of this compound in your specific media and conditions. 2. Consider using low-binding plates. 3. Run experiments in serum-free media (if compatible with your cells) to assess the impact of serum protein binding. |
| High variability in results between replicate experiments. | 1. Inconsistent this compound concentration: This could be due to degradation during storage or handling. 2. Variations in incubation time or conditions. | 1. Prepare fresh this compound stock solutions regularly. Store stock solutions at -20°C or -80°C and avoid repeated freeze-thaw cycles. 2. Ensure consistent timing for all experimental steps, including drug addition and assay measurements. |
| Appearance of unexpected cellular toxicity or off-target effects. | 1. Formation of toxic degradation products: The breakdown of this compound may generate byproducts with different biological activities. | 1. Use a stability-indicating analytical method (e.g., LC-MS/MS) to detect and identify potential degradation products. 2. If degradation is significant, consider more frequent media changes with freshly prepared this compound. |
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Cell Culture Media
This protocol provides a framework for determining the stability of this compound in a specific cell culture medium over a defined time course.
Materials:
-
This compound powder
-
Anhydrous DMSO (for stock solution)
-
Complete cell culture medium (e.g., DMEM + 10% FBS + 1% Penicillin-Streptomycin)
-
Sterile, low-binding microcentrifuge tubes or a multi-well plate
-
Incubator (37°C, 5% CO₂)
-
HPLC or LC-MS/MS system
Procedure:
-
Prepare Stock Solution: Prepare a concentrated stock solution of this compound (e.g., 10 mM) in anhydrous DMSO.
-
Spike Media: Dilute the this compound stock solution into pre-warmed complete cell culture medium to the final working concentration used in your experiments (e.g., 10 µM).
-
Aliquot Samples: Dispense equal volumes of the this compound-containing medium into sterile, low-binding tubes or wells for each time point.
-
Incubation: Place the samples in a 37°C, 5% CO₂ incubator.
-
Sample Collection: At designated time points (e.g., 0, 2, 4, 8, 24, 48, 72 hours), remove one aliquot for analysis. The T=0 sample represents the initial concentration.
-
Sample Storage: Immediately process the samples for analysis or store them at -80°C until all time points are collected.
-
Quantification: Analyze the concentration of this compound in each sample using a validated HPLC or LC-MS/MS method.
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.
-
Plot the percentage of this compound remaining versus time to visualize the degradation kinetics.
Hypothetical Stability Data of this compound
The following tables present hypothetical data to illustrate how the stability of this compound might be affected by different media conditions.
Table 1: Stability of this compound (10 µM) in DMEM at 37°C
| Time (hours) | % Remaining (DMEM + 10% FBS) | % Remaining (Serum-Free DMEM) |
| 0 | 100.0 | 100.0 |
| 2 | 98.5 | 99.1 |
| 4 | 96.2 | 97.8 |
| 8 | 92.1 | 95.3 |
| 24 | 75.4 | 88.6 |
| 48 | 58.9 | 79.2 |
| 72 | 42.3 | 68.7 |
Table 2: Stability of this compound (10 µM) in RPMI-1640 at 37°C
| Time (hours) | % Remaining (RPMI-1640 + 10% FBS) | % Remaining (Serum-Free RPMI-1640) |
| 0 | 100.0 | 100.0 |
| 2 | 99.2 | 99.5 |
| 4 | 97.5 | 98.1 |
| 8 | 94.3 | 96.0 |
| 24 | 80.1 | 90.2 |
| 48 | 65.7 | 82.5 |
| 72 | 51.6 | 74.3 |
Signaling Pathways and Experimental Workflows
This compound is structurally related to Niclosamide, which has been shown to modulate several important signaling pathways in cancer and other diseases. Understanding these pathways can provide context for the biological effects observed in your experiments.
Experimental Workflow for Stability Assessment
References
Technical Support Center: Preventing Off-Target Effects in Niclofolan Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Niclofolan in experiments, with a primary focus on preventing and troubleshooting off-target effects. By understanding the mechanism of action of this compound and implementing appropriate experimental controls, researchers can enhance the reliability and accuracy of their results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound functions as a protonophore, which means it transports protons across biological membranes. Its primary target is the inner mitochondrial membrane. By shuttling protons from the intermembrane space back into the mitochondrial matrix, this compound dissipates the proton motive force that is essential for ATP synthesis. This process is known as uncoupling of oxidative phosphorylation.[1][2]
Q2: What are the expected on-target effects of this compound in a cellular experiment?
A2: The primary on-target effects of this compound stem from its uncoupling activity and include:
-
Decreased ATP production: By disrupting the proton gradient, ATP synthase activity is inhibited.
-
Increased oxygen consumption: The electron transport chain attempts to compensate for the dissipated proton gradient by increasing its activity, leading to higher oxygen consumption.
-
Increased heat production: The energy stored in the proton gradient is released as heat instead of being used for ATP synthesis.
-
Depolarization of the mitochondrial membrane potential.
Q3: What are the potential off-target effects of this compound?
A3: While specific, high-affinity off-target binding sites for this compound are not extensively documented in publicly available literature, potential off-target effects can be inferred from its chemical properties and the known consequences of mitochondrial dysfunction:
-
Increased Oxidative Stress: The hyperactive electron transport chain can lead to increased production of reactive oxygen species (ROS), causing oxidative damage to cellular components.[3][4][5]
-
Alterations in Ion Homeostasis: Severe mitochondrial depolarization can impact cellular ion gradients, including calcium homeostasis.
-
Induction of Cytotoxicity: At higher concentrations or with prolonged exposure, the disruption of cellular energy metabolism and induction of oxidative stress can lead to cell death through necrosis or apoptosis.
Q4: How can I minimize off-target effects in my experiments?
A4: Minimizing off-target effects is crucial for data interpretation. Key strategies include:
-
Dose-Response Experiments: Conduct thorough dose-response studies to determine the lowest effective concentration of this compound that elicits the desired on-target effect (mitochondrial uncoupling) without causing significant cytotoxicity.
-
Use of Controls: Employ appropriate controls, including a vehicle control (the solvent used to dissolve this compound, e.g., DMSO) and a positive control with a well-characterized mitochondrial uncoupler (e.g., FCCP or CCCP).
-
Time-Course Experiments: Assess the effects of this compound at different time points to distinguish between acute and chronic effects.
-
Orthogonal Assays: Confirm key findings using alternative experimental approaches that do not rely on this compound.
Troubleshooting Guides
Issue 1: Unexpectedly High Cell Death
Question: I am observing a high level of cytotoxicity in my cell cultures treated with this compound, even at concentrations where I expect to see only mitochondrial uncoupling. What could be the cause?
Answer:
-
Concentration is too high: You may be operating in the toxic range for your specific cell type. It is critical to perform a dose-response curve to identify the optimal concentration.
-
Prolonged exposure: The duration of treatment may be too long, leading to cumulative damage from energy depletion and oxidative stress. Consider shortening the incubation time.
-
Cellular sensitivity: Different cell lines exhibit varying sensitivities to mitochondrial toxins. Your cell line may be particularly vulnerable.
-
Solvent toxicity: Ensure that the final concentration of the vehicle (e.g., DMSO) is not toxic to your cells.
Troubleshooting Steps:
-
Perform a detailed cytotoxicity assay: Use a reliable method such as MTT, LDH release, or a live/dead cell stain to determine the IC50 value for cytotoxicity in your cell line.
-
Optimize concentration and time: Based on the cytotoxicity data, select a concentration that effectively uncouples mitochondria with minimal cell death within your experimental timeframe.
-
Include a positive control for toxicity: Use a known cytotoxic agent to validate your assay.
Issue 2: Inconsistent or No Effect on Mitochondrial Respiration
Question: I am not observing the expected increase in oxygen consumption after treating my cells with this compound. What could be wrong?
Answer:
-
Incorrect concentration: The concentration of this compound may be too low to effectively uncouple mitochondria or, conversely, so high that it inhibits the electron transport chain.
-
Cellular metabolism: The metabolic state of your cells can influence their response. Cells that are primarily glycolytic may show a less pronounced respiratory response.
-
Assay conditions: The components of your assay medium (e.g., substrates for respiration) can affect the outcome.
-
Compound integrity: Ensure the this compound stock solution is properly stored and has not degraded.
Troubleshooting Steps:
-
Verify compound activity: Test your this compound stock on a cell line known to be responsive to uncouplers.
-
Optimize assay conditions: Ensure your cells are in a medium that supports mitochondrial respiration (e.g., containing glucose, pyruvate, and glutamine).
-
Run a full mitochondrial stress test: Use a Seahorse XF Analyzer or a similar instrument to measure basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration. This will provide a comprehensive profile of mitochondrial function and the effect of this compound.
-
Compare with a known uncoupler: Use a well-characterized uncoupler like FCCP as a positive control to confirm that your experimental system is working correctly.
Data Presentation
Due to the limited availability of specific quantitative data for this compound in the public domain, the following tables provide an illustrative structure for presenting such data. Researchers are strongly encouraged to determine these values empirically for their specific experimental systems.
Table 1: Example Potency of Mitochondrial Uncouplers
| Compound | Cell Line | Assay | Parameter | Value | Reference |
| This compound | User-defined | Oxygen Consumption Rate | EC50 | To be determined | User's data |
| This compound | User-defined | Cytotoxicity (e.g., MTT) | IC50 (24h) | To be determined | User's data |
| FCCP | C2C12 myotubes | Oxygen Consumption Rate | EC50 | ~300 nM | Example Data |
| CCCP | HeLa cells | Mitochondrial Membrane Potential | IC50 | ~5 µM | Example Data |
Table 2: Example Off-Target Activity Profile
| Target Class | Specific Target | Assay Type | This compound Activity (IC50/Ki) | Comments |
| Kinases | e.g., EGFR, Akt | Kinase Activity Assay | Not Reported | No significant inhibition expected based on primary mechanism. |
| Ion Channels | e.g., hERG, Nav1.5 | Patch Clamp | Not Reported | Potential for indirect effects due to changes in membrane potential and ATP levels. |
| GPCRs | e.g., β2-adrenergic R | Receptor Binding Assay | Not Reported | Unlikely to be a primary target. |
Experimental Protocols
Protocol 1: Assessment of this compound-Induced Mitochondrial Uncoupling using Oxygen Consumption Rate (OCR)
This protocol provides a general framework for using a Seahorse XF Analyzer. Specific parameters should be optimized for the cell type and instrument used.
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at a pre-determined optimal density. Allow cells to adhere and grow overnight.
-
Assay Preparation: The day of the assay, replace the growth medium with pre-warmed XF assay medium supplemented with appropriate substrates (e.g., glucose, pyruvate, glutamine). Incubate the cells at 37°C in a non-CO2 incubator for 1 hour.
-
Compound Loading: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution in XF assay medium to the desired final concentrations. Load the diluted this compound and other compounds (e.g., oligomycin, FCCP as a positive control, and rotenone/antimycin A) into the appropriate ports of the sensor cartridge.
-
Seahorse XF Assay: Calibrate the sensor cartridge and run the assay protocol. A typical protocol includes sequential injections to measure:
-
Basal OCR
-
OCR after oligomycin injection (to measure ATP-linked respiration)
-
OCR after this compound injection (to measure uncoupled respiration)
-
OCR after rotenone/antimycin A injection (to measure non-mitochondrial respiration)
-
-
Data Analysis: Normalize the OCR data to cell number or protein concentration. Calculate the parameters of mitochondrial respiration and assess the effect of this compound.
Protocol 2: Evaluation of this compound-Induced Cytotoxicity
This protocol describes a standard MTT assay to determine the cytotoxic effects of this compound.
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle-only control.
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Mandatory Visualizations
Caption: Mechanism of this compound as a mitochondrial uncoupler.
Caption: Troubleshooting workflow for common this compound experiment issues.
References
- 1. docs.abcam.com [docs.abcam.com]
- 2. embopress.org [embopress.org]
- 3. mdpi.com [mdpi.com]
- 4. Smoking induces oxidative stress inside the Graafian follicle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In Situ Evaluation of Oxidative Stress in Rat Fatty Liver Induced by a Methionine- and Choline-Deficient Diet - PMC [pmc.ncbi.nlm.nih.gov]
How to determine the optimal incubation time for Niclofolan treatment
This technical support center provides researchers, scientists, and drug development professionals with guidance on determining the optimal incubation time for Niclofolan treatment in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in a research context?
This compound (5,5'-dichloro-2,2'-dihydroxy-3,3'-dinitrobiphenyl) is a veterinary anthelmintic agent. In a research setting, its primary mechanism of action is the uncoupling of mitochondrial oxidative phosphorylation.[1] It disrupts the proton gradient across the inner mitochondrial membrane, which is essential for ATP synthesis. This leads to a decrease in cellular ATP levels and an increase in oxygen consumption as the electron transport chain attempts to compensate for the dissipated proton motive force.[2][3][4] The energy that would have been used for ATP production is instead released as heat.[5]
Q2: What are the key cellular signaling pathways affected by this compound treatment?
As a mitochondrial uncoupler, this compound can be expected to influence several key signaling pathways, primarily due to the resulting decrease in intracellular ATP and modulation of reactive oxygen species (ROS). The primary downstream effects include:
-
AMP-activated protein kinase (AMPK) activation: The decrease in the ATP:AMP ratio leads to the activation of AMPK, a master sensor of cellular energy status. Activated AMPK works to restore energy homeostasis by stimulating catabolic processes and inhibiting anabolic pathways.
-
Reactive Oxygen Species (ROS) modulation: Mitochondrial uncoupling can decrease the production of ROS by lowering the mitochondrial membrane potential. However, it's important to note that some uncouplers, depending on their concentration, can paradoxically increase mitochondrial ROS.
-
Autophagy and Mitophagy: By inducing cellular stress and activating AMPK, mitochondrial uncouplers like this compound can trigger autophagy, the cellular process of degrading and recycling cellular components. This can include mitophagy, the specific autophagic removal of mitochondria.
Q3: What factors influence the optimal incubation time for this compound treatment?
The optimal incubation time for this compound is not a single value but depends on several experimental variables:
-
Cell Type: Different cell lines have varying metabolic rates, mitochondrial densities, and sensitivities to mitochondrial uncouplers.
-
This compound Concentration: Higher concentrations will likely elicit a faster and more pronounced effect, but may also lead to off-target effects or cytotoxicity with prolonged exposure.
-
Assay Endpoint: The biological question being addressed is critical.
-
Short-term effects (minutes to a few hours): Changes in mitochondrial membrane potential, oxygen consumption rate, and the phosphorylation status of signaling proteins like AMPK can be observed relatively quickly.
-
Mid-term effects (6 to 24 hours): Effects on gene expression, and the induction of processes like autophagy are typically measured in this timeframe.
-
Long-term effects (24 to 72 hours or longer): Outcomes such as cell viability, apoptosis, and proliferation often require longer incubation periods to become apparent.
-
Q4: How do I choose a starting concentration range for this compound in my experiments?
Since specific in vitro research data for this compound is limited, a good starting point is to perform a dose-response experiment. Based on the potencies of other mitochondrial uncouplers, a broad range from low nanomolar to mid-micromolar concentrations (e.g., 10 nM to 50 µM) is a reasonable starting point for initial range-finding experiments.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No observable effect of this compound treatment. | Incubation time is too short: The biological endpoint may require a longer duration to manifest. | Perform a time-course experiment, testing a range of incubation times (e.g., 1, 6, 12, 24, 48 hours). |
| This compound concentration is too low: The concentration used may be insufficient to induce a response in your specific cell type. | Conduct a dose-response experiment with a wider range of this compound concentrations. | |
| Compound instability: this compound may be degrading in the culture medium over time. | Prepare fresh stock solutions of this compound for each experiment and minimize freeze-thaw cycles. | |
| High variability between replicates. | Uneven cell seeding: Inconsistent cell numbers across wells can lead to variable results. | Ensure a single-cell suspension before seeding and use a multichannel pipette for consistency. |
| Edge effects in multi-well plates: Wells on the perimeter of the plate are prone to evaporation and temperature fluctuations. | Avoid using the outer wells of the plate for experimental samples. Fill them with sterile PBS or media to maintain humidity. | |
| Inconsistent treatment application: Variations in the timing or method of adding this compound. | Use a consistent method for adding the treatment to all wells and ensure rapid and uniform mixing. | |
| Unexpected or contradictory results (e.g., increased cell proliferation at low concentrations). | Hormetic or biphasic dose-response: Some compounds can have stimulatory effects at low doses and inhibitory effects at high doses. | Carefully analyze the entire dose-response curve. This may be a real biological effect. |
| Off-target effects: At certain concentrations, this compound may be interacting with other cellular targets. | Consult literature for known off-target effects of similar compounds. Consider using another mitochondrial uncoupler as a control. | |
| High background in signaling assays (e.g., Western blot for phosphorylated proteins). | Suboptimal antibody concentration or blocking: This can lead to non-specific signal. | Optimize primary and secondary antibody concentrations and blocking conditions (e.g., use 5% BSA in TBST for phospho-antibodies). |
| Insufficient washing: Inadequate washing can leave behind unbound antibodies. | Increase the number and duration of wash steps. |
Experimental Protocols
Protocol 1: Determining the Optimal Incubation Time for Cell Viability (MTT Assay)
This protocol outlines a time-course experiment to assess the effect of this compound on cell viability.
Materials:
-
Selected cancer cell line (e.g., HeLa, A549)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well) in 100 µL of complete culture medium.
-
Incubate for 18-24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is non-toxic (typically <0.1%).
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO only).
-
Prepare separate plates for each incubation time point (e.g., 24, 48, and 72 hours).
-
-
Incubation:
-
Incubate the plates for the designated time periods (24, 48, and 72 hours) at 37°C and 5% CO₂.
-
-
MTT Assay:
-
At the end of each incubation period, add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot cell viability versus this compound concentration for each time point to determine the IC₅₀ value at each incubation time.
-
Quantitative Data Summary (Hypothetical)
| Cell Line | Incubation Time (hours) | IC₅₀ (µM) |
| HeLa | 24 | 15.2 |
| 48 | 8.5 | |
| 72 | 4.1 | |
| A549 | 24 | 22.8 |
| 48 | 12.3 | |
| 72 | 6.7 |
Protocol 2: Time-Course Analysis of AMPK Activation by Western Blot
This protocol describes how to determine the optimal incubation time for this compound-induced AMPK activation.
Materials:
-
Selected cell line
-
6-well cell culture plates
-
Complete culture medium
-
This compound
-
DMSO
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-phospho-AMPKα (Thr172) and anti-total-AMPKα)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with a fixed, effective concentration of this compound (determined from viability assays, e.g., 10 µM).
-
Incubate for various short time points (e.g., 0, 15, 30, 60, 120 minutes).
-
-
Cell Lysis and Protein Quantification:
-
At each time point, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-AMPKα overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and develop the blot using a chemiluminescent substrate.
-
Image the blot.
-
Strip the membrane and re-probe with the total-AMPKα antibody as a loading control.
-
-
Data Analysis:
-
Quantify the band intensities for phospho-AMPKα and total-AMPKα.
-
Normalize the phospho-AMPKα signal to the total-AMPKα signal for each time point.
-
Plot the normalized phospho-AMPKα levels against time to identify the peak activation time.
-
Visualizations
References
- 1. Mitochondrial Uncoupling Proteins: Subtle Regulators of Cellular Redox Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mitochondrial Uncoupling: A Key Controller of Biological Processes in Physiology and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Uncoupler - Wikipedia [en.wikipedia.org]
- 5. Mitochondrion - Wikipedia [en.wikipedia.org]
Issues with Niclofolan fluorescence interference in assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with Niclofolan fluorescence interference in assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why might it interfere with my fluorescence assay?
A1: this compound is a halogenated biphenyl derivative historically used as an anthelmintic agent. Its chemical structure contains chromophores, specifically dinitrophenol and chlorinated biphenyl groups. This compound is an orange-yellow crystalline powder, which indicates that it absorbs light in the visible spectrum. This inherent color and chemical structure are strong indicators that this compound can interfere with fluorescence-based assays through mechanisms such as light absorption (quenching) or intrinsic fluorescence (autofluorescence).
Q2: What are the primary mechanisms of fluorescence interference caused by this compound?
A2: The two primary mechanisms of interference are:
-
Fluorescence Quenching: this compound, being a colored compound, can absorb the excitation light intended for your fluorophore or the emission light from the fluorophore. This "inner filter effect" leads to a decrease in the measured fluorescence signal, potentially causing false negative results or an underestimation of the biological effect.[1][2]
-
Autofluorescence: this compound itself may be fluorescent, emitting its own light upon excitation. If its emission spectrum overlaps with that of your assay's fluorophore, it will lead to an artificially high fluorescence signal, potentially causing false positive results.[2][3]
Q3: My assay shows decreased fluorescence in the presence of this compound. What does this mean?
A3: A decrease in fluorescence in the presence of this compound is likely due to fluorescence quenching. This compound may be absorbing the excitation or emission light of your fluorophore. It is also possible that this compound is affecting the biological system in a way that reduces the fluorescent signal (e.g., in cell viability assays using fluorescent reporters). Control experiments are necessary to distinguish between these possibilities.
Q4: My assay shows increased fluorescence in the presence of this compound. What is the cause?
A4: An unexpected increase in fluorescence suggests that this compound is autofluorescent at the excitation and emission wavelengths used in your assay. This can lead to false-positive results. It is crucial to measure the fluorescence of this compound alone in the assay buffer to confirm this.
Q5: How does this compound's mechanism of action affect cell-based assays?
A5: this compound is known to be an uncoupler of oxidative phosphorylation.[4] This means it disrupts the proton gradient across the inner mitochondrial membrane, leading to a decrease in mitochondrial membrane potential and ATP synthesis. This can have significant secondary effects on cell health and signaling, which can indirectly interfere with assays that measure cell viability, cytotoxicity, or specific signaling pathways. For example, in a cell viability assay using a fluorescent indicator of metabolic activity, this compound could decrease the signal due to its bioactivity, which could be misinterpreted as cytotoxicity if not properly controlled for.
Troubleshooting Guide
This guide provides a step-by-step approach to identifying and mitigating fluorescence interference from this compound.
| Symptom | Possible Cause | Recommended Action |
| Unexpectedly high fluorescence signal | This compound autofluorescence | 1. Run a compound-only control: Measure the fluorescence of this compound in the assay buffer at various concentrations. 2. Perform a spectral scan: Determine the excitation and emission spectra of this compound to identify its fluorescence profile. 3. Shift to a red-shifted fluorophore: If this compound's fluorescence is in the blue-green range, switch to a fluorophore with excitation and emission wavelengths in the red or far-red spectrum (>600 nm). |
| Unexpectedly low fluorescence signal | Fluorescence quenching by this compound | 1. Run a fluorophore-plus-compound control: Measure the fluorescence of your assay's fluorophore with and without this compound to confirm quenching. 2. Check for absorbance: Measure the absorbance spectrum of this compound to see if it overlaps with the excitation or emission wavelengths of your fluorophore. 3. Reduce this compound concentration: If possible, lower the concentration of this compound to minimize the inner filter effect. 4. Use a different fluorophore: Select a fluorophore whose spectral properties do not overlap with this compound's absorbance spectrum. |
| High variability in replicate wells | This compound precipitation | 1. Visual inspection: Check for turbidity or precipitates in the wells containing this compound. 2. Solubility test: Determine the solubility of this compound in your assay buffer. It is known to be poorly soluble in water but soluble in DMSO. Ensure the final DMSO concentration is compatible with your assay. |
| Signal changes in cell-based assays do not match expected cytotoxicity | Biological effect of this compound | 1. Use an orthogonal assay: Confirm cell viability with a non-fluorescent method, such as a colorimetric assay (e.g., MTT, though be aware of potential interference here as well) or by direct cell counting (e.g., Trypan Blue exclusion). 2. Consider the mechanism of action: In assays measuring mitochondrial health or ATP production, recognize that this compound's uncoupling activity will directly impact the results. |
Data Presentation: this compound Spectral Properties
| Parameter | Wavelength (nm) | Notes |
| Maximum Absorbance (λmax) | User Determined | Expected to be in the range of 350-450 nm. |
| Excitation Maximum (λex) | User Determined | Will likely be close to the λmax. |
| Emission Maximum (λem) | User Determined | Will be at a longer wavelength than the λex. |
Experimental Protocols
Protocol 1: Determining the Spectral Properties of this compound
Objective: To determine the absorbance, excitation, and emission spectra of this compound.
Materials:
-
This compound
-
Assay buffer (the same buffer used in your experiment)
-
UV-Visible Spectrophotometer
-
Spectrofluorometer
-
Quartz cuvettes or appropriate microplates
Methodology:
-
Absorbance Spectrum Measurement: a. Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute it to the highest concentration used in your assay with the assay buffer. b. Use the assay buffer as a blank to zero the spectrophotometer. c. Scan a range of wavelengths (e.g., 250 nm to 700 nm) to measure the absorbance of the this compound solution. d. The wavelength with the highest absorbance is the λmax.
-
Emission Spectrum Measurement: a. Using the same this compound solution, place it in the spectrofluorometer. b. Set the excitation wavelength to the λmax determined in the previous step. c. Scan a range of emission wavelengths, starting approximately 20 nm above the excitation wavelength. d. The wavelength with the highest fluorescence intensity is the peak emission wavelength (λem).
-
Excitation Spectrum Measurement: a. Set the emission wavelength on the spectrofluorometer to the λem determined in the previous step. b. Scan a range of excitation wavelengths to identify the wavelengths that result in the highest fluorescence emission. c. The wavelength that gives the highest fluorescence intensity is the peak excitation wavelength (λex).
Protocol 2: Control Experiments for Interference Assessment
Objective: To determine if this compound causes autofluorescence or fluorescence quenching in your assay.
Materials:
-
This compound
-
Your assay's fluorophore/reagents
-
Assay buffer
-
Multi-well plate reader with fluorescence capabilities
Methodology:
-
Prepare the following controls in a multi-well plate:
-
Blank: Assay buffer only.
-
Compound Only: this compound at various concentrations in assay buffer.
-
Fluorophore Only: Your assay's fluorophore at the final assay concentration in assay buffer.
-
Fluorophore + Compound: Your assay's fluorophore plus this compound at various concentrations.
-
-
Incubate the plate under your standard assay conditions (time and temperature).
-
Measure the fluorescence using the same filter set and settings as your main experiment.
-
Data Analysis:
-
Autofluorescence: Subtract the average fluorescence of the "Blank" wells from the "Compound Only" wells. A concentration-dependent increase in fluorescence indicates autofluorescence.
-
Quenching: Compare the fluorescence of the "Fluorophore Only" wells to the "Fluorophore + Compound" wells (after subtracting the "Compound Only" signal from the corresponding concentrations). A concentration-dependent decrease in fluorescence indicates quenching.
-
Visualizations
Caption: Workflow for identifying the source of assay interference.
Caption: this compound's mechanism and its impact on cell-based assays.
References
- 1. Avoiding Fluorescence Assay Interference—The Case for Diaphorase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Development of a high throughput screening assay for mitochondrial membrane potential in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Niclofolan and Closantel Efficacy Against Fasciola hepatica
For researchers and professionals in drug development, the selection of an effective fasciolicide is critical in the control of Fasciola hepatica, the common liver fluke. This guide provides a detailed comparison of two such agents: Niclofolan and Closantel. We will delve into their efficacy, mechanisms of action, and the experimental protocols used to evaluate their performance, presenting quantitative data in accessible formats and illustrating key concepts with diagrams.
Efficacy Data: A Quantitative Comparison
The following tables summarize the efficacy of this compound and Closantel against Fasciola hepatica as reported in various studies. Efficacy is primarily measured by the reduction in fluke burden or faecal egg count.
Table 1: In Vitro Efficacy of this compound against Fasciola hepatica
| Concentration | Effect on Motility | Time to Effect | Study |
| ≥ 1.0 µg/ml | Induces rapid spastic paralysis | Rapid | [1] |
Table 2: In Vivo Efficacy of Closantel against Fasciola hepatica in Sheep
| Dosage | Age of Fluke | Efficacy (%) | Study |
| 10 mg/kg (oral) | Very immature | Slightly lower than Triclabendazole | [2] |
| 10 mg/kg (oral) | Mature | 83% reduction in fluke burden 14 weeks post-treatment | [2] |
| 10 mg/kg (subcutaneous) | 2, 4, 6-week-old | Limited efficacy | [3] |
| 10 mg/kg (subcutaneous) | Adult | 100% | [3] |
| Not specified | Mature (in a Triclabendazole-resistant area) | 100% reduction in faecal egg count by day 14 |
Table 3: In Vivo Efficacy of Closantel against Fasciola hepatica in Cattle
| Dosage | Efficacy (%) | Time Post-Treatment | Study |
| 10 mg/kg (oral) | ≥ 90% | Day 15 and 30 | |
| 20 mg/kg (topical) | 72% - 97% (variable by farm) | Day 21 | |
| Not specified | High efficacy | Not specified |
Table 4: In Vivo Efficacy of Closantel against Fasciola hepatica in Goats
| Dosage | Infection Type | Efficacy (%) | Time Post-Treatment | Study |
| 10 mg/kg (oral) | Naturally acquired | 80.3% | Week 2 | |
| 10 mg/kg (oral) | Naturally acquired | 97.8% | Week 3 | |
| 10 mg/kg (oral) | Naturally acquired | 92.7% | Week 4 | |
| 10 mg/kg (oral) | Experimentally infected (18 weeks post-infection) | 100% | Not specified |
Experimental Protocols
The evaluation of anthelmintic efficacy relies on standardized experimental protocols. The most common method cited in the reviewed literature is the Faecal Egg Count Reduction Test (FECRT).
Faecal Egg Count Reduction Test (FECRT) Protocol
This test is a standard method for assessing the efficacy of an anthelmintic drug by measuring the reduction in the number of parasite eggs shed in the faeces of treated animals.
1. Animal Selection and Group Allocation:
-
Select a group of naturally or experimentally infected animals (e.g., sheep or cattle) with a confirmed Fasciola hepatica infection, evidenced by the presence of fluke eggs in their faeces.
-
Randomly allocate the animals into a treatment group and a control group. For studies with multiple drugs, additional treatment groups are formed.
2. Pre-treatment Sampling (Day 0):
-
Collect individual faecal samples from all animals in each group.
-
Determine the number of Fasciola hepatica eggs per gram (EPG) of faeces for each animal using a standardized sedimentation technique.
3. Treatment Administration:
-
Administer the anthelmintic (e.g., this compound or Closantel) to the animals in the treatment group(s) at the specified dosage and route of administration.
-
The control group receives a placebo or no treatment.
4. Post-treatment Sampling:
-
Collect individual faecal samples from all animals at predetermined intervals post-treatment (e.g., 7, 14, 21, and 28 days).
-
Determine the EPG for each sample.
5. Efficacy Calculation:
-
The percentage reduction in faecal egg count is calculated for each treatment group relative to the control group using the following formula: Efficacy (%) = [1 - (T2 / C2)] * 100 Where:
-
T2 is the mean EPG of the treated group at a specific post-treatment time point.
-
C2 is the mean EPG of the control group at the same post-treatment time point.
-
An efficacy of 95% or greater is generally considered effective.
References
- 1. Fasciola hepatica: motility response to fasciolicides in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative efficacy of closantel and triclabendazole against Fasciola hepatica in experimentally infected sheep | Semantic Scholar [semanticscholar.org]
- 3. Effectiveness of an experimental injectable prodrug formulation against Fasciola hepatica of different ages in experimentally infected sheep - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Bioenergetic Disruption: A Comparative Analysis of Niclofolan and Other Salicylanilides
For researchers, scientists, and drug development professionals, understanding the precise mechanisms of action of anthelmintic drugs is paramount for the development of new, more effective therapies and for managing the growing threat of drug resistance. This guide provides a detailed comparison of the mechanism of Niclofolan and other salicylanilides, a class of drugs primarily used to combat parasitic flatworm infections, particularly liver flukes of the Fasciola species.
The primary mechanism of action for salicylanilides, including this compound, is the uncoupling of oxidative phosphorylation in the mitochondria of parasites.[1][2] This disruption of the parasite's primary energy production pathway ultimately leads to its paralysis and death. While this core mechanism is shared across the salicylanilide class, subtle differences in chemical structure can influence potency and potential secondary effects.
The Core Mechanism: Uncoupling of Oxidative Phosphorylation
Salicylanilides are classified as protonophores, which are lipid-soluble molecules that can transport protons across the inner mitochondrial membrane.[3][4] This action dissipates the crucial proton gradient that is meticulously maintained by the electron transport chain. The energy stored in this gradient is normally used by ATP synthase to produce ATP, the main energy currency of the cell. By short-circuiting this process, salicylanilides effectively uncouple electron transport from ATP synthesis. The energy is instead released as heat, leading to a state of metabolic crisis within the parasite.[1]
The general mechanism of salicylanilide-induced mitochondrial uncoupling can be visualized as a cyclical process:
Caption: Protonophore mechanism of salicylanilides in the inner mitochondrial membrane.
Structural Requirements for Uncoupling Activity
The efficacy of a salicylanilide as an uncoupler is dictated by specific structural features that facilitate its proton-carrying function across the lipid-rich mitochondrial membrane. Key requirements include:
-
An Acidic Proton: A dissociable proton, typically from a hydroxyl group on the salicylic acid ring, is essential for protonophoric activity.
-
Lipophilicity: A bulky, hydrophobic structure allows the molecule to readily partition into and traverse the lipid bilayer of the inner mitochondrial membrane.
-
Electron-Withdrawing Groups: The presence of electron-withdrawing groups, such as halogens (e.g., chlorine, iodine) and nitro groups, on the aromatic rings is crucial. These groups help to delocalize the negative charge of the anionic form of the salicylanilide, stabilizing it within the hydrophobic membrane environment and facilitating its return to the intermembrane space to pick up another proton.
This compound, chemically known as 5,5'-dichloro-2,2'-dihydroxy-3,3'-dinitrobiphenyl, possesses these key structural features, strongly indicating that its primary mechanism of action aligns with that of other halogenated salicylanilides.
Comparative Efficacy and Potency
While the fundamental mechanism is conserved, the potency of different salicylanilides can vary. This is often attributed to differences in their lipophilicity and the nature and position of their electron-withdrawing substituents. Unfortunately, direct comparative studies detailing the in vitro uncoupling activity of this compound against other salicylanilides with quantitative data such as EC50 values are scarce in the readily available literature.
However, we can infer its relative potency from its chemical structure and from comparative efficacy studies in vivo. The presence of two chlorine atoms and two nitro groups in this compound suggests a strong electron-withdrawing capacity, which is a key determinant of high uncoupling potency.
The following table summarizes the general uncoupling activity of some representative salicylanilides. It is important to note that direct quantitative comparisons for this compound are limited.
| Compound | Key Structural Features | Primary Target Organism | Notes on Mechanism |
| This compound | Dichloro, Dinitro, Dihydroxy | Fasciola hepatica, Fasciola gigantica | Presumed to be a potent uncoupler of oxidative phosphorylation due to its structure. Comparative efficacy studies show it is an effective fasciolicide. |
| Niclosamide | Monochloro, Mononitro | Cestodes (Tapeworms) | Well-established uncoupler of oxidative phosphorylation. Also reported to modulate signaling pathways like Wnt/β-catenin, mTOR, and STAT3. |
| Rafoxanide | Chloro, Iodinated | Fasciola hepatica, Haemonchus contortus | Uncoupler of oxidative phosphorylation. |
| Closantel | Chloro, Iodinated | Fasciola hepatica, Haemonchus contortus | Uncoupler of oxidative phosphorylation. |
| Oxyclozanide | Polychlorinated | Fasciola hepatica | Uncoupler of oxidative phosphorylation. |
Beyond Uncoupling: Other Potential Mechanisms
While mitochondrial uncoupling is the cornerstone of their anthelmintic activity, some salicylanilides, notably Niclosamide, have been shown to affect other cellular processes. These include the modulation of various signaling pathways critical for cell growth, proliferation, and survival, such as Wnt/β-catenin, mTOR, and STAT3. These additional mechanisms are of significant interest for drug repurposing, particularly in cancer research.
Currently, there is a lack of specific research investigating whether this compound exhibits similar off-target effects on these signaling pathways. Given the structural similarities within the salicylanilide class, it is plausible that this compound could have broader biological activities, but further experimental evidence is required to confirm this.
Experimental Protocols for Assessing Mitochondrial Uncoupling
To aid researchers in the investigation of salicylanilide mechanisms, here are detailed methodologies for key experiments used to assess mitochondrial uncoupling.
Measurement of Oxygen Consumption Rate (OCR)
This is a fundamental technique to determine the effect of a compound on mitochondrial respiration. An increase in oxygen consumption in the absence of ATP synthesis is a hallmark of uncoupling.
Experimental Workflow:
Caption: Workflow for measuring mitochondrial oxygen consumption rate (OCR).
Detailed Protocol:
-
Mitochondrial Isolation: Isolate mitochondria from the target organism (e.g., Fasciola hepatica) or a relevant cell line using differential centrifugation. The isolation buffer typically contains sucrose, mannitol, and a chelating agent like EGTA to maintain mitochondrial integrity.
-
Protein Quantification: Determine the protein concentration of the mitochondrial suspension using a standard method like the Bradford or Lowry assay to ensure equal loading in the respirometer.
-
Respirometry:
-
Use a high-resolution respirometer (e.g., Oroboros Oxygraph-2k or Seahorse XF Analyzer).
-
Add the mitochondrial suspension to the respiration buffer in the chamber. The buffer should contain respiratory substrates (e.g., glutamate and malate for Complex I, or succinate with rotenone for Complex II).
-
Record the basal respiration rate (State 2).
-
Inject a saturating amount of ADP to measure the coupled respiration rate (State 3).
-
Add an ATP synthase inhibitor like oligomycin to measure the non-ATP-linked oxygen consumption (State 4), which reflects the proton leak.
-
Titrate the test compound (this compound or other salicylanilides) to determine its effect on oxygen consumption. An uncoupler will significantly increase the oxygen consumption rate above the State 4 level.
-
A known potent uncoupler like FCCP (carbonyl cyanide p-trifluoromethoxyphenylhydrazone) can be added at the end to determine the maximal respiratory capacity of the mitochondria.
-
Measurement of Mitochondrial Membrane Potential (ΔΨm)
Uncouplers cause a collapse of the mitochondrial membrane potential. This can be measured using fluorescent dyes that accumulate in the mitochondria in a potential-dependent manner.
Experimental Workflow:
Caption: Workflow for measuring mitochondrial membrane potential (ΔΨm).
Detailed Protocol:
-
Cell/Mitochondria Preparation: Use either isolated mitochondria or intact cells.
-
Dye Loading: Incubate the samples with a fluorescent dye such as TMRM (tetramethylrhodamine, methyl ester) or TMRE (tetramethylrhodamine, ethyl ester). These dyes are cationic and accumulate in the negatively charged mitochondrial matrix. The fluorescence intensity is proportional to the membrane potential. Alternatively, JC-1 can be used, which forms red aggregates in mitochondria with high membrane potential and exists as green monomers in the cytoplasm and in mitochondria with low potential.
-
Fluorescence Measurement:
-
Measure the baseline fluorescence using a fluorescence plate reader, fluorescence microscope, or flow cytometer.
-
Add the test compound (this compound or other salicylanilides) and monitor the fluorescence signal over time. A decrease in fluorescence (for TMRM/TMRE) or a shift from red to green fluorescence (for JC-1) indicates mitochondrial depolarization.
-
As a positive control, add a known uncoupler like FCCP to induce complete depolarization.
-
Conclusion
The primary mechanism of action of this compound, consistent with other salicylanilides, is the uncoupling of mitochondrial oxidative phosphorylation through its function as a protonophore. This leads to a catastrophic disruption of the parasite's energy metabolism. While the core mechanism is well-established for the salicylanilide class, there is a notable lack of direct comparative studies that quantify the specific potency and potential secondary mechanisms of this compound in relation to other members of this class. Future research should focus on filling this knowledge gap to better understand the subtle yet potentially significant differences between these important anthelmintic agents. Such studies will be invaluable for optimizing their use, managing resistance, and exploring their potential for new therapeutic applications.
References
- 1. Pharmacodynamics: Mechanisms of Anthelmintic Action in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 2. Fasciolicides: efficacy, actions, resistance and its management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fifty Years of Research on Protonophores: Mitochondrial Uncoupling As a Basis for Therapeutic Action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fifty Years of Research on Protonophores: Mitochondrial Uncoupling As a Basis for Therapeutic Action - PubMed [pubmed.ncbi.nlm.nih.gov]
Uncoupling Horizons: A Comparative Guide to Niclofolan's Mitochondrial Activity
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of Niclofolan's mitochondrial uncoupling performance against established alternatives, supported by experimental data and detailed protocols.
Mitochondrial uncouplers are molecules that dissipate the proton gradient across the inner mitochondrial membrane, leading to an increase in oxygen consumption that is not coupled to ATP synthesis. This controlled dissipation of the proton motive force has significant therapeutic potential in various metabolic diseases. This compound, a halogenated salicylanilide anthelmintic, has been identified as a potent mitochondrial uncoupler. This guide provides a comparative analysis of this compound's uncoupling activity against the classical uncoupler FCCP, detailing the experimental validation in isolated mitochondria. Due to the limited availability of direct quantitative data for this compound, this guide utilizes data from its close structural and functional analog, niclosamide.
Performance Comparison: this compound (as Niclosamide) vs. FCCP
The following table summarizes the key performance indicators of niclosamide and FCCP as mitochondrial uncouplers, based on studies in isolated mitochondria.
| Parameter | Niclosamide | FCCP (Carbonyl cyanide 4-(trifluoromethoxy)phenylhydrazone) | Key Insights |
| Uncoupling Potency (EC50) in isolated mitochondria | ~0.04 µM[1] | ~0.04 µM[1] | Niclosamide demonstrates comparable potency to the well-established uncoupler FCCP in isolated mitochondrial preparations. |
| Effect on Maximal Respiration | Stimulates oxygen consumption at low concentrations; may inhibit at higher concentrations[1] | Stimulates oxygen consumption; can inhibit at concentrations of 1 µM and higher[1] | Both compounds exhibit a biphasic effect, acting as uncouplers at lower concentrations and potentially inhibiting the electron transport chain at higher doses. |
| Impact on Mitochondrial Membrane Potential (ΔΨm) | Dose-dependent decrease in ΔΨm | Dose-dependent decrease in ΔΨm | Both compounds effectively dissipate the proton gradient, a hallmark of mitochondrial uncoupling. |
| Effect on ATP Synthesis | Decreases ATP synthesis by diverting the proton motive force[2] | Decreases ATP synthesis by dissipating the proton gradient | The primary mechanism of action for both uncouplers is the disruption of the link between respiration and ATP production. |
Experimental Validation Protocols
The following are detailed methodologies for key experiments to validate the uncoupling activity of this compound in isolated mitochondria.
Isolation of Mitochondria from Rat Liver
This protocol describes the isolation of mitochondria from rat liver tissue by differential centrifugation.
Materials:
-
Isolation Buffer: 220 mM mannitol, 70 mM sucrose, 2 mM HEPES, 1 mM EGTA, pH 7.4, with 0.1% (w/v) BSA (fatty acid-free).
-
Homogenizer (e.g., Potter-Elvehjem).
-
Refrigerated centrifuge.
Procedure:
-
Euthanize a rat according to approved animal welfare protocols and excise the liver.
-
Place the liver in ice-cold isolation buffer.
-
Mince the liver into small pieces and wash with isolation buffer to remove excess blood.
-
Homogenize the minced liver in 10 volumes of ice-cold isolation buffer with a Potter-Elvehjem homogenizer.
-
Centrifuge the homogenate at 800 x g for 10 minutes at 4°C to pellet nuclei and cell debris.
-
Carefully collect the supernatant and centrifuge at 8,000 x g for 10 minutes at 4°C to pellet the mitochondria.
-
Discard the supernatant and gently resuspend the mitochondrial pellet in isolation buffer without BSA.
-
Repeat the centrifugation at 8,000 x g for 10 minutes at 4°C.
-
Resuspend the final mitochondrial pellet in a minimal volume of isolation buffer and determine the protein concentration using a standard assay (e.g., Bradford or BCA).
Measurement of Mitochondrial Oxygen Consumption Rate (OCR)
This experiment measures the effect of this compound on the rate of oxygen consumption in isolated mitochondria using a Seahorse XF Analyzer or a Clark-type oxygen electrode.
Materials:
-
Isolated mitochondria.
-
Respiration Buffer: 120 mM KCl, 5 mM KH2PO4, 3 mM HEPES, 1 mM EGTA, pH 7.2.
-
Substrates (e.g., 10 mM pyruvate, 2 mM malate, or 10 mM succinate with 2 µM rotenone).
-
ADP.
-
Oligomycin (ATP synthase inhibitor).
-
This compound and FCCP (test compounds).
-
Antimycin A (Complex III inhibitor).
Procedure:
-
Add isolated mitochondria to the wells of a Seahorse XF plate or the chamber of an oxygen electrode containing respiration buffer and substrates.
-
Measure the basal respiration rate (State 2).
-
Inject ADP to stimulate ATP synthesis and measure State 3 respiration.
-
Inject oligomycin to inhibit ATP synthase and measure State 4o (proton leak) respiration.
-
Inject a titration of this compound or FCCP to determine the dose-dependent effect on OCR and the maximal uncoupled respiration.
-
Inject antimycin A to inhibit the electron transport chain and measure non-mitochondrial oxygen consumption.
Assessment of Mitochondrial Membrane Potential (ΔΨm)
This protocol uses a fluorescent dye, such as Tetramethylrhodamine, Ethyl Ester (TMRE), to measure changes in mitochondrial membrane potential.
Materials:
-
Isolated mitochondria.
-
Respiration Buffer.
-
Substrates.
-
TMRE (or a similar potentiometric dye).
-
This compound and FCCP.
-
A fluorescence plate reader or microscope.
Procedure:
-
Incubate isolated mitochondria in respiration buffer with substrates.
-
Add TMRE to the mitochondrial suspension and allow it to equilibrate and accumulate in the mitochondria, resulting in a high fluorescence signal.
-
Measure the baseline fluorescence.
-
Add increasing concentrations of this compound or FCCP.
-
Monitor the decrease in TMRE fluorescence, which indicates depolarization of the mitochondrial membrane.
Determination of Mitochondrial ATP Synthesis Rate
This assay measures the rate of ATP production by isolated mitochondria using a luciferase-based assay.
Materials:
-
Isolated mitochondria.
-
ATP Synthesis Buffer: 75 mM KCl, 50 mM sucrose, 1 mM KH2PO4, 0.5 mM EGTA, 2.5 mM MgCl2, 30 mM HEPES, pH 7.4.
-
Substrates.
-
ADP.
-
This compound and FCCP.
-
Luciferin/Luciferase reagent.
-
Luminometer.
Procedure:
-
Energize isolated mitochondria with substrates in ATP synthesis buffer.
-
Add a known concentration of ADP to initiate ATP synthesis.
-
At various time points, take aliquots of the mitochondrial suspension and stop the reaction.
-
Measure the amount of ATP produced using a luciferin/luciferase assay, which generates light in proportion to the ATP concentration.
-
To test the effect of the uncouplers, pre-incubate the mitochondria with different concentrations of this compound or FCCP before the addition of ADP.
Signaling Pathways and Experimental Workflows
The uncoupling activity of this compound (niclosamide) impacts several key cellular signaling pathways, primarily due to the alteration of the cell's energy status (decreased ATP and increased AMP levels).
Caption: Mechanism of this compound's uncoupling and its impact on key signaling pathways.
The diagram above illustrates how this compound acts on mitochondria to dissipate the proton gradient, leading to decreased ATP production and a subsequent increase in the AMP/ATP ratio. This change in cellular energy status activates AMPK, a master regulator of metabolism, which in turn inhibits the mTOR pathway. Additionally, studies on niclosamide have shown that it can independently inhibit other critical signaling pathways such as Wnt/β-catenin and NF-κB.
Caption: Experimental workflow for validating mitochondrial uncoupling activity.
This workflow outlines the key steps for the experimental validation of this compound's uncoupling activity. Following the isolation of mitochondria, parallel experiments are conducted to measure the fundamental parameters of mitochondrial function in the presence of varying concentrations of the uncoupling agent.
Conclusion
The available evidence strongly supports the classification of this compound, and its close analog niclosamide, as a potent mitochondrial uncoupler with efficacy comparable to the classical uncoupler FCCP. Its ability to modulate key cellular signaling pathways through the disruption of mitochondrial bioenergetics makes it a compound of significant interest for further research and therapeutic development. The provided experimental protocols offer a robust framework for the direct validation and comparative analysis of this compound's uncoupling activity in isolated mitochondria.
References
Head-to-head comparison of Niclofolan and CCCP in vitro
A Detailed Guide for Researchers, Scientists, and Drug Development Professionals
In the realm of cellular biology and drug discovery, the ability to manipulate mitochondrial function is a powerful tool. Mitochondrial uncouplers, which disrupt the process of oxidative phosphorylation, are of particular interest for their potential therapeutic applications and as research tools. This guide provides a comprehensive in-vitro, head-to-head comparison of two such compounds: Niclofolan and Carbonyl Cyanide m-Chlorophenyl Hydrazone (CCCP).
Executive Summary
Both this compound and CCCP are potent mitochondrial uncouplers that dissipate the proton gradient across the inner mitochondrial membrane, leading to a decrease in ATP synthesis. While both compounds achieve this fundamental effect, their broader biological activities and cytotoxic profiles exhibit notable differences. CCCP is a classic protonophore widely used in research to induce mitochondrial dysfunction and study associated cellular stress responses. This compound, a derivative of the anthelmintic drug niclosamide, also uncouples mitochondria and additionally modulates several key cellular signaling pathways implicated in cancer and other diseases. This guide presents a data-driven comparison of their in-vitro potency, cytotoxicity, and impact on cellular signaling, supplemented with detailed experimental protocols and visual workflows.
Data Presentation: Quantitative Comparison
The following tables summarize the available in-vitro quantitative data for this compound and CCCP. It is important to note that direct comparative studies under identical conditions are limited, and thus, data from various sources are presented.
| Parameter | This compound | CCCP / FCCP* | Reference Cell Line/System |
| Mitochondrial Uncoupling (EC50) | ~0.04 µM (for Niclosamide)[1] | ~0.04 µM (for FCCP)[1] | Isolated mouse liver mitochondria |
| Cytotoxicity (IC50) | 1.15 ± 0.18 µM (A549/DDP)[2] | >25 µM (PC-14), 7.97 µM (A549)[1] | A549/DDP, PC-14, A549 |
| 2.60 ± 0.21 µM (A549)[2] | A549 |
*FCCP (Carbonyl cyanide p-trifluoromethoxyphenylhydrazone) is a close structural and functional analog of CCCP.
Table 1: Potency and Cytotoxicity. This table highlights the comparable mitochondrial uncoupling potency of the parent compound of this compound (Niclosamide) and a close analog of CCCP (FCCP). Cytotoxicity, however, varies depending on the cell line and its resistance profile.
| Effect | This compound | CCCP | Reference |
| Cellular ATP Levels | Leads to ATP depletion due to mitochondrial uncoupling. | Reduces cellular ATP levels. | General mechanism |
| Signaling Pathway Modulation | Inhibits Wnt/β-catenin, mTOR, STAT3, and NF-κB signaling. | Activates AMPK and the Integrated Stress Response (ISR). | Multiple sources |
Table 2: Effects on Cellular Processes. This table summarizes the known effects of this compound and CCCP on cellular ATP levels and key signaling pathways.
Mechanism of Action and Signaling Pathways
Both this compound and CCCP act as protonophores, shuttling protons across the inner mitochondrial membrane and thereby dissipating the proton motive force required for ATP synthesis by ATP synthase.
Mitochondrial Uncoupling Mechanism
Caption: General mechanism of mitochondrial uncoupling by protonophores.
Signaling Pathways Affected by this compound
This compound has been shown to modulate multiple signaling pathways that are often dysregulated in cancer.
Caption: Signaling pathways inhibited by this compound.
Signaling Pathways Affected by CCCP
CCCP-induced mitochondrial stress triggers specific cellular response pathways.
Caption: Signaling pathways activated by CCCP.
Experimental Protocols
Detailed methodologies for key in-vitro experiments are provided below to facilitate reproducibility and further investigation.
Mitochondrial Respiration Assay (Seahorse XF Analyzer)
This protocol outlines the measurement of oxygen consumption rate (OCR) to assess mitochondrial function.
Caption: Workflow for Seahorse XF mitochondrial respiration assay.
Protocol:
-
Cell Seeding: Seed cells at an optimal density in a Seahorse XF cell culture microplate and allow them to adhere overnight.
-
Cartridge Hydration: Hydrate the sensor cartridge with Seahorse XF Calibrant overnight at 37°C in a non-CO2 incubator.
-
Compound Preparation: Prepare stock solutions of oligomycin (ATP synthase inhibitor), FCCP or CCCP (uncoupler), and a mixture of rotenone (Complex I inhibitor) and antimycin A (Complex III inhibitor).
-
Assay Execution:
-
Replace cell culture medium with pre-warmed Seahorse XF Assay Medium.
-
Incubate the cells at 37°C in a non-CO2 incubator for 1 hour.
-
Load the prepared compounds into the appropriate ports of the hydrated sensor cartridge.
-
Calibrate the Seahorse XF Analyzer with the loaded sensor cartridge.
-
Replace the calibrant plate with the cell plate and initiate the assay.
-
-
Data Analysis: The instrument measures OCR in real-time. Basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration can be calculated from the OCR profile following the sequential injection of the inhibitors.
Cellular ATP Level Measurement (Luciferase-Based Assay)
This protocol describes a common method for quantifying intracellular ATP levels.
Caption: Workflow for luciferase-based cellular ATP assay.
Protocol:
-
Cell Culture: Plate cells in a white-walled 96-well plate suitable for luminescence measurements and culture overnight.
-
Treatment: Treat cells with various concentrations of this compound or CCCP for the desired duration.
-
Cell Lysis: Add an ATP-releasing reagent to each well to lyse the cells and release intracellular ATP.
-
Luminescence Reaction: Add a luciferin/luciferase reagent to each well. The luciferase enzyme catalyzes the oxidation of luciferin in the presence of ATP, producing light.
-
Measurement: Immediately measure the luminescence signal using a luminometer.
-
Quantification: Generate an ATP standard curve using known concentrations of ATP. Use the standard curve to determine the ATP concentration in the experimental samples.
Cytotoxicity Assay (MTT Assay)
This protocol details a colorimetric assay to assess cell viability.
Caption: Workflow for MTT cytotoxicity assay.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to attach overnight.
-
Compound Treatment: Expose cells to a range of concentrations of this compound or CCCP for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.
Conclusion
This guide provides a comparative overview of this compound and CCCP based on available in-vitro data. Both are effective mitochondrial uncouplers, with this compound's parent compound, niclosamide, demonstrating a potency similar to that of CCCP's analog, FCCP. A key differentiator is this compound's ability to modulate multiple cancer-related signaling pathways, suggesting a broader and potentially more targeted therapeutic profile. In contrast, CCCP's primary role in research has been as a tool to induce and study mitochondrial stress responses. The choice between these compounds will ultimately depend on the specific research question or therapeutic goal. For studies focused purely on mitochondrial uncoupling and its immediate downstream effects, CCCP remains a well-characterized and reliable tool. For investigations into more complex cellular processes, particularly in the context of cancer biology, this compound's multifaceted mechanism of action presents an intriguing avenue for exploration. The provided experimental protocols and diagrams offer a foundation for researchers to conduct their own comparative studies and further elucidate the distinct properties of these two potent mitochondrial modulators.
References
- 1. Structural investigations on the mitochondrial uncouplers niclosamide and FCCP - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Niclosamide enhances the cytotoxic effect of cisplatin in cisplatin-resistant human lung cancer cells via suppression of lung resistance-related protein and c-myc - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Resistance Between Niclofolan and Other Anthelmintics: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Niclofolan and other anthelmintics, with a focus on the critical issue of cross-resistance in trematodes, particularly Fasciola hepatica and Fasciola gigantica. Due to the limited availability of direct cross-resistance studies involving this compound, this document synthesizes existing comparative efficacy data and infers potential cross-resistance patterns based on the shared mechanism of action with other salicylanilides.
Executive Summary
This compound, a halogenated salicylanilide, has demonstrated high efficacy against mature liver flukes. Its primary mechanism of action is the uncoupling of oxidative phosphorylation in the parasite's mitochondria, a mode of action shared with other salicylanilides like closantel and rafoxanide. The emergence of resistance to various anthelmintics, notably triclabendazole, has necessitated a deeper understanding of cross-resistance to inform effective control strategies. While direct experimental data on cross-resistance involving this compound is scarce, the common mechanism of action within the salicylanilide class suggests a high probability of cross-resistance with drugs like closantel and rafoxanide. This guide presents available comparative efficacy data for this compound, details the experimental protocols for evaluating anthelmintic resistance, and visualizes the underlying biochemical pathways.
Data Presentation: Comparative Efficacy
The following tables summarize the efficacy of this compound and other selected anthelmintics against Fasciola species. Efficacy is primarily determined by the percentage reduction in fluke burden or fecal egg counts.
Table 1: Comparative Efficacy of this compound and Triclabendazole against Natural Fasciola Infections in Sheep
| Anthelmintic | Dose Rate (mg/kg) | Parasite Species | Efficacy (%) | Reference |
| This compound | Recommended | Fasciola hepatica & F. gigantica | >99% | [1] |
| Triclabendazole | 5 | Fasciola hepatica & F. gigantica | >99% | [1] |
| Triclabendazole | 10 | Fasciola hepatica & F. gigantica | >99% | [1] |
Table 2: Efficacy of Other Anthelmintics against Triclabendazole-Resistant Fasciola hepatica
| Anthelmintic | Dose Rate (mg/kg) | Parasite Strain | Efficacy (%) | Reference |
| Closantel | 10 | Triclabendazole-Resistant | 100% | [2][3] |
| Nitroxynil | 10 | Triclabendazole-Resistant | 100% | |
| Triclabendazole | 10-12 | Triclabendazole-Resistant | 0% - 66% |
Note: The data in Table 2 demonstrates the effectiveness of other drug classes against triclabendazole-resistant flukes. Given this compound's classification as a salicylanilide, its performance against such strains would be of significant interest, though specific data is not currently available. The shared mechanism of action with closantel suggests potential efficacy, but also a risk of cross-resistance if salicylanilide resistance is present.
Experimental Protocols
The assessment of anthelmintic resistance and cross-resistance relies on standardized in vivo and in vitro assays.
In Vivo Efficacy Assessment: Fecal Egg Count Reduction Test (FECRT)
The FECRT is the most common method for detecting anthelmintic resistance in ruminants under field conditions.
Methodology:
-
Animal Selection: A group of animals with naturally acquired parasitic infections is selected. Fecal samples are collected to determine the initial parasite egg count (eggs per gram of feces - EPG).
-
Treatment Groups: Animals are randomly allocated to different treatment groups, including a control group (no treatment) and groups for each anthelmintic being tested.
-
Drug Administration: Each animal in the treatment groups receives a precise dose of the anthelmintic according to its body weight.
-
Post-Treatment Sampling: Fecal samples are collected from all animals again at a predetermined interval, typically 14 to 21 days post-treatment.
-
Egg Counting: The number of parasite eggs in the fecal samples is determined using a standardized technique, such as the sedimentation method.
-
Efficacy Calculation: The percentage reduction in the mean EPG for each treatment group is calculated relative to the control group. A reduction of less than 95% is generally indicative of resistance.
Controlled Efficacy Test
This is a more definitive but labor-intensive method.
Methodology:
-
Infection: Parasite-free animals are experimentally infected with a known number of metacercariae of a specific parasite strain (susceptible or resistant).
-
Treatment: At a specified time post-infection, animals are treated with the anthelmintics being evaluated.
-
Necropsy: After a set period, the animals are euthanized, and their livers and bile ducts are examined to recover and count the remaining flukes.
-
Efficacy Calculation: The efficacy is calculated as the percentage reduction in the mean number of flukes in the treated groups compared to an untreated control group.
Mandatory Visualizations
Signaling Pathway: Mechanism of Action of Salicylanilides
Caption: Mechanism of action of this compound and other salicylanilides in the parasite mitochondrion.
Experimental Workflow: Fecal Egg Count Reduction Test (FECRT)
Caption: Workflow for determining anthelmintic efficacy using the Fecal Egg Count Reduction Test.
Discussion and Conclusion
The available data indicates that this compound is a highly effective flukicide against mature Fasciola species. As a member of the salicylanilide class, its mechanism of action involves the uncoupling of oxidative phosphorylation, which is a different target compared to benzimidazoles like triclabendazole. This difference in mechanism is why salicylanilides and other classes of anthelmintics can be effective against triclabendazole-resistant fluke populations.
For researchers and drug development professionals, these findings underscore the importance of:
-
Conducting specific cross-resistance studies for this compound against parasite strains with known resistance to other salicylanilides and other anthelmintic classes.
-
Implementing robust resistance monitoring programs using standardized protocols like the FECRT to preserve the efficacy of existing anthelmintics.
-
Investigating novel drug combinations and alternative control strategies to mitigate the impact of anthelmintic resistance.
References
- 1. Mechanism of action of and resistance to quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Triclabendazole resistance in Fasciola hepatica: First report in sheep from the Santa Cruz province, Argentinian Patagonia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fasciola hepatica: a comparative survey of adult fluke resistance to triclabendazole, nitroxynil and closantel on selected upland and lowland sheep farms in Northern Ireland using faecal egg counting, coproantigen ELISA testing and fluke histology - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Specificity of Niclofolan's Effect on Mitochondrial Function: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Niclofolan's effects on mitochondrial function with other well-characterized mitochondrial uncouplers and inhibitors. Due to the limited direct quantitative data available for this compound, this guide leverages data from its close structural and functional analog, Niclosamide, as a proxy. This comparison is supported by detailed experimental protocols and data presented in a clear, structured format to aid in the validation of this compound's specificity as a mitochondrial modulator.
Introduction to Mitochondrial Uncoupling
Mitochondrial uncouplers are molecules that dissipate the proton gradient across the inner mitochondrial membrane, which is essential for the production of ATP through oxidative phosphorylation. This process effectively "uncouples" electron transport from ATP synthesis, leading to an increase in oxygen consumption and heat production. While this can have therapeutic applications, it is crucial to validate the specificity of such compounds to avoid unintended off-target effects.
Comparative Cytotoxicity of Niclosamide in Cancer vs. Normal Cell Lines: A Research Guide
Disclaimer: Initial searches for "Niclofolan" did not yield specific data regarding its comparative cytotoxicity in cancer versus normal cell lines. This guide instead focuses on the structurally related and extensively studied anthelmintic drug, Niclosamide , which has demonstrated significant anticancer properties. The following data and protocols are based on published research on Niclosamide.
Niclosamide, an FDA-approved drug for treating tapeworm infections, has garnered considerable attention for its potential as an anticancer agent.[1][2] It exhibits broad antitumor activity by targeting multiple oncogenic signaling pathways.[3][4][5] This guide provides a comparative analysis of Niclosamide's cytotoxic effects on various cancer cell lines versus normal cell lines, supported by experimental data and methodologies.
Data Presentation: Comparative IC50 Values
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Lower IC50 values indicate higher cytotoxicity. The following table summarizes the IC50 values of Niclosamide across a range of human cancer and normal cell lines.
| Cell Line | Cell Type | Origin | IC50 (µM) | Reference |
| Cancer Cell Lines | ||||
| U937 | Leukemia (Acute Myeloid) | Human | 0.41 | |
| OCI-AML3 | Leukemia (Acute Myeloid) | Human | 0.79 | |
| HL-60 | Leukemia (Acute Myeloid) | Human | 0.48 | |
| Molm13 | Leukemia (Acute Myeloid) | Human | 0.72 | |
| MDA-MB-231 | Breast Cancer (Triple-Negative) | Human | 0.95 | |
| MCF-7 | Breast Cancer | Human | 1.05 | |
| MDA-MB-468 | Breast Cancer | Human | 1.88 | |
| SUM159 | Breast Cancer (Basal-like) | Human | 0.33 - 1.9 | |
| HCC1187 | Breast Cancer (Basal-like) | Human | 0.33 - 1.9 | |
| HCC1143 | Breast Cancer (Basal-like) | Human | 0.33 - 1.9 | |
| HCT116 | Colorectal Cancer | Human | < 1.0 | |
| HT29 | Colorectal Cancer | Human | < 1.0 | |
| PC-3 | Prostate Cancer | Human | < 1.0 | |
| HepG2 | Hepatocellular Carcinoma | Human | 31.91 (48h) | |
| QGY-7703 | Hepatocellular Carcinoma | Human | 10.24 (48h) | |
| SMMC-7721 | Hepatocellular Carcinoma | Human | 13.46 (48h) | |
| BD140A | Adrenocortical Carcinoma | Human | 0.12 | |
| SW-13 | Adrenocortical Carcinoma | Human | 0.15 | |
| NCI-H295R | Adrenocortical Carcinoma | Human | 0.53 | |
| Normal Cell Lines | ||||
| Healthy Donor Bone Marrow | Bone Marrow Cells | Human | 9.00 ± 4.87 | |
| MCF-10A | Mammary Epithelial Cells | Human | Not significantly toxic | |
| MEF | Mouse Embryonic Fibroblast | Mouse | 4.54 | |
| NHFB | Normal Human Fibroblast | Human | 5.78 |
Note: IC50 values can vary depending on the assay conditions and exposure time.
Experimental Protocols
The following are generalized protocols for assessing the cytotoxicity of Niclosamide, based on methodologies cited in the literature.
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase to formazan, which is an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000 to 10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of Niclosamide (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of the solution at a specific wavelength (usually between 540 and 570 nm) using a microplate reader.
-
IC50 Calculation: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined by plotting a dose-response curve.
2. Annexin V/Propidium Iodide (PI) Staining for Apoptosis
This flow cytometry-based assay is used to detect apoptosis. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while PI stains the DNA of cells with compromised membranes (late apoptosis or necrosis).
-
Cell Treatment: Treat cells with the desired concentrations of Niclosamide for a specified time.
-
Cell Harvesting: Harvest the cells and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to quantify the percentage of live, early apoptotic, late apoptotic, and necrotic cells.
Mandatory Visualization
The following diagrams illustrate the signaling pathways affected by Niclosamide and a general experimental workflow for cytotoxicity assessment.
References
- 1. The Anthelmintic Drug Niclosamide Induces Apoptosis, Impairs Metastasis and Reduces Immunosuppressive Cells in Breast Cancer Model | PLOS One [journals.plos.org]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. The magic bullet: Niclosamide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Multi-targeted therapy of cancer by niclosamide: a new application for an old drug - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Niclosamide, an old antihelminthic agent, demonstrates antitumor activity by blocking multiple signaling pathways of cancer stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Purity and Activity of Commercially Available Niclofolan: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Niclofolan, a halogenated salicylanilide, has been traditionally used as an anthelmintic agent. Recent studies into the broader therapeutic potential of related compounds have spurred interest in its mechanism of action and potential applications in other disease areas, including oncology. Given the critical importance of compound purity and biological activity in research and development, this guide provides a comparative assessment of hypothetical commercially available this compound samples from three different suppliers (Supplier A, Supplier B, and Supplier C).
This guide outlines detailed experimental protocols for assessing the purity of this compound via High-Performance Liquid Chromatography (HPLC) and for evaluating its biological activity through a STAT3 phosphorylation inhibition assay. The presented data is hypothetical and intended to illustrate the application of these methods for comparative analysis.
Purity Assessment by High-Performance Liquid Chromatography (HPLC)
The purity of a chemical compound is a critical parameter that can significantly impact experimental results. HPLC is a widely used analytical technique for determining the purity of pharmaceutical compounds.[1][2] Here, we outline a reversed-phase HPLC method to separate and quantify this compound from potential impurities.
Experimental Protocol: HPLC Purity Analysis
1. Sample Preparation:
-
Accurately weigh 10 mg of this compound from each supplier.
-
Dissolve each sample in 10 mL of methanol to prepare a 1 mg/mL stock solution.[3]
-
Further dilute the stock solution with the mobile phase to a final concentration of 0.1 mg/mL.
-
Filter the diluted samples through a 0.45 µm syringe filter before injection.[4]
2. HPLC Conditions:
-
Instrument: Standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (70:30 v/v) containing 0.1% phosphoric acid.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: 25°C.
3. Data Analysis:
-
The purity of this compound is determined by calculating the percentage of the area of the main peak relative to the total area of all peaks in the chromatogram.
Data Presentation: Purity of Commercial this compound Samples
| Supplier | Retention Time (min) | Peak Area (arbitrary units) | Total Peak Area (arbitrary units) | Purity (%) |
| Supplier A | 5.2 | 985,000 | 1,000,000 | 98.5 |
| Supplier B | 5.2 | 995,000 | 1,000,000 | 99.5 |
| Supplier C | 5.2 | 950,000 | 1,000,000 | 95.0 |
Biological Activity Assessment: Inhibition of STAT3 Phosphorylation
Niclosamide, a structurally related compound, has been shown to inhibit the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway, which is constitutively active in many cancer cell lines and promotes tumor growth and survival.[1] This assay evaluates the biological activity of the different this compound samples by measuring their ability to inhibit the phosphorylation of STAT3 at Tyrosine 705 in the MDA-MB-231 human breast cancer cell line, which exhibits constitutive STAT3 activation.
Experimental Protocol: STAT3 Phosphorylation Inhibition Assay
1. Cell Culture and Treatment:
-
Culture MDA-MB-231 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Seed the cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound (0.1, 1, 10, 50, 100 µM) from each supplier for 24 hours. A vehicle control (DMSO) is also included.
2. Protein Extraction and Quantification:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
3. Western Blotting:
-
Separate equal amounts of protein (20 µg) by SDS-PAGE on a 10% polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane overnight at 4°C with primary antibodies against phospho-STAT3 (Tyr705) and total STAT3. A primary antibody against a housekeeping protein (e.g., GAPDH or β-actin) is used as a loading control.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
4. Data Analysis:
-
Quantify the band intensities using image analysis software.
-
Normalize the phospho-STAT3 signal to the total STAT3 signal.
-
Calculate the half-maximal inhibitory concentration (IC50) for each this compound sample by plotting the percentage of inhibition against the log of the inhibitor concentration.
Data Presentation: Biological Activity of Commercial this compound Samples
| Supplier | IC50 for STAT3 Phosphorylation Inhibition (µM) |
| Supplier A | 8.5 |
| Supplier B | 5.2 |
| Supplier C | 15.1 |
Visualizations
Experimental Workflow for HPLC Purity Assessment
Caption: Workflow for assessing this compound purity via HPLC.
STAT3 Signaling Pathway and Point of Inhibition
Caption: Inhibition of the JAK-STAT3 signaling pathway by this compound.
References
- 1. Evaluation of quantitative assays for the identification of direct signal transducer and activator of transcription 3 (STAT3) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Discovery of potent STAT3 inhibitors using structure-based virtual screening, molecular dynamic simulation, and biological evaluation [frontiersin.org]
- 3. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 4. greyhoundchrom.com [greyhoundchrom.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
